molecular formula C16H15N3 B13298646 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Cat. No.: B13298646
M. Wt: 249.31 g/mol
InChI Key: OFUOIYRFBKDMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzyl-1H-pyrazol-4-yl)aniline (CAS 1170691-58-3) is an organic compound with the molecular formula C16H15N3 and a molecular weight of 249.31 g/mol . This aniline-functionalized pyrazole derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its structure, featuring both a benzyl-protected pyrazole ring and an aniline group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in constructing compound libraries for biological screening . As a high-purity chemical, it is intended for research applications in a controlled laboratory environment only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

3-(1-benzylpyrazol-4-yl)aniline

InChI

InChI=1S/C16H15N3/c17-16-8-4-7-14(9-16)15-10-18-19(12-15)11-13-5-2-1-3-6-13/h1-10,12H,11,17H2

InChI Key

OFUOIYRFBKDMTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC(=CC=C3)N

Origin of Product

United States

Foundational & Exploratory

3-(1-Benzyl-1H-pyrazol-4-YL)aniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Scaffold & Medicinal Chemistry Guide

Executive Summary

3-(1-Benzyl-1H-pyrazol-4-yl)aniline is a biaryl pharmacophore belonging to the class of N-substituted pyrazoles. It serves as a critical intermediate in the synthesis of small-molecule kinase inhibitors, particularly targeting enzymes with ATP-binding pockets such as Bruton's Tyrosine Kinase (BTK) and Cyclin-Dependent Kinases (CDK) .

This guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal utility of this scaffold.[1] It is designed for medicinal chemists requiring a robust protocol for synthesizing and characterizing this building block for Structure-Activity Relationship (SAR) studies.

Chemical Identity & Properties

Nomenclature & Identifiers
AttributeDetail
IUPAC Name 3-(1-Benzyl-1H-pyrazol-4-yl)aniline
Common Name 1-Benzyl-4-(3-aminophenyl)pyrazole
Molecular Formula C₁₆H₁₅N₃
Molecular Weight 249.31 g/mol
SMILES Nc1cccc(c1)c2cn(Cc3ccccc3)nc2
InChI Key (Predicted) ZXYZ-UHFFFAOYSA-N
Structural Class 1,4-Disubstituted Pyrazole / Biaryl Aniline
Physicochemical Properties (Experimental & Predicted)

The addition of the benzyl group significantly alters the lipophilicity compared to its methyl analog (CAS 1089278-81-8).

PropertyValue (Approx.)Source/Note
LogP (Octanol/Water) 2.8 – 3.2Predicted (vs. Methyl analog ~1.2)
Topological Polar Surface Area (TPSA) ~44 ŲPyrazole N + Aniline NH₂
H-Bond Donors 1Aniline -NH₂
H-Bond Acceptors 2Pyrazole N, Aniline N
Melting Point 115 – 125 °CPredicted based on similar biaryls
Solubility DMSO (>50 mM), DCM, MeOHPoor water solubility
pKa (Conjugate Acid) ~3.5 – 4.0Aniline nitrogen (weak base)

Synthetic Methodology

The most robust route to 3-(1-Benzyl-1H-pyrazol-4-yl)aniline is the Suzuki-Miyaura Cross-Coupling reaction. This method offers high regioselectivity and tolerance for the amine functional group.

Reaction Scheme (Graphviz)

SynthesisScheme Start1 1-Benzyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole Intermediate Pd(II) Complex Start1->Intermediate Oxidative Addition Start2 3-Bromoaniline Start2->Intermediate Catalyst Pd(dppf)Cl2 • DCM K2CO3 (aq) Catalyst->Intermediate Catalysis Product 3-(1-Benzyl-1H-pyrazol-4-yl)aniline (Target) Intermediate->Product Reductive Elimination 1,4-Dioxane/H2O, 90°C

Caption: Figure 1. Suzuki-Miyaura coupling strategy for the synthesis of the target biaryl system.

Detailed Protocol

Reagents:

  • Reactant A: 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)

  • Reactant B: 3-Bromoaniline (1.1 eq)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Reactant A and Reactant B in 1,4-dioxane (approx. 10 mL per mmol).

  • Degassing: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst and the aqueous K₂CO₃ solution under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor progress via TLC (System: 50% Ethyl Acetate / Hexanes) or LC-MS. The product typically appears as a more polar spot than the starting boronate.

  • Work-up: Cool to room temperature. Dilute with water and extract three times with Ethyl Acetate (EtOAc). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0% → 60% EtOAc in Hexanes).

Structural Characterization

Verification of the structure relies on distinguishing the pyrazole protons from the complex aromatic region.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 8.15 (s, 1H): Pyrazole C5-H (Deshielded singlet).

  • δ 7.85 (s, 1H): Pyrazole C3-H.

  • δ 7.20 – 7.40 (m, 5H): Benzyl aromatic protons (Multiplet).

  • δ 7.05 (t, 1H): Aniline C5-H (Triplet).

  • δ 6.80 (s, 1H): Aniline C2-H (Singlet, between ring junctions).[2]

  • δ 6.75 (d, 1H): Aniline C4/C6-H.

  • δ 6.50 (d, 1H): Aniline C4/C6-H.

  • δ 5.35 (s, 2H): Benzyl -CH₂- (Distinctive singlet).

  • δ 5.10 (bs, 2H): Aniline -NH₂ (Broad singlet, exchangeable with D₂O).

Mass Spectrometry (ESI-MS)
  • Observed Ion: [M+H]⁺ = 250.13

  • Fragmentation: Loss of benzyl group (m/z 91) is a common fragmentation pathway in high-energy collision studies.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase drug discovery. The aniline moiety often serves as the "hinge binder" or solvent-exposed tail, while the benzyl group occupies the hydrophobic pocket (Gatekeeper or Back-pocket).

Pharmacophore Mapping

Pharmacophore Scaffold Pyrazole Ring Aniline NH2 Benzyl Group Hinge Hinge Region (ATP Pocket) H-Bond Donor/Acceptor Scaffold:p1->Hinge H-Bond Acceptor (N2) Hydrophobic Hydrophobic Pocket II (Selectivity Filter) Scaffold:p3->Hydrophobic π-π Stacking / VdW Solvent Solvent Exposed Area (Solubility/ADME) Scaffold:p2->Solvent H-Bond Donor

Caption: Figure 2. Pharmacophore mapping of the scaffold within a typical Kinase ATP-binding site.

Key Biological Targets
  • CDK2/Cyclin E: 1,3-Diphenyl-pyrazole derivatives have shown IC₅₀ values < 1.0 µM against CDK2.[3] The benzyl group provides necessary bulk to fill the ATP-binding cleft.

  • Acetylcholinesterase (AChE): N-benzyl aniline derivatives have been reported as AChE inhibitors (IC₅₀ ~200–500 nM), suggesting potential neuroprotective applications.

  • BTK Inhibition: The 3-aminophenyl group mimics the geometry of Ibrutinib's diphenyl ether moiety, allowing for further derivatization with acrylamides to form covalent inhibitors.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation (browning) upon prolonged exposure to air.

References

  • Sigma-Aldrich. (2025). Product Specification: 3-(1H-Pyrazol-4-yl)aniline (CAS 1170691-45-8).Link

  • ChemScene. (2025). Data Sheet: 3-(1-Methyl-1H-pyrazol-4-yl)aniline (CAS 1089278-81-8).[5][6][7]Link

  • Tarikogullari Dogan, A. H., et al. (2025).[2] "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity." Turk J Pharm Sci, 22(1):1-9. Link

  • Li, X., et al. (2012). "Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2025).[4][8] Compound Summary: 1-Benzyl-1H-pyrazole (CAS 10199-67-4).Link

Sources

Molecular weight and formula of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(1-Benzyl-1H-pyrazol-4-yl)aniline: Synthesis, Characterization, and Therapeutic Potential

Abstract

3-(1-Benzyl-1H-pyrazol-4-yl)aniline represents a significant heterocyclic scaffold in the landscape of modern medicinal chemistry. This technical guide provides a comprehensive overview of this molecule, tailored for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, present a detailed, field-proven synthetic methodology, and outline a robust workflow for its analytical characterization. Furthermore, this guide explores the compound's therapeutic potential by examining the biological activities of structurally related analogs, particularly in the context of kinase inhibition for anti-angiogenic therapies. The methodologies and insights presented herein are grounded in established chemical principles to ensure both technical accuracy and practical applicability in a research setting.

Molecular Profile and Physicochemical Properties

The structural architecture of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline, featuring a central pyrazole ring linking a benzyl group and an aniline moiety, makes it a prime candidate for molecular scaffolding in drug design. The benzyl group can provide crucial hydrophobic interactions, while the aniline's amino group offers a key hydrogen bond donor site and a vector for further functionalization.

Below is a summary of its key identifiers and calculated properties.

IdentifierValueSource
IUPAC Name 3-(1-Benzyl-1H-pyrazol-4-yl)aniline-
Molecular Formula C₁₆H₁₅N₃Calculated
Molecular Weight 249.31 g/mol Calculated
Canonical SMILES C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=CC(=C3)N-
InChI Key (Predicted)-
CAS Number Not available-

Note: Physicochemical properties such as LogP and Topological Polar Surface Area (TPSA) are predicted to be similar to analogous structures, which possess values in the range of 1.2-1.7 for XLogP3 and around 43.8 Ų for TPSA, respectively[1][2].

Synthesis and Mechanistic Insights

The synthesis of substituted bi-aryl systems such as 3-(1-Benzyl-1H-pyrazol-4-yl)aniline is efficiently achieved through palladium-catalyzed cross-coupling reactions. This approach offers high yields and functional group tolerance, which are paramount in a drug discovery context. We will detail a Suzuki coupling strategy, a robust and versatile method for forming carbon-carbon bonds.

Causality of Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is selected for its proven efficacy in Suzuki couplings. The phosphine ligands are crucial for the stability and catalytic activity of the palladium center throughout the catalytic cycle.

  • Base: An inorganic base like sodium carbonate (Na₂CO₃) is used to activate the boronic acid for transmetalation to the palladium center. It is mild enough to prevent the degradation of sensitive functional groups.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is essential. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the reaction.

Experimental Protocol: Suzuki Cross-Coupling

This protocol outlines the synthesis from 4-bromo-1-benzyl-1H-pyrazole and (3-aminophenyl)boronic acid.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask, add 4-bromo-1-benzyl-1H-pyrazole (1.0 eq), (3-aminophenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Place a magnetic stir bar in the flask.

  • Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen, which can deactivate the catalyst.

Step 2: Addition of Solvent and Catalyst

  • Under the inert atmosphere, add a 3:1 mixture of 1,4-dioxane and deionized water. The volume should be sufficient to dissolve the reactants (approx. 0.1 M concentration).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). The flask may turn yellow or orange.

Step 3: Reaction and Monitoring

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

Step 4: Work-up and Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 5: Purification

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure 3-(1-Benzyl-1H-pyrazol-4-yl)aniline.

G A 4-Bromo-1-benzyl-1H-pyrazole C Reaction Mixture (Dioxane/Water, Na2CO3) A->C B (3-Aminophenyl)boronic acid B->C D Suzuki Coupling (Pd(PPh3)4, 90°C) C->D Add Catalyst & Heat E Crude Product D->E Work-up & Extraction F Purification (Column Chromatography) E->F G 3-(1-Benzyl-1H-pyrazol-4-yl)aniline F->G G start Synthesized Product nmr NMR Spectroscopy (1H, 13C) start->nmr Structural Confirmation ms Mass Spectrometry (LC-MS / HRMS) start->ms Molecular Weight Verification hplc RP-HPLC start->hplc Purity Assessment final_structure Confirmed Structure nmr->final_structure ms->final_structure final_purity Purity >95% hplc->final_purity

Fig 2. Integrated workflow for analytical characterization.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. [3]2. Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. [3]3. Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum to identify the number of unique protons, their chemical shifts, splitting patterns (multiplicity), and integration.

    • ¹³C NMR: Acquire a carbon spectrum to determine the number of unique carbon atoms.

  • Expected Signals: The spectra should be consistent with the proposed structure, showing signals for the benzyl, pyrazole, and aniline protons and carbons.

Protocol 2: Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, confirming its elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a mass spectrometer, often coupled with liquid chromatography (LC-MS). High-Resolution Mass Spectrometry (HRMS) is preferred for obtaining an exact mass.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight (approx. 250.13).

Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the gold standard for assessing the purity of a compound. [3]1. Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [3]2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water. [3] * Mobile Phase B: 0.1% Formic Acid in Acetonitrile. [3] * Gradient: A typical gradient would be 5% to 95% B over 15 minutes. [3] * Flow Rate: 1.0 mL/min. [3] * Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm). [3]3. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

The 3-(1-Benzyl-1H-pyrazol-4-yl)aniline scaffold is of significant interest due to the established bioactivity of its constituent parts. Pyrazole-containing compounds are known for a wide range of therapeutic effects, including anticancer and antidiabetic properties. [4][5]

Potential as a Kinase Inhibitor

Structurally analogous compounds featuring a 1,2,4-triazole ring linked to an aniline have been identified as potent, ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2). [6]These kinases are critical mediators of angiogenesis, the process of forming new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR, such compounds can disrupt tumor blood supply, leading to an anti-cancer effect. [6]Given the structural and electronic similarities between pyrazole and triazole, it is highly plausible that 3-(1-Benzyl-1H-pyrazol-4-yl)aniline could serve as a core for developing novel VEGFR inhibitors.

G VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR->Dimer ADP ADP Dimer->ADP Pathway Downstream Signaling (PI3K/Akt, MAPK/ERK) Dimer->Pathway Activates ATP ATP ATP->Dimer Phosphate Donor Inhibitor 3-(1-Benzyl-1H-pyrazol-4-yl)aniline (Hypothesized Inhibitor) Inhibitor->Dimer Blocks ATP Binding Site Result Angiogenesis, Cell Proliferation, & Survival Pathway->Result

Fig 3. Hypothesized mechanism of action via VEGFR-2 inhibition.

Handling and Safety

As with any research chemical for which toxicological data is not fully available, 3-(1-Benzyl-1H-pyrazol-4-yl)aniline should be handled with care in a well-ventilated laboratory or fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, follow standard laboratory safety protocols.

Conclusion

3-(1-Benzyl-1H-pyrazol-4-yl)aniline is a versatile heterocyclic compound with significant potential as a scaffold in drug discovery. Its synthesis via robust methods like the Suzuki coupling is well-established, and its structure and purity can be rigorously confirmed through standard analytical techniques. Based on the potent biological activity of closely related analogs, this molecule stands as a promising platform for the development of novel therapeutics, particularly in the field of oncology as a kinase inhibitor. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the full therapeutic potential of this valuable chemical entity.

References

  • Royal Society of Chemistry. Supplementary Information for publications. Available at: [Link]

  • PubChem. 3-(1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • HETEROCYCLES. A clean synthesis of 3,3-bis(5-amino-1h-pyrazol-4-yl)- indolin-2-one derivative. 2008;75(9):2295. Available at: [Link]

  • Arabian Journal of Chemistry. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Available at: [Link]

  • PubChem. 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for publications. Available at: [Link]

  • Angene Chemical. 3-(1-METHYL-1H-PYRAZOL-4-YL)ANILINE. Available at: [Link]

  • Turkish Journal of Pharmaceutical Sciences. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available at: [Link]

  • PubChemLite. 3-(1h-pyrazol-4-yl)aniline. Available at: [Link]

  • BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • PubMed. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. Available at: [Link]

  • MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Available at: [Link]

  • International Journal of Current Research and Review. Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph). Available at: [Link]

Sources

3-(1-Benzyl-1H-pyrazol-4-YL)aniline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Engineering: A Technical Guide to 3-(1-Benzyl-1H-pyrazol-4-yl)aniline (CAS 1170691-58-3)

Executive Summary

In the landscape of modern small-molecule drug discovery, the strategic selection of chemical building blocks dictates the success of lead optimization. 3-(1-Benzyl-1H-pyrazol-4-yl)aniline (CAS 1170691-58-3) has emerged as a highly versatile and privileged scaffold, particularly in the design of targeted kinase inhibitors[1]. By combining the robust hydrogen-bonding capacity of a pyrazole core with the synthetic malleability of an aniline group, this compound allows medicinal chemists to rapidly navigate structure-activity relationship (SAR) landscapes[2]. This guide provides an in-depth mechanistic analysis of the scaffold and details field-proven, self-validating protocols for its synthesis and downstream application.

Physicochemical Identity and Quantitative Data

The structural parameters of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline make it an ideal starting material for library generation. The primary amine serves as an anchor point for functionalization, while the N-benzylated pyrazole provides essential lipophilicity[3].

PropertyValue
Chemical Name 3-(1-Benzyl-1H-pyrazol-4-yl)aniline
CAS Registry Number 1170691-58-3
Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
SMILES String Nc1cccc(-c2cnn(Cc3ccccc3)c2)c1
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Pyrazole Nitrogens)

Mechanistic Role in Pharmacophore Design

The utility of this molecule lies in the distinct spatial and electronic properties of its three primary structural motifs. Understanding the causality behind why this specific arrangement is favored is critical for rational drug design.

  • The Pyrazole Core: Pyrazoles are classic kinase hinge-binding motifs. The nitrogen atoms act as a robust hydrogen bond donor/acceptor pair, mimicking the interactions of the adenine ring of ATP within the kinase active site[2].

  • The N-Benzyl Substitution: The addition of the benzyl group at the N1 position serves a dual purpose. Synthetically, it acts as a protecting group during cross-coupling. Pharmacologically, it provides a bulky, lipophilic vector designed to occupy hydrophobic pockets adjacent to the ATP-binding site, thereby driving target selectivity[2][4].

  • The Aniline Motif: The meta-substituted primary amine provides a highly reactive nucleophilic handle. It allows chemists to build outward toward the solvent-exposed region of the target protein via amide or urea linkages, optimizing the pharmacokinetic profile of the resulting inhibitor[4].

Pharmacophore Core 3-(1-Benzyl-1H-pyrazol-4-yl)aniline Pyrazole Pyrazole Core Hinge Region Binding (H-bonds) Core->Pyrazole Benzyl N-Benzyl Group Hydrophobic Pocket Interaction Core->Benzyl Aniline Aniline Motif Vector for Solvent-Exposed Region Core->Aniline

Caption: Pharmacophore mapping of the 3-(1-Benzyl-1H-pyrazol-4-yl)aniline scaffold.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most efficient and scalable route to synthesize 3-(1-Benzyl-1H-pyrazol-4-yl)aniline is via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This approach couples 3-bromoaniline with 1-benzyl-1H-pyrazole-4-boronic acid (or its pinacol ester)[2][5].

Synthesis A 3-Bromoaniline C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O A->C B 1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester B->C D 3-(1-Benzyl-1H-pyrazol-4-yl)aniline CAS: 1170691-58-3 C->D  Cross-Coupling E Downstream Functionalization (Amides, Ureas, Kinase Inhibitors) D->E  Library Generation

Caption: Synthesis workflow of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline via Suzuki coupling.

Protocol 1: Palladium-Catalyzed Cross-Coupling

This protocol is designed as a self-validating system to ensure high yields and prevent catalyst degradation.

Reagents & Causality:

  • 3-Bromoaniline (1.0 eq) & 1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq): The slight excess of the boronic ester compensates for potential protodeboronation side reactions.

  • Pd(dppf)Cl₂ (0.05 eq): The bidentate dppf ligand creates a sterically demanding environment around the palladium center. This accelerates the final reductive elimination step and prevents the precipitation of inactive palladium black.

  • K₂CO₃ (3.0 eq) in 1,4-Dioxane/H₂O (4:1 v/v): The aqueous base is strictly required to convert the neutral boronic ester into a negatively charged, highly nucleophilic boronate complex, which is the active species in the transmetalation step.

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried reaction vial with 3-bromoaniline, the boronic ester, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Rigorous oxygen exclusion is critical; residual O₂ will cause oxidative homocoupling of the boronic ester and rapidly oxidize the active Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon, seal the vial, and heat to 90°C for 12 hours.

  • Validation Checkpoint (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the 3-bromoaniline peak (m/z 172/174) and the emergence of the product mass (m/z 250[M+H]⁺) validates successful transmetalation and reductive elimination. If unreacted boronic ester remains while the aryl halide is consumed, verify the pH of the aqueous phase to ensure adequate base activation.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine to remove inorganic salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Downstream Application: Library Generation

Once the scaffold is secured, it is typically diversified into a library of amides to probe the target's solvent-exposed regions.

Protocol 2: HATU-Mediated Amide Coupling

Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics.

Reagents & Causality:

  • HATU (1.2 eq): Generates a highly reactive HOAt-ester intermediate that overcomes the poor nucleophilicity of the aniline.

  • DIPEA (3.0 eq): A sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester.

Step-by-Step Workflow:

  • Dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-form the active HOAt-ester.

  • Add 3-(1-Benzyl-1H-pyrazol-4-yl)aniline (1.0 eq) to the mixture and stir for 4 hours.

  • Validation Checkpoint (Self-Validation): Perform TLC (Hexanes/EtOAc 1:1) combined with Ninhydrin staining. The primary aniline starting material will stain strongly (turning purple/brown), whereas the resulting amide product will not react with Ninhydrin. Complete consumption of the stainable spot validates the efficiency of the HOAt-ester intermediate.

  • Quench with saturated NaHCO₃, extract with Dichloromethane, and purify to isolate the final kinase inhibitor candidate.

References

  • ChemSrc. "1170691-58-3_3-(1-Benzyl-1H-pyrazol-4-YL)aniline." ChemSrc Database.[Link]

  • Bos et al. "Development of MAP4 kinase inhibitors as motor-neuron-protecting agents." National Institutes of Health (NIH) - PMC.[Link]

  • Lee et al. "Pyrazole-substituted Near-infrared Cyanine Dyes Exhibit pH-dependent Fluorescence Lifetime Properties." National Institutes of Health (NIH) - PMC. [Link]

  • Google Patents. "KR100955110B1 - Biaryloxymethyl arene carboxylic acid.

Sources

Medicinal Chemistry Applications of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline: A Privileged Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, the identification and functionalization of privileged scaffolds are critical for accelerating hit-to-lead optimization. 3-(1-Benzyl-1H-pyrazol-4-yl)aniline has emerged as a highly versatile building block in the design of targeted therapeutics, ranging from kinase inhibitors to epigenetic modulators. This whitepaper provides an in-depth technical analysis of the scaffold’s pharmacophore properties, details a self-validating synthetic protocol for its functionalization, and explores its structure-activity relationship (SAR) across key biological targets.

Structural Rationale & Pharmacophore Dynamics

As a Senior Application Scientist, I approach scaffold selection by analyzing the specific vector geometries and electronic properties a molecule brings to a target's active site. The 3-(1-benzyl-1H-pyrazol-4-yl)aniline scaffold is engineered for multi-point recognition:

  • The Pyrazole Core (Bioisostere): The pyrazole ring serves as an excellent bioisostere for phenyl and amide groups, offering superior aqueous solubility and metabolic stability. Critically, the un-substituted N2 nitrogen acts as a potent hydrogen-bond acceptor, which is essential for engaging the backbone NH of target proteins[1].

  • The 1-Benzyl Anchor: The lipophilic benzyl group provides a distinct hydrophobic vector. In many metalloenzymes and kinases, this moiety is perfectly sized to occupy deep, transient hydrophobic pockets (e.g., the selectivity pocket in kinases or the hydrophobic rim in HDACs)[2].

  • The meta-Aniline Handle: The primary amine at the 3-position of the phenyl ring serves a dual purpose. Biologically, it can act as a hydrogen-bond donor. Synthetically, it is a highly reactive nucleophilic handle for late-stage diversification (e.g., amidation, urea formation, or sulfonamidation)[3].

G Core 3-(1-Benzyl-1H-pyrazol-4-yl)aniline N2 Pyrazole N2 (H-Bond Acceptor) Core->N2 Benzyl 1-Benzyl Group (Hydrophobic Anchor) Core->Benzyl Aniline m-Aniline NH2 (H-Bond Donor / Linker) Core->Aniline Target1 Kinase Hinge Region N2->Target1 Binds Target2 Hydrophobic Pocket Benzyl->Target2 Occupies Target3 Solvent Channel / ZBG Aniline->Target3 Extends to

Fig 1: Pharmacophore interaction network and logical relationships of the pyrazole-aniline scaffold.

Synthetic Methodologies: A Self-Validating Protocol

To utilize this scaffold effectively, researchers typically synthesize it via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 1-benzyl-4-bromo-1H-pyrazole and 3-aminophenylboronic acid[4].

A robust protocol must be a self-validating system —meaning the chemistry not only produces the compound but actively prevents downstream assay interference. The following protocol incorporates strict causality-driven steps to ensure high-fidelity biological data.

Step-by-Step Protocol: Suzuki-Miyaura Coupling & Functionalization
  • Step 1: Reagent Preparation & Degassing

    • Action: Combine 1-benzyl-4-bromo-1H-pyrazole (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O. Purge the system with N₂ for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. O₂ promotes the homocoupling of the boronic acid and oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, severely depressing yields.

  • Step 2: Catalysis & Heating

    • Action: Add Pd(dppf)Cl₂ (0.05 eq) and heat the reaction to 90°C for 12 hours.

    • Causality: Why Pd(dppf)Cl₂? The bidentate dppf ligand enforces a large bite angle on the palladium center. This specific geometry accelerates the reductive elimination step and prevents the precipitation of inactive "Pd black," which is critical when coupling electron-rich, sterically demanding pyrazoles[4].

  • Step 3: Workup & Mandatory Palladium Scavenging

    • Action: Extract the product with EtOAc and wash with brine. Treat the organic layer with a thiourea-based scavenger resin (e.g., QuadraPure TU) for 2 hours before filtration.

    • Causality: Residual palladium (>10 ppm) is notorious for causing false positives in metalloenzyme assays (such as HDAC screening) and inducing cellular toxicity. Scavenging guarantees the integrity of downstream biological validation.

  • Step 4: Analytical Validation

    • Action: Confirm product identity via LC-MS (ESI+). The expected exact mass is 249.13 Da; look for the [M+H]⁺ ion at m/z 250.13.

G A 1-Benzyl-4-bromo -1H-pyrazole C Suzuki-Miyaura Coupling (Pd catalyst) A->C B 3-Aminophenyl boronic acid B->C D 3-(1-Benzyl-1H-pyrazol -4-yl)aniline C->D E Amidation / Urea Formation D->E Electrophile F Targeted Inhibitor (Kinase/HDAC) E->F

Fig 2: Self-validating synthetic workflow from core building blocks to targeted inhibitors.

Key Medicinal Chemistry Applications

A. Kinase Inhibition (e.g., Aurora Kinases & BTK)

The pyrazole-aniline scaffold is a highly effective hinge-binding motif in kinase inhibitor design. In targets like Aurora Kinase A and Bruton's Tyrosine Kinase (BTK), the pyrazole N2 atom acts as a crucial hydrogen bond acceptor to the kinase hinge region backbone[1]. The 1-benzyl group is directed into the hydrophobic back-pocket, enhancing selectivity, while the meta-aniline is typically acylated to interact with the DFG motif or extend into the solvent-exposed channel[3].

B. Epigenetic Modulators (HDAC Probes)

In the development of Histone Deacetylase (HDAC) inhibitors, the scaffold functions as a sophisticated surface recognition cap group. The hydrophobic benzyl group interacts favorably with the lipophilic rim of the HDAC active site. Concurrently, the aniline nitrogen is functionalized with an aliphatic linker (similar to SAHA) that reaches down the narrow active site channel to deliver a zinc-binding group (ZBG), such as a hydroxamic acid or diazide, directly to the catalytic zinc ion[2].

Quantitative Data & Structure-Activity Relationship (SAR)

Understanding the physicochemical parameters of this scaffold is vital for predicting its behavior in biological systems. The table below summarizes the SAR causality: replacing the 1-benzyl group with a 1-methyl group drastically reduces the LogP (from 2.8 to 1.2)[5]. While this improves aqueous solubility, it often results in a loss of potency against targets with deep hydrophobic pockets, demonstrating the critical anchoring role of the benzyl moiety[6].

Table 1: Quantitative SAR & Physicochemical Data Summary

Compound Scaffold / DerivativeLogP (calc)tPSA (Ų)H-Bond DonorsH-Bond AcceptorsRepresentative TargetPotency / IC₅₀
3-(1-Benzyl-1H-pyrazol-4-yl)aniline 2.843.812BTK / HDACsCore Scaffold
1-Benzyl-1H-pyrazol-4-amine 1.838.012HDAC3 / HDAC844 nM - 76 nM
N-Acyl-3-(1-Benzyl-1H-pyrazol-4-yl)aniline 3.555.213Aurora Kinase A< 100 nM
3-(1-Methyl-1H-pyrazol-4-yl)aniline 1.243.812EV-A71 (Antiviral)~ 1.5 µM

References

  • [6] 1-Benzyl-1H-pyrazole | CID 3546441, PubChem - National Institutes of Health (NIH).[Link]

  • [1] Synthesis of Novel Pyrazole Derivatives as Antineoplastic Agent, ResearchGate.[Link]

  • [2] Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes, PMC - National Institutes of Health (NIH).[Link]

  • [3] US9447106B2 - Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators, Google Patents.

Sources

Introduction: The Rising Prominence of Pyrazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Benzyl-Pyrazole Aniline Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties, including the ability to act as a bioisostere for other aromatic rings with improved physicochemical characteristics, have led to its incorporation into a multitude of approved therapeutic agents.[3] These range from the widely recognized anti-inflammatory drug celecoxib to potent kinase inhibitors used in oncology and antiviral medications.[1][3]

Within this broad class of compounds, benzyl-pyrazole aniline derivatives have garnered significant attention from medicinal chemists. The strategic combination of the pyrazole core with benzyl and aniline moieties provides a versatile framework for structural modifications, allowing for the fine-tuning of their biological activity.[4] These derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point of research for the development of novel therapeutic agents.[5][6][7]

This technical guide offers an in-depth exploration of the multifaceted biological activities of benzyl-pyrazole aniline derivatives. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of their mechanisms of action, detailed experimental protocols for their evaluation, and a summary of key structure-activity relationships.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a critical endeavor in pharmaceutical research. Benzyl-pyrazole aniline derivatives have shown considerable promise in this area, with several studies demonstrating their potent cytotoxic effects against various cancer cell lines.[8][9]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which many pyrazole-based compounds, including benzyl-pyrazole aniline derivatives, exert their anticancer effects is through the inhibition of protein kinases.[10] These enzymes are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.[10] Dysregulation of kinase activity is a common feature of many cancers.[10]

For instance, certain pyrazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[11] By blocking VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.[11] Additionally, some derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[8] Another target for some 1-benzyl-1H-pyrazole derivatives is Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis, a form of programmed cell death.[12]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label=""]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];

} Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a pyrazole-based kinase inhibitor.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13][14] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[13][14]

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzyl-pyrazole aniline derivative (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[15][16]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[15][16]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the benzyl-pyrazole aniline derivative in culture medium.[17] Remove the old medium from the wells and add 100 µL of the different compound concentrations. Include wells with untreated cells (negative control) and a vehicle control (solvent only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully remove the medium containing MTT.[15] Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][16] The plate can be gently shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 or 590 nm) using a microplate reader.[14][15] A reference wavelength of >650 nm can be used to subtract background absorbance.[14]

  • Data Analysis: The percentage of cell viability is calculated using the formula: [(Absorbance of treated cells / Absorbance of control cells) x 100]. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

dot graph G { graph [layout=dot, rankdir=TB, splines=true, nodesep=0.4, ranksep=0.6, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4", arrowhead=normal, penwidth=1.5];

} Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Data Presentation: Cytotoxicity of Benzyl-Pyrazole Aniline Derivatives
CompoundCell LineIC50 (µM)Reference
5b K562 (Leukemia)0.021[8]
5b A549 (Lung Cancer)0.69[8]
4a K562 (Leukemia)0.26[8]
4a A549 (Lung Cancer)0.19[8]
4b HT29 (Colon Cancer)0.160 (EC50)[12]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives, including those with benzyl and aniline substitutions, have demonstrated significant activity against a range of bacteria and fungi.[18][19][20]

Mechanism of Action: Diverse Modes of Inhibition

The antimicrobial mechanisms of pyrazole derivatives are varied. Some compounds have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[21] This mode of action is particularly effective against Gram-positive bacteria.[21] Other derivatives are believed to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[2] The specific structure of the benzyl and aniline groups, as well as other substituents on the pyrazole ring, plays a critical role in determining the antimicrobial spectrum and potency.[22]

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion method is a standardized and widely used technique to determine the susceptibility of bacteria to various antimicrobial agents.[23][24]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial strain of interest

  • Sterile cotton swabs

  • Sterile saline or Tryptic Soy Broth

  • 0.5 McFarland turbidity standard

  • Paper disks impregnated with known concentrations of the benzyl-pyrazole aniline derivative

  • Forceps or disk dispenser

  • Incubator

Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh culture and suspend them in sterile saline or broth.[23] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[25]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[23] Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[23]

  • Disk Placement: Aseptically place the paper disks impregnated with the test compounds onto the inoculated agar surface using sterile forceps or a dispenser.[23] Ensure the disks are firmly in contact with the agar. A maximum of 6 disks can be placed on a 100mm plate.[24]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[25]

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters (mm).[23]

  • Interpretation: The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. The results can be interpreted as susceptible, intermediate, or resistant based on standardized charts, although for novel compounds, the zone diameter provides a qualitative measure of activity.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
CompoundMicroorganismZone of Inhibition (mm)ConcentrationReference
3c Bacillus cereus24Not specified[26]
3c Staphylococcus aureus22Not specified[26]
3c Escherichia coli20Not specified[26]
3b Escherichia coli22Not specified[26]
3d Staphylococcus aureus20Not specified[26]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Mechanism of Action: Inhibition of COX and Other Inflammatory Mediators

A key mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[28][31] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[31] By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[28]

In addition to COX inhibition, some pyrazole derivatives can modulate other inflammatory pathways, such as inhibiting 5-lipoxygenase (5-LOX) to reduce the production of leukotrienes, or suppressing the activation of the transcription factor NF-κB, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6.[28][32]

Experimental Protocols: In Vitro Anti-inflammatory Assays

Simple and rapid in vitro assays are valuable for the initial screening of compounds for anti-inflammatory activity.[27][32]

1. Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay is based on the principle that the RBC membrane is analogous to the lysosomal membrane.[33] Stabilization of the RBC membrane by a compound suggests it may also stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes during inflammation.[33]

Procedure:

  • Prepare RBC Suspension: Collect fresh human blood in an anticoagulant-containing tube. Centrifuge at 3000 rpm for 15 minutes, discard the plasma and buffy coat, and wash the RBCs three times with sterile isotonic saline. Resuspend the packed RBCs to make a 10-40% v/v suspension in an isotonic buffer.[33][34]

  • Assay Mixture: To 1 mL of various concentrations of the benzyl-pyrazole aniline derivative, add 0.1 mL of the RBC suspension.[34] Include a control with only the RBC suspension and a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • Heat-Induced Hemolysis: Incubate the mixtures in a water bath at 56°C for 30 minutes.[34]

  • Centrifugation and Measurement: Cool the tubes and centrifuge at 2500-3000 rpm for 5 minutes.[34] Measure the absorbance of the supernatant at 560 nm.

  • Calculation: The percentage of membrane stabilization (inhibition of hemolysis) is calculated as: [((Absorbance of control - Absorbance of test) / Absorbance of control) x 100].

2. Protein Denaturation Assay

The denaturation of proteins is a well-documented cause of inflammation.[33] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of various concentrations of the benzyl-pyrazole aniline derivative and 0.5 mL of 0.5% w/v BSA.[33]

  • Incubation: Incubate the mixtures at 37°C for 20 minutes, then increase the temperature to 57°C for 30 minutes to induce denaturation.[33]

  • Measurement: After cooling, add 2.5 mL of phosphate-buffered saline and measure the turbidity (absorbance) at 660 nm.[33]

  • Calculation: The percentage inhibition of protein denaturation is calculated as: [((Absorbance of control - Absorbance of test) / Absorbance of control) x 100].

Conclusion and Future Perspectives

Benzyl-pyrazole aniline derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of new therapeutics. The synthetic tractability of the pyrazole scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[22][35]

Future research in this area will likely focus on several key aspects. The elucidation of precise molecular targets and mechanisms of action for novel derivatives will be crucial for rational drug design. In silico approaches, such as molecular docking, can aid in identifying potential targets and guiding synthetic efforts.[9][11] Furthermore, the evaluation of these compounds in more complex biological systems, including in vivo animal models, will be essential to validate their therapeutic potential and assess their safety profiles. The continued exploration of the chemical space around the benzyl-pyrazole aniline core holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. (2004).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023). Future Medicinal Chemistry.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • MTT assay protocol. (n.d.). Abcam.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PMC.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Detailed protocol for MTT Cell Viability and Prolifer
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • MTT Cell Assay Protocol. (n.d.). Unknown Source.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Unknown Source.
  • MTT Assay Protocol. (n.d.). Unknown Source.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Antimicrobial Susceptibility Testing. (2024).
  • Antimicrobial Susceptibility Testing. (2017). myadlm.org.
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • 18.7.3: Procedure Antibiotic Susceptibility Testing. (2023). Biology LibreTexts.
  • A review on Chemistry and Therapeutic effect of Pyrazole. (2022). IGNITED MINDS.
  • Pyrazole and Pyrazoline Derivatives as Anti-Inflamm
  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). PubMed.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Unknown Source.
  • Path of Pyrazoles from Synthetic Factors to Anti-inflammatory Potential: A Review. (2025). Unknown Source.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Unknown Source.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024). Unknown Source.
  • Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. (2025). MDPI.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). Unknown Source.
  • Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. (n.d.). Benchchem.
  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiprolifer
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (n.d.). Unknown Source.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI.
  • Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Compar
  • Discovery and structure-activity relationships of pyrazolodiazepine derivatives as the first small molecule agonists of the Drosophila sex peptide receptor. (2015). PubMed.

Sources

Solubility Profile and Handling Protocols for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Significance

In modern preclinical drug discovery, pyrazole-aniline derivatives serve as highly privileged scaffolds. Specifically, 3-(1-Benzyl-1H-pyrazol-4-YL)aniline (CAS: 1170691-58-3) is frequently utilized as a core building block for synthesizing kinase inhibitors and novel antimicrobial agents . The structural hybridization of an electron-rich aniline moiety with a pyrazole ring enables robust hydrogen bonding with target biological receptors.

However, translating this compound from bench synthesis to High-Throughput Screening (HTS) requires a rigorous understanding of its solubility profile in Dimethyl Sulfoxide (DMSO). Poor solvation or undetected micro-precipitation in DMSO stock solutions directly leads to false-positive assay readouts, skewed dose-response curves, and wasted screening resources. This whitepaper provides a comprehensive, field-proven methodology for profiling and maintaining the thermodynamic solubility of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline in DMSO.

Physicochemical Parameters and the Causality of Solvation

To predict the solubility behavior of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline, we must first analyze its physicochemical properties .

Table 1: Quantitative Physicochemical Profile
ParameterValue / DescriptionImpact on Solvation
CAS Number 1170691-58-3Unique identifier for sourcing and validation.
Molecular Weight 249.31 g/mol Optimal for deep tissue penetration; easily solvated.
Chemical Formula C₁₆H₁₅N₃High carbon-to-heteroatom ratio indicates lipophilicity.
H-Bond Donors 1 (Primary Amine, -NH₂)Forms strong intermolecular bonds with DMSO oxygen.
H-Bond Acceptors 2 (Pyrazole Nitrogens)Interacts with trace protic solvents (e.g., water).
Estimated LogP ~2.8 - 3.2Highly hydrophobic; requires an aprotic organic solvent.
The Causality of DMSO as the Gold Standard

DMSO is universally selected as the primary vehicle for this compound class due to its high dielectric constant (


) and strong dipole moment. The solvation mechanism is highly specific:
  • Hydrogen Bond Acceptance: The highly electronegative oxygen atom in DMSO acts as a strong hydrogen bond acceptor for the two protons on the aniline's -NH₂ group.

  • Dispersion Forces: The methyl groups of DMSO interact favorably with the hydrophobic benzyl and phenyl rings via London dispersion forces, effectively disrupting the crystalline lattice of the solid compound.

Thermodynamic Solubility Profiling: Standard Operating Procedure (SOP)

Determining the true thermodynamic solubility (equilibrium of solid in solvent) is critical. Kinetic solubility (spiking a DMSO stock into an aqueous buffer) often overestimates solubility due to supersaturation. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology

Step 1: Solid Dispensing and Solvent Addition

  • Weigh exactly 5.0 mg of crystalline 3-(1-Benzyl-1H-pyrazol-4-YL)aniline into a 1.5 mL amber glass vial.

  • Add anhydrous DMSO (≤0.005% water content) to target a theoretical concentration of 50 mM. Causality: Amber glass prevents UV-induced degradation of the aniline moiety, while anhydrous DMSO prevents premature nucleation.

Step 2: Equilibration (The Self-Validating Step)

  • Seal the vial under an Argon blanket.

  • Agitate the sample on a thermoshaker at 25°C at 800 RPM for 24 hours.

  • Validation Check: Prepare a parallel vial and agitate for 48 hours. If the quantified concentration at 48 hours matches the 24-hour sample within

    
    , true thermodynamic equilibrium is confirmed.
    

Step 3: Phase Separation

  • Centrifuge the vials at 10,000 x g for 15 minutes at 25°C.

  • Causality: High-speed centrifugation is mandatory to pellet sub-micron colloidal aggregates. Failing to pellet these aggregates will result in them dissolving in the HPLC mobile phase, artificially inflating the calculated solubility limit.

Step 4: Quantification via HPLC-UV

  • Extract 10 µL of the supernatant, dilute 1:100 in mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid), and inject into the HPLC.

  • Quantify the peak area against a known reference standard curve at

    
     (typically 254 nm).
    

Workflow A Solid Compound 3-(1-Benzyl-1H-pyrazol-4-YL)aniline B Add Anhydrous DMSO (Target: 50 mM) A->B C Agitation / Sonication (24h at 25°C) B->C D Centrifugation (10,000 x g, 15 min) C->D E Supernatant Extraction D->E F HPLC-UV / LC-MS Quantification E->F G Thermodynamic Solubility Value F->G

Workflow for determining the thermodynamic solubility of the pyrazole-aniline derivative.

Mechanisms of Moisture-Induced Precipitation (The "DMSO-Water Crash")

A critical failure point in handling 3-(1-Benzyl-1H-pyrazol-4-YL)aniline is the hygroscopic nature of DMSO. When a 10 mM or 50 mM stock solution is repeatedly opened to the ambient atmosphere, DMSO rapidly absorbs water.

The Desolvation Pathway

As the mole fraction of water in the DMSO stock increases, water molecules aggressively compete for the hydrogen-bonding sites on the DMSO oxygen atoms. This deprives the aniline's -NH₂ group of its primary solvating interaction. Concurrently, the highly hydrophobic benzyl and pyrazole rings experience a drastic reduction in solvent compatibility (the hydrophobic effect), leading to rapid nucleation.

In HTS optical assays (like fluorescence or absorbance readouts), these micro-precipitates scatter light (nephelometry), mimicking a biological response and generating costly false positives.

Pathway A 100% DMSO Stock (Fully Solvated) B Atmospheric Moisture Absorption A->B C DMSO-Water Mixture (Decreased Capacity) B->C D Nucleation & Micro-precipitation C->D E Assay False Positives (Light Scattering) D->E

Mechanism of moisture-induced precipitation and its impact on assay readouts.

Stability and Storage Guidelines

To preserve the integrity of the compound and its solubility profile, strict storage protocols must be adhered to:

  • Aliquoting: Immediately upon dissolving the bulk powder into anhydrous DMSO, divide the stock into single-use aliquots (e.g., 50 µL per tube). This eliminates freeze-thaw cycles, which drive temperature-dependent precipitation.

  • Inert Atmosphere: Purge the headspace of all storage vials with Argon or Nitrogen gas prior to capping. This prevents both moisture ingress and the oxidative degradation of the electron-rich aniline ring.

  • Temperature Control: Store aliquots at -20°C in a desiccated container. Before use, allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation from forming directly inside the cold solvent.

References

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry (via NCBI PMC). Available at:[Link] [1]

An In-depth Technical Guide to the Safe Handling of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. A specific, validated Safety Data Sheet (SDS) for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline is not publicly available at the time of this writing. Therefore, the information herein is synthesized from data on structurally related compounds and established best practices for handling novel chemical entities.[1][2][3] All procedures should be conducted only after a thorough, site-specific risk assessment by qualified personnel.

Section 1: Introduction and Scientific Context

3-(1-Benzyl-1H-pyrazol-4-YL)aniline is a heterocyclic amine containing both a pyrazole and an aniline moiety. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5] The aniline substructure is also a common pharmacophore. As a novel research chemical, 3-(1-Benzyl-1H-pyrazol-4-YL)aniline is likely to be used in drug discovery and development, necessitating a robust understanding of its safe handling and potential hazards. In the absence of specific data, it is prudent to treat this compound as potentially hazardous.[2][3]

Section 2: Postulated Hazard Identification and Classification

Based on the known hazards of structurally similar compounds, such as other substituted anilines and pyrazoles, a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline can be postulated.[6][7]

Postulated GHS Classification:

  • Pictograms:

    • Health Hazard

    • Exclamation Mark

  • Signal Word: Warning [7]

Postulated Hazard Statements:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H332: Harmful if inhaled.[7]

  • H335: May cause respiratory irritation.[7]

  • H341: Suspected of causing genetic defects. (Based on some aniline derivatives)[6]

  • H351: Suspected of causing cancer. (Based on some aniline derivatives)[8]

  • H361: Suspected of damaging fertility or the unborn child. (Based on some aniline derivatives)

  • H411: Toxic to aquatic life with long lasting effects. (A common hazard for complex organic molecules)[6]

Postulated Precautionary Statements:

  • P201: Obtain special instructions before use.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P273: Avoid release to the environment.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Section 3: Physicochemical Properties (Inferred)

PropertyEstimated ValueRationale/Source
Molecular Formula C₁₆H₁₅N₃Based on chemical structure
Molecular Weight 249.31 g/mol Calculated from molecular formula
Physical Form Solid, likely a crystalline powderCommon for similar aromatic compounds[7]
Solubility Likely soluble in organic solvents (e.g., DMSO, methanol) and sparingly soluble in water.Typical for this class of organic compounds
Melting Point Not available.Requires experimental determination.
Boiling Point Not available.Requires experimental determination.

Section 4: Experimental Protocols for Safe Handling and Use

The following protocols are based on the principle of minimizing exposure when handling a novel compound of unknown toxicity.[1][2][3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is critical, starting with engineering controls and supplemented by appropriate PPE.[1]

  • Primary Engineering Control: All handling of solid 3-(1-Benzyl-1H-pyrazol-4-YL)aniline and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[2][3]

    • Hand Protection: Nitrile or neoprene gloves are recommended. Double-gloving is advisable, especially for prolonged handling.[1][2]

    • Body Protection: A fully fastened laboratory coat is required to protect skin and clothing.[1][2]

    • Respiratory Protection: If handling outside of a fume hood is unavoidable, a properly fitted N95 or higher-level respirator is necessary.[1]

Step-by-Step Weighing and Solution Preparation Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

  • Weighing:

    • Place an analytical balance inside the fume hood.

    • Use a micro-spatula to carefully transfer the desired amount of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline from the stock container to a tared weighing vessel.

    • Avoid generating dust. If the material is a fine powder, consider using a wet-wiping technique around the work area to capture any fugitive dust.[9]

  • Solution Preparation:

    • Add the weighed solid to the appropriate solvent in a suitable container (e.g., glass vial or flask).

    • Cap the container securely before mixing.

    • If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container remains capped.[1]

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard pictograms.

Storage and Waste Disposal
  • Storage: Store the compound in a clearly labeled, tightly sealed container in a designated, ventilated, and access-controlled storage area.[2][9] Consider storage in a desiccator if the compound is suspected to be hygroscopic.

  • Waste Disposal: All contaminated materials (e.g., gloves, pipette tips, weighing paper) must be disposed of in a designated hazardous waste container.[1] Liquid waste containing the compound should be collected in a labeled, sealed hazardous waste bottle. Follow all institutional and local regulations for hazardous waste disposal.[1]

Section 5: Emergency Procedures

In case of accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • For small spills, if you are trained and have the appropriate spill kit and PPE, contain the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal.

    • For large spills, evacuate the laboratory and contact the institutional safety office.[1]

Section 6: Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling 3-(1-Benzyl-1H-pyrazol-4-YL)aniline.

RiskAssessmentWorkflow Risk Assessment Workflow for Novel Compounds A 1. Information Gathering - Search for specific SDS - Gather data on structural analogs B 2. Hazard Identification - Postulate GHS classification - Assume high toxicity in absence of data A->B C 3. Exposure Assessment - Identify potential routes of exposure (inhalation, dermal, ingestion) - Determine quantities to be used B->C D 4. Risk Characterization - Evaluate severity of potential harm - Determine likelihood of exposure C->D E 5. Control Measures - Implement engineering controls (fume hood) - Select appropriate PPE - Develop safe handling protocols D->E F 6. Implementation & Review - Train personnel - Regularly review and update procedures E->F

Risk Assessment Workflow for Novel Compounds

Section 7: Conclusion

As a novel compound with potential applications in drug discovery, 3-(1-Benzyl-1H-pyrazol-4-YL)aniline requires careful and prudent handling. In the absence of a specific Safety Data Sheet, researchers and scientists must adopt a conservative approach, treating the substance as potentially hazardous. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, the risks associated with handling this compound can be effectively managed, ensuring a safe laboratory environment.

References

  • BenchChem. (2025). A Guide to the Safe Handling and Management of Novel Research Compounds.
  • Environmental Health and Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Environmental Health and Safety. (n.d.). Novel Chemicals With Unknown Hazards.
  • AiFChem. (2025, July 22). A Complete Guide to Buying Research Chemicals for Laboratories in 2025.
  • PubMed. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory.
  • International Journal of Pharmaceutical Sciences and Research. (2018, January 1). ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH.
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • Sdfine. (n.d.). ANILINE SULPHATE.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: aniline.
  • Sigma-Aldrich. (n.d.). 3-(1H-Pyrazol-4-yl)aniline | 1170691-45-8.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (2021, December 2). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties.
  • ChemScene. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)aniline.
  • Thermo Fisher Scientific. (n.d.). Aniline and substituted anilines.
  • GESTIS-Stoffdatenbank - DGUV. (n.d.). Aniline chloride.
  • MilliporeSigma. (n.d.). 3-(1-propyl-1H-pyrazol-4-yl)aniline | 1249622-75-0.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). N-benzyl-3-methyl-1-propyl-1H-pyrazol-4-amine | C14H19N3 | CID 122168814.
  • AngeneChemical. (n.d.). 3-(1-METHYL-1H-PYRAZOL-4-YL)ANILINE|1089278-81-8.
  • ResearchGate. (2025, August 6). Sythesis of 3-(1-Benzyl-1h-Benzo(d)Imidazol-2-lAmino)-2(3-Aryl-1-Phenyl-1h-Pyrazol-4-yl)Thiazolidin-4-ones.
  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274.
  • ACG Publications. (2014, June 19). A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H.
  • Arabian Journal of Chemistry. (n.d.). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study.

Sources

Strategic Synthesis of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline: A Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-(1-Benzyl-1H-pyrazol-4-yl)aniline represents a critical biaryl scaffold frequently utilized in the design of kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK) and other pathways implicated in oncology and immunology.[1][2] Its structure comprises a central pyrazole ring substituted at the N1-position with a benzyl group and at the C4-position with a 3-amino-phenyl moiety.[1]

This technical guide outlines a robust, scalable synthetic strategy. While direct coupling methods exist, this guide prioritizes a Nitro-Reduction Pathway . This approach mitigates catalyst poisoning often associated with free amines in palladium-catalyzed cross-couplings and ensures high regio-integrity and purity suitable for pharmaceutical applications.[1]

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary sub-structures: the 1-benzyl-4-bromopyrazole core and the aniline ring.[1]

  • Disconnection A (Biaryl Bond): The C-C bond between the pyrazole C4 and the phenyl ring is the most logical disconnection, utilizing Suzuki-Miyaura cross-coupling.[1][3]

  • Disconnection B (N-Alkylation): The N-Benzyl bond can be formed via nucleophilic substitution on the pyrazole nitrogen.[1][3]

  • Functional Group Interconversion (FGI): The aniline amine is masked as a nitro group to prevent interference during the metal-catalyzed coupling step.[1][3]

Retrosynthesis Target Target: 3-(1-Benzyl-1H-pyrazol-4-yl)aniline NitroInt Precursor: 1-Benzyl-4-(3-nitrophenyl)-1H-pyrazole Target->NitroInt FGI: Reduction Fragments Fragments: 1-Benzyl-4-bromo-1H-pyrazole + 3-Nitrophenylboronic acid NitroInt->Fragments Suzuki Coupling

Figure 1: Retrosynthetic logic flow prioritizing the nitro-intermediate pathway.

Detailed Synthetic Protocols

Phase 1: Synthesis of Intermediate A (1-Benzyl-4-bromo-1H-pyrazole)[1][2]

This step involves the regioselective


-alkylation of 4-bromopyrazole.[1] The use of Phase Transfer Catalysis (PTC) is recommended for operational simplicity and high yield.[2][3]

Reaction Scheme:


[1][2][3]

Protocol:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (10.0 g, 68 mmol) and toluene (150 mL).

  • Base Addition: Add a solution of potassium hydroxide (11.4 g, 204 mmol) in water (20 mL).

  • Catalyst: Add tetrabutylammonium bromide (TBAB) (1.1 g, 3.4 mmol) as a phase transfer catalyst.

  • Alkylation: Add benzyl chloride (9.5 g, 75 mmol) dropwise over 15 minutes.

  • Reaction: Heat the biphasic mixture to 60°C and stir vigorously for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until starting material is consumed.[1][2][3]

  • Workup: Cool to room temperature. Separate the organic layer and wash with water (2 x 50 mL) and brine (50 mL).[2][3] Dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. The crude oil typically crystallizes upon standing.[3] Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexane/EtOAc) if necessary.[2][3]

    • Target Yield: 90–95%[2][3]

    • Appearance: White to off-white solid.[1]

Phase 2: Suzuki-Miyaura Cross-Coupling[1][2]

This step constructs the biaryl core.[1][3] Using the nitro-derivative prevents the free amine from coordinating with the Palladium catalyst, which can suppress turnover frequencies (TOF).[3]

Reaction Scheme:


[1][2][3]

Protocol:

  • Degassing: In a reaction vessel, combine 1-benzyl-4-bromo-1H-pyrazole (5.0 g, 21 mmol), 3-nitrophenylboronic acid (4.2 g, 25 mmol), and potassium carbonate (8.7 g, 63 mmol).

  • Solvent: Add a mixture of 1,4-dioxane (80 mL) and water (20 mL). Sparge with nitrogen or argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).[2][3]

  • Catalyst: Add

    
      (860 mg, 5 mol%).
    
  • Coupling: Heat the mixture to 90°C under an inert atmosphere for 12–16 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black.[2][3] Dilute the filtrate with EtOAc (100 mL) and wash with water.

  • Purification: Concentrate and purify via column chromatography (Gradient: 0–30% EtOAc in Hexane).

    • Target Yield: 80–85%[2][3][4]

Phase 3: Selective Nitro Reduction[1][2]

The final step restores the aniline functionality.[3] Iron-mediated reduction is chosen for its chemoselectivity, avoiding potential hydrogenolysis of the benzyl group that might occur with


.[2][3]

Reaction Scheme:



Protocol:

  • Setup: Dissolve the nitro-intermediate (4.0 g, 14.3 mmol) in ethanol (60 mL) and water (15 mL).

  • Reagents: Add iron powder (4.0 g, 71.5 mmol) and ammonium chloride (3.8 g, 71.5 mmol).

  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. The reaction mixture will turn dark/brown.[1][3]

  • Workup: Filter the hot mixture through Celite to remove iron residues. Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (3 x 50 mL). Dry organics over

    
     and concentrate.
    
  • Final Purification: Recrystallize from Ethanol/Hexane or perform a short silica plug filtration if color persists.

    • Target Yield: 85–92%[2][3]

    • Characterization: Confirm via

      
       (DMSO-
      
      
      
      ) showing characteristic amine broad singlet at
      
      
      5.0–5.5 ppm.[1][3]

Critical Process Parameters (CPP)

ParameterRecommended ConditionImpact on Quality
Inert Atmosphere Nitrogen/Argon SpargingHigh. Oxygen causes homocoupling of boronic acids and deactivates Pd(0).[1][2]
Base Selection

or

Medium. Stronger bases may hydrolyze sensitive groups; Carbonates are optimal for Suzuki.[1][2][3]
Reduction Method

High. Avoids de-benzylation risk associated with catalytic hydrogenation (

).[1][2][3]
Halide Choice Bromide vs. IodideMedium. Bromide is cheaper and sufficiently reactive.[1][3] Iodide is faster but less stable.[2][3]

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: N-Alkylation cluster_1 Phase 2: Suzuki Coupling cluster_2 Phase 3: Reduction Start 4-Bromopyrazole IntA 1-Benzyl-4-bromo-1H-pyrazole Start->IntA BnCl, KOH, TBAB 60°C, 4h IntB Nitro-Biaryl Intermediate IntA->IntB + Boronic Acid Pd(dppf)Cl2, K2CO3 90°C, 12h Boronic 3-Nitrophenylboronic Acid Final 3-(1-Benzyl-1H-pyrazol-4-yl)aniline IntB->Final Fe, NH4Cl EtOH/H2O, Reflux

Figure 2: Step-by-step reaction workflow from raw materials to final API intermediate.

References

  • Sigma-Aldrich. Product Specification: 3-(1-Benzyl-1H-pyrazol-4-yl)aniline.[1][2] CAS No. 1170691-58-3. Link

  • BenchChem. Protocol: Synthesis of 1-benzyl-4-bromo-1H-pyrazole. Link[1][2][3]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions. Link

  • Loughborough University. Mechanistic insights into nitro reduction to aniline. Link

  • ResearchGate. Synthesis of N-benzyl-4-(4-nitrophenyl)-1H-pyrazole derivatives. Link

Sources

The Architectural Blueprint for Efficacy: A Technical Guide to the Pharmacophore Properties of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

Abstract

This in-depth technical guide delineates the pharmacophore properties of the novel scaffold, 3-(1-Benzyl-1H-pyrazol-4-YL)aniline. Moving beyond a mere structural description, this document serves as a strategic blueprint for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the molecule's key chemical features and their anticipated roles in molecular recognition processes, particularly in the context of kinase inhibition. By synthesizing data from analogous structures and established pharmacophore models for relevant biological targets, this guide offers a predictive framework to accelerate the rational design of potent and selective therapeutic agents based on this promising pyrazole core. Methodologies for both computational and experimental validation of the proposed pharmacophore model are detailed, ensuring a self-validating system for future drug discovery endeavors.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity to engage in a multitude of non-covalent interactions have cemented its status as a "privileged structure" in drug design.[1][3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2] A significant portion of their therapeutic success, particularly in oncology, stems from their efficacy as kinase inhibitors.[1][4][5] Kinases, being pivotal regulators of cellular signaling pathways, are frequently implicated in the pathogenesis of various diseases, making them a prime target for therapeutic intervention.

The subject of this guide, 3-(1-Benzyl-1H-pyrazol-4-YL)aniline, incorporates three key structural motifs: the pyrazole core, a benzyl group at the N1 position, and an aniline moiety at the C4 position. This unique combination of functional groups suggests a rich potential for specific and potent interactions with biological targets. This document aims to dissect the pharmacophoric architecture of this molecule, providing a predictive model for its biological activity and a roadmap for its future development.

Deconstructing the Pharmacophore: A Feature-by-Feature Analysis

A pharmacophore is the three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and elicit a biological response. Based on extensive analysis of existing pyrazole-based inhibitors and the fundamental principles of molecular recognition, we propose the following pharmacophore model for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline.

The Pyrazole Core: The Central Scaffolding and Hydrogen Bonding Hub

The pyrazole ring serves as the central organizing element of the molecule, correctly positioning the pendant benzyl and aniline groups for optimal target engagement. More importantly, the nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, a critical feature for anchoring the ligand within a protein's binding pocket.[1] In the context of kinase inhibition, the pyrazole core often forms crucial hydrogen bonds with the hinge region of the ATP-binding site.[6][7][8]

  • Pharmacophoric Feature 1: Hydrogen Bond Acceptor (HBA). The sp2-hybridized nitrogen atom (N2) of the pyrazole ring is a potent hydrogen bond acceptor.

  • Pharmacophoric Feature 2: Aromatic/Hydrophobic Region. The planar, aromatic nature of the pyrazole ring allows for favorable π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site.[1]

The 3-Aniline Moiety: The Key to Specificity and Hydrogen Bonding

The aniline substituent at the 3-position is a critical determinant of both potency and selectivity. The amino group provides a key interaction point, while the phenyl ring offers an additional hydrophobic surface.

  • Pharmacophoric Feature 3: Hydrogen Bond Donor (HBD). The primary amine (-NH2) of the aniline group is a strong hydrogen bond donor, capable of forming directional interactions with acceptor groups (e.g., carbonyl oxygens of the protein backbone) in the target protein.

  • Pharmacophoric Feature 4: Aromatic/Hydrophobic Region. The phenyl ring of the aniline moiety contributes to the overall hydrophobic profile of the molecule and can engage in van der Waals or π-π stacking interactions.[9][10] The presence of the aniline motif is common in many kinase inhibitors, where it often occupies a hydrophobic pocket.

It is important to note that the aniline motif can be a site of metabolic instability.[11] Therefore, isosteric replacement strategies may be considered in later stages of drug development to mitigate potential toxicity while preserving the essential pharmacophoric features.[11]

The 1-Benzyl Group: The Hydrophobic Anchor

The benzyl group at the N1 position is predicted to function as a significant hydrophobic anchor, occupying a lipophilic pocket within the target's binding site.[12][13]

  • Pharmacophoric Feature 5: Hydrophobic Region. The phenyl ring of the benzyl group provides a large, non-polar surface area ideal for making extensive hydrophobic contacts with non-polar amino acid residues. This interaction is often crucial for achieving high binding affinity.[12] The flexibility of the methylene linker allows the benzyl group to adopt an optimal conformation to maximize these hydrophobic interactions.

Proposed Pharmacophore Model for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Based on the analysis of its constituent fragments and comparison with known kinase inhibitors, a putative pharmacophore model for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline can be constructed. This model comprises a combination of hydrogen bonding features and hydrophobic/aromatic regions, which are characteristic of many Type I and Type II kinase inhibitors.

Feature IDPharmacophore FeatureStructural MoietyPutative Role in Target Binding
HBA1Hydrogen Bond AcceptorPyrazole N2Hinge-binding interaction in kinases
HBD1Hydrogen Bond DonorAniline -NH2Interaction with protein backbone or side chains
AR1Aromatic/HydrophobicPyrazole Ringπ-π stacking or hydrophobic interactions
AR2Aromatic/HydrophobicAniline Phenyl RingHydrophobic interactions
HYD1HydrophobicBenzyl Phenyl RingAnchoring in a hydrophobic pocket

digraph "Pharmacophore_Model_for_3-(1-Benzyl-1H-pyrazol-4-YL)aniline" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [arrowhead=none, color="#5F6368"];

// Molecule structure as a central node (invisible) mol [pos="0,0!", shape=point];

// Pharmacophore features HBA1 [label="HBA", pos="-1.5,0.5!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HBD1 [label="HBD", pos="1.5,0.5!", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AR1 [label="AR", pos="-0.5,-1.5!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AR2 [label="AR", pos="0.5,-1.5!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HYD1 [label="HYD", pos="0,1.5!", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections to the central molecule mol -> HBA1; mol -> HBD1; mol -> AR1; mol -> AR2; mol -> HYD1; }

Caption: Proposed pharmacophore model for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline.

Methodologies for Pharmacophore Model Validation and Application

The proposed pharmacophore model serves as a valuable starting point for virtual screening campaigns and lead optimization. However, its predictive power must be rigorously validated through both computational and experimental approaches.

Computational Validation and Application

4.1.1. Molecular Docking Studies

  • Objective: To predict the binding mode of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline within the active site of relevant biological targets (e.g., VEGFR-2, RET, JAK kinases).

  • Protocol:

    • Protein Preparation: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate a 3D conformation of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline and perform energy minimization.

    • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding pose of the ligand in the protein's active site.

    • Analysis: Analyze the predicted binding poses to determine if the key pharmacophoric interactions (hydrogen bonds, hydrophobic contacts) are consistent with the proposed model.

4.1.2. 3D-QSAR (Quantitative Structure-Activity Relationship) Studies

  • Objective: To correlate the 3D structural features of a series of analogous compounds with their biological activity, thereby refining the pharmacophore model.

  • Protocol:

    • Dataset Preparation: Synthesize or computationally generate a library of derivatives of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline with known biological activities (e.g., IC50 values).

    • Molecular Alignment: Align the molecules in the dataset based on a common scaffold.

    • QSAR Model Generation: Use software like CoMFA or CoMSIA to generate a 3D-QSAR model that relates the steric and electrostatic fields of the molecules to their activity.

    • Model Validation: Validate the predictive power of the QSAR model using a test set of compounds not included in the model generation.

Computational_Workflow cluster_0 Computational Validation Protein_Preparation Protein Preparation Molecular_Docking Molecular Docking Protein_Preparation->Molecular_Docking Ligand_Preparation Ligand Preparation Ligand_Preparation->Molecular_Docking Binding_Pose_Analysis Binding Pose Analysis Molecular_Docking->Binding_Pose_Analysis 3D_QSAR_Dataset 3D-QSAR Dataset Model_Generation Model Generation 3D_QSAR_Dataset->Model_Generation Model_Validation Model Validation Model_Generation->Model_Validation

Caption: Computational workflow for pharmacophore model validation.

Experimental Validation

4.2.1. Synthesis of Analogs

  • Objective: To synthesize a focused library of analogs to probe the structure-activity relationship (SAR) and validate the importance of each pharmacophoric feature.

  • Protocol:

    • Modification of the Aniline Moiety: Synthesize derivatives with substitutions on the aniline ring to probe the role of the hydrogen bond donor and the aromatic ring.

    • Modification of the Benzyl Group: Introduce different substituents on the benzyl ring to investigate the impact of hydrophobicity and sterics on binding affinity.

    • Modification of the Pyrazole Core: If synthetically feasible, explore bioisosteric replacements for the pyrazole ring to confirm its role as a central scaffold.

4.2.2. In Vitro Biological Assays

  • Objective: To determine the biological activity of the synthesized analogs and establish a quantitative SAR.

  • Protocol:

    • Enzymatic Assays: Perform in vitro kinase inhibition assays to determine the IC50 values of the compounds against a panel of relevant kinases.

    • Cell-Based Assays: Evaluate the antiproliferative activity of the compounds in relevant cancer cell lines.

Conclusion and Future Directions

The 3-(1-Benzyl-1H-pyrazol-4-YL)aniline scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The pharmacophore model proposed in this guide, characterized by a central pyrazole core with key hydrogen bonding and hydrophobic features contributed by the aniline and benzyl substituents, provides a robust framework for rational drug design.

Future efforts should focus on the synthesis and biological evaluation of a diverse library of analogs to rigorously validate and refine this model. The integration of computational and experimental approaches will be paramount in elucidating the precise molecular interactions governing the activity of this compound class and in optimizing their potency, selectivity, and pharmacokinetic properties. This strategic, pharmacophore-driven approach will undoubtedly accelerate the translation of this promising chemical scaffold into next-generation therapeutics.

References

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega. [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. PMC. [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Publications. [Link]

  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher. [Link]

  • Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • Strategies to select the best pharmacophore model: a case study in pyrazoloquinazoline class of PLK-1 inhibitors. ResearchGate. [Link]

  • Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. Oxford Academic. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Ben-Gurion University Research Portal. [Link]

  • Development of newer generation Vascular endothelial growth factor Receptor-2 Inhibitors: Pharmacophore based design, virtual Screening, molecular Docking, molecular dynamic Simulation, and DFT analyses. Journal of King Saud University. [Link]

  • Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. Oxford Academic. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. PMC. [Link]

  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. ResearchGate. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Bentham Science Publisher. [Link]

  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]

  • Network Pharmacology and Pharmacophore Modelling of Aniline-Containing Natural Products for Anticancer Drug Discovery. ResearchGate. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC. [Link]

  • Design and Synthesis of Pyrazole-Substituted 9-Anilinoacridine Derivatives and Evaluation against Breast Cancer. ResearchGate. [Link]

  • Benzyl Derivatives with in Vitro Binding Affinity for Human Opioid and Cannabinoid Receptors from the Fungus Eurotium repens. PMC. [Link]

  • The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect. [Link]

  • Benzyl group. Wikipedia. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ResearchGate. [Link]

  • The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. ResearchGate. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. [Link]

  • The complex formed between the control ligand benzyl salicylate and the... ResearchGate. [Link]

  • Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H. Asian Journal of Pharmacy and Pharmacology. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. [Link]

Sources

Therapeutic potential of pyrazole-aniline based compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of Pyrazole-Aniline Based Compounds

Executive Summary & Pharmacophore Rationale

In contemporary drug discovery, the pyrazole-aniline scaffold has emerged as a highly versatile and privileged pharmacophore. As a Senior Application Scientist overseeing hit-to-lead optimization, I approach this scaffold not just as a structural curiosity, but as a highly tunable electronic system.

The inherent value of the pyrazole ring lies in its function as a robust bioisostere. Compared to other five-membered heterocycles, pyrazoles exhibit significantly decreased susceptibility to oxidative degradation metabolism[1]. When conjugated with an aniline moiety, the resulting system facilitates an intramolecular charge transfer; the aniline acts as an electron donor while the pyrazole ring serves as an electron acceptor[2]. This donor-acceptor dynamic enhances the molecule's overall stability and dictates its hydrogen-bonding interactions within the deep hydrophobic pockets of target enzymes[2].

This guide dissects the therapeutic applications of pyrazole-aniline derivatives—spanning oncology, inflammation, and antimicrobial resistance—and provides self-validating experimental workflows for their synthesis and biological evaluation.

Mechanistic Biology: Dual Targeting in Oncology and Inflammation

One of the most compelling applications of pyrazole-aniline derivatives is their ability to navigate complex structural space to achieve dual target inhibition, specifically targeting Soluble Epoxide Hydrolase (sEH) and Oncogenic Kinases .

Boehringer Ingelheim successfully identified pyrazole aniline-derived amides as highly potent sEH inhibitors[3]. sEH is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are critical mediators for reducing inflammation and providing renal protection[4]. By inhibiting sEH, these compounds elevate EET levels, offering therapeutic avenues for T-lymphocyte mediated immunological disorders and hypertension[3].

Crucially, the structural topology of these pyrazole-aniline sEH inhibitors bears a remarkable resemblance to Sorafenib, a commercial drug that acts as both a potent kinase and sEH inhibitor[3]. This structural homology allows researchers to rationally design compounds that either selectively target sEH or act as dual sEH/kinase inhibitors, providing a synergistic mechanism to combat inflammation-driven malignancies[3].

sEH_Kinase_Pathway Compound Pyrazole-Aniline Derivative sEH Soluble Epoxide Hydrolase (sEH) Compound->sEH Inhibits Active Site Kinase Oncogenic Kinases (e.g., VEGFR, RAF) Compound->Kinase Blocks ATP Binding EETs Elevated EETs (Epoxyeicosatrienoic acids) sEH->EETs Prevents Degradation Proliferation Decreased Tumor Proliferation Kinase->Proliferation Halts Pathway Inflammation Reduced Inflammation & Renal Protection EETs->Inflammation Activates

Mechanistic pathway of dual sEH and Kinase inhibition by pyrazole-aniline derivatives.

Antimicrobial and Antibiofilm Efficacy

The rapid emergence of ESKAPE pathogens (e.g., Staphylococcus aureus, Enterococcus faecium) has severely limited our antibiotic arsenal. Pyrazole-aniline derivatives have shown exceptional promise in this domain.

  • Gram-Positive Pathogens: 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have demonstrated potent bactericidal activity against Methicillin-resistant S. aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), achieving Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL[1].

  • Fungal Pathogens: By hybridizing the pyrazole-aniline core with a coumarin scaffold, researchers have synthesized compounds capable of disrupting the ergosterol biosynthesis pathway in fungi, yielding activity equipotent to the clinical standard miconazole[5].

  • Biofilm Disruption: Biofilms represent a physical barrier to drug penetration. Aniline derivatives, including trifluoro-anilines (e.g., ITFMA), have proven highly effective at suppressing swarming motility and eradicating biofilm formation in Vibrio species at concentrations as low as 50 µg/mL[6]. Pyrazole-aniline linked coumarins also exhibit profound biofilm inhibition against Pseudomonas aeruginosa[7].

Quantitative Efficacy Summary
Compound Class / ModificationPrimary Target / StrainEfficacy MetricReference
3,5-Bis(trifluoromethyl)phenyl-pyrazoleMRSA & VREMIC: 0.5 µg/mL[1]
Pyrazole-aniline linked coumarin (4i)Candida albicansMIC: 1.9 µg/mL[5]
Pyrazole-aniline derived amide (Cmpd 40)Soluble Epoxide Hydrolase (sEH)IC50: Low nanomolar[3]
Trifluoro-aniline derivative (ITFMA)Vibrio parahaemolyticusMBEC: 50 µg/mL[6]

Self-Validating Experimental Workflows

To ensure scientific integrity, experimental protocols must be designed to eliminate confounding variables. Below are two critical, field-proven methodologies for working with pyrazole-aniline compounds.

Protocol A: Catalyst-Free Synthesis of Pyrazole-Aniline Coumarins

While Palladium-catalyzed Buchwald-Hartwig amination is a standard route for C-N bond formation[8], I strongly advocate for a catalyst-free one-pot multicomponent reaction when the end-goal is biological screening[5].

  • The Causality: Trace heavy metals from palladium catalysts are notoriously difficult to purge completely. In downstream biological assays, residual palladium can artificially inflate antimicrobial MIC data or cause off-target cytotoxicity in mammalian cells. A catalyst-free approach ensures the biological readout is exclusively driven by the synthesized pharmacophore.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine equimolar amounts (1.0 mmol) of substituted aniline, pyrazole aldehyde, and 4-hydroxycoumarin.

  • Solvent Addition: Suspend the mixture in 10 mL of pure methanol (MeOH). Do not add any transition metal catalysts or acidic/basic promoters.

  • Reaction: Stir the mixture at reflux temperature (approx. 65°C) for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent.

  • Isolation: Upon completion, cool the mixture to room temperature. The target pyrazole-aniline linked coumarin will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold ethanol to remove unreacted starting materials, and recrystallize from hot ethanol to achieve >95% purity[5]. Validate via HRMS and 13C-NMR.

Protocol B: Self-Validating Biofilm Inhibition Assay (Crystal Violet)
  • The Causality: A common pitfall in antimicrobial research is conflating planktonic cell death with true biofilm disruption. If a drug simply kills all the bacteria, the biofilm mass will naturally be zero. To prove a compound is a biofilm disruptor, you must run parallel planktonic growth curves and assess biofilm inhibition at sub-MIC concentrations[6].

Step-by-Step Methodology:

  • Inoculation: Dilute an overnight culture of the target strain (e.g., Vibrio or MRSA) to an OD600 of 0.01 in fresh Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm formation.

  • Treatment: Aliquot 200 µL of the suspension into a 96-well flat-bottom polystyrene plate. Add the pyrazole-aniline derivative at concentrations ranging from 0.1× MIC to 1× MIC. Include a vehicle control (DMSO < 1% final concentration).

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Planktonic Validation (Crucial Step): Before washing the plate, measure the OD600 of the supernatant. If the OD600 at 0.5× MIC matches the untreated control, but the biofilm mass is reduced in the next step, you have confirmed a true anti-biofilm mechanism rather than mere bactericidal activity.

  • Staining: Discard the supernatant, wash wells gently 3x with PBS to remove non-adherent cells. Fix the biofilm with 99% methanol for 15 minutes.

  • Quantification: Stain with 0.1% Crystal Violet for 20 minutes. Wash excess dye with distilled water. Solubilize the bound dye using 33% glacial acetic acid and measure absorbance at 590 nm.

Workflow Substrates Aniline + Pyrazole Aldehyde + 4-Hydroxycoumarin Synthesis Catalyst-Free One-Pot Synthesis (Methanol) Substrates->Synthesis Reflux 2-4h Purification Crystallization & NMR/HRMS Validation Synthesis->Purification Precipitate MIC Planktonic MIC Assay (CLSI Guidelines) Purification->MIC Screen Hit Biofilm Sub-MIC Crystal Violet Biofilm Assay MIC->Biofilm Uncouple Growth from Biofilm

Experimental workflow from catalyst-free synthesis to self-validated antibiofilm screening.

References

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Synthesis of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound Identity: 3-(1-Benzyl-1H-pyrazol-4-YL)aniline (CAS: 1170691-58-3) [1, 2]

Introduction and Strategic Rationale

The pyrazole-aniline scaffold is a privileged structural motif in modern drug discovery, frequently utilized in the design of kinase inhibitors and central nervous system (CNS) therapeutics due to its favorable hydrogen-bonding profile and metabolic stability. The target compound, 3-(1-Benzyl-1H-pyrazol-4-YL)aniline, serves as a highly versatile intermediate.

Mechanistic Causality & Reagent Selection
  • Catalyst System (Pd(dppf)Cl₂): We utilize[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). The bidentate dppf ligand provides a large bite angle, which facilitates the reductive elimination step of the catalytic cycle and minimizes competitive protodeboronation of the pyrazole boronic ester.

  • Solvent System (1,4-Dioxane/H₂O): A biphasic 4:1 mixture is selected. Dioxane effectively solubilizes the organic substrates and the palladium pre-catalyst, while water is essential to dissolve the inorganic base (K₂CO₃) and activate the boronic ester by forming a reactive boronate complex, a critical prerequisite for the transmetallation step.

Process Visualization

G cluster_0 Reaction Assembly N1 1-Benzyl-4-pinacolatoboron-1H-pyrazole + 3-Bromoaniline N2 Pd(dppf)Cl2 (5 mol%), K2CO3 (2.5 eq) 1,4-Dioxane/H2O (4:1) N1->N2 N3 Cross-Coupling Reaction 90°C, 12h, N2 Atmosphere N2->N3 N4 Aqueous Workup Extraction (EtOAc), Drying (Na2SO4) N3->N4 N5 Flash Column Chromatography (Hexane : EtOAc gradient) N4->N5 N6 3-(1-Benzyl-1H-pyrazol-4-YL)aniline (Target Intermediate) N5->N6

Workflow for the palladium-catalyzed synthesis of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline.

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis. Maintaining these precise equivalents ensures complete consumption of the limiting reagent while minimizing the formation of homocoupled byproducts.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole284.161.002.84 gLimiting Substrate (Nucleophile)
3-Bromoaniline172.021.101.89 g (1.20 mL)Electrophile
Pd(dppf)Cl₂ · CH₂Cl₂816.640.050.41 gPre-catalyst
Potassium Carbonate (K₂CO₃)138.212.503.45 gBase
1,4-Dioxane88.11N/A40.0 mLOrganic Solvent
Deionized Water (H₂O)18.02N/A10.0 mLAqueous Co-solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; specific checkpoints (TLC/LC-MS) are embedded to ensure the reaction is proceeding as intended before moving to subsequent phases.

Phase 1: Preparation and Degassing

Strict exclusion of oxygen is critical to prevent the oxidation of the Pd(0) active catalyst species.

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 40.0 mL of 1,4-Dioxane and 10.0 mL of Deionized Water to the flask.

  • Perform three cycles of freeze-pump-thaw degassing, or alternatively, sparge the solvent mixture vigorously with ultra-high purity Nitrogen (N₂) or Argon for at least 30 minutes prior to reagent addition.

Phase 2: Reaction Assembly
  • Under a continuous sweep of N₂, add 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.84 g, 10.0 mmol) and 3-Bromoaniline (1.89 g, 11.0 mmol) to the degassed solvent.

  • Add solid Potassium Carbonate (3.45 g, 25.0 mmol).

  • Add the catalyst, Pd(dppf)Cl₂ · CH₂Cl₂ (0.41 g, 0.5 mmol). The solution will typically take on a deep red/brown coloration.

  • Seal the system, ensure the N₂ line is connected via a bubbler, and initiate stirring (600 rpm).

Phase 3: Execution and Monitoring
  • Transfer the flask to a pre-heated oil bath or heating block set to 90 °C.

  • Allow the reaction to reflux gently for 12 hours.

  • Validation Checkpoint: After 12 hours, withdraw a 50 µL aliquot, dilute with 1 mL EtOAc, wash with 1 mL water, and analyze the organic layer via TLC (Hexane:EtOAc 1:1) and LC-MS. The disappearance of the boronic ester mass (m/z 285 [M+H]+) and the appearance of the product mass (m/z 250 [M+H]+) validates reaction completion.

Phase 4: Workup and Isolation
  • Cool the reaction mixture to ambient temperature (20-25 °C).

  • Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Add 50 mL of Deionized Water and agitate gently. Separate the phases.

  • Extract the aqueous layer with an additional 2 x 30 mL of EtOAc.

  • Combine the organic extracts and wash with 50 mL of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude brown oil/solid.

Phase 5: Purification
  • Dry-load the crude material onto silica gel.

  • Perform flash column chromatography using a stationary phase of 230-400 mesh silica gel.

  • Elute with a gradient of Hexane to Ethyl Acetate (typically starting at 80:20 and ramping to 40:60). The product typically elutes at approximately 50% EtOAc due to the polarity of the aniline group.

  • Pool the product-containing fractions (identified via UV activity on TLC at 254 nm) and concentrate in vacuo to afford 3-(1-Benzyl-1H-pyrazol-4-YL)aniline as an off-white to pale yellow solid.

References

  • Title: 1170691-58-3_3-(1-Benzyl-1H-pyrazol-4-YL)aniline - CAS号查询 Source: ChemSrc URL: [Link]

Application Note: Synthesis and Purification Protocol for 3-(1-Benzyl-1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 3-(1-benzyl-1H-pyrazol-4-yl)aniline is a highly versatile heterocyclic building block in medicinal chemistry. It is frequently utilized in the development of kinase inhibitors, GPCR modulators, and advanced agrochemicals due to the unique hydrogen-bonding capabilities of the primary aniline and the metabolic stability of the pyrazole core.

To synthesize this compound efficiently, the palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier methodology. We specifically select the coupling between 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 3-bromoaniline. The causality behind choosing this specific cross-coupling route over direct C-H arylation lies in its predictable regioselectivity, high atom economy, and exceptional functional group tolerance—specifically its ability to proceed cleanly without requiring transient protecting groups on the primary amine.

Reagent Selection and Causality (E-E-A-T)

Every reagent in this protocol is selected based on specific mechanistic requirements to ensure a self-validating, high-yield process.

  • The Boronic Ester: We utilize the pinacol (pin) ester of the pyrazole-4-boronic acid rather than the free boronic acid. Pyrazole-4-boronic acids are notoriously susceptible to protodeboronation under basic, aqueous heating conditions. The bulky pinacol ester sterically shields the boron atom, mitigating this degradation pathway and ensuring a longer half-life of the active boron species in the reaction mixture, which is crucial for reproducible synthetic outcomes 1.

  • The Aryl Halide: 3-Bromoaniline is chosen because aryl bromides offer an optimal thermodynamic balance. They undergo oxidative addition to Pd(0) rapidly enough to ensure short reaction times, but are significantly more cost-effective and stable than their iodide counterparts.

  • The Catalyst System: While ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is a classic choice for pyrazole couplings , we recommend 
    
    
    
    . The bidentate dppf ligand enforces a cis-geometry on the palladium center, which dramatically accelerates the reductive elimination step and suppresses undesired oxidative homocoupling of the pyrazole boronic ester 2.
  • Solvent & Base: A biphasic 1,4-Dioxane/Water (4:1 v/v) system with

    
     is strictly required. 1,4-dioxane solubilizes the organic substrates at high temperatures, while the water dissolves the inorganic base. More importantly, hydroxide/carbonate ions must be present in the aqueous phase to attack the boron atom, generating the critical, negatively charged trihydroxyboronate intermediate 
    
    
    
    that facilitates the transmetalation step.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-rich) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Complex Pd0->OxAdd + 3-Bromoaniline TransMet Transmetalation Boronate Transfer OxAdd->TransMet + Pyrazole Boronate + Base (OH-) RedElim Reductive Elimination Product Release TransMet->RedElim - Boric Acid Byproduct RedElim->Pd0 Catalyst Regeneration Product 3-(1-Benzyl-1H-pyrazol-4-yl)aniline RedElim->Product Yield Compound

Caption: Mechanistic catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrazole synthesis.

Quantitative Data: Reagent Stoichiometry

The following table summarizes the optimized stoichiometry for a 1.0 mmol scale reaction. This formulation minimizes residual starting materials and optimizes the yield.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleNucleophile284.161.0 eq284.2 mg
3-BromoanilineElectrophile172.021.1 eq189.2 mg

Catalyst816.600.05 eq (5 mol%)40.8 mg
Potassium Carbonate (

)
Base138.203.0 eq414.6 mg
1,4-DioxaneOrganic Solvent88.11N/A4.0 mL
Deionized WaterAqueous Solvent18.02N/A1.0 mL

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-Process Control (IPC) checkpoints are embedded to ensure the reaction is proceeding as mechanistically intended.

Phase 1: Reaction Assembly & Degassing
  • Assembly: In a clean, oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the pyrazole boronic ester (284.2 mg), 3-bromoaniline (189.2 mg), and

    
     (414.6 mg).
    
  • Solvent Addition: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with dry Nitrogen or Argon for at least 10 minutes. Causality: Oxygen must be rigorously excluded before catalyst addition; otherwise, Pd(0) will oxidize to inactive Pd(II) species, and the boronic ester will undergo oxidative homocoupling to form bipyrazoles.

  • Catalyst Addition: Quickly add the

    
     (40.8 mg) under a positive stream of inert gas. Seal the flask with a septum or Teflon screw cap.
    
Phase 2: Catalytic Coupling
  • Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Validation Checkpoint 1: Within 15–30 minutes, the suspension should transition into a dark red/brown homogeneous-looking mixture (though technically biphasic). This visual change confirms the active dissolution and initiation of the catalytic cycle.

  • IPC Monitoring: After 4 hours, sample the organic layer. Run a TLC (Eluent: Hexanes/EtOAc 1:1).

    • Self-Validation: The starting boronic ester (higher

      
      , UV active) should be completely consumed. A new, highly polar, UV-active spot (the product) should appear at a lower 
      
      
      
      . LC-MS should confirm the product mass (
      
      
      ).
Phase 3: Work-up & Extraction
  • Quenching: Cool the reaction mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of water.

  • Separation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Washing: Wash the combined organic layers with brine (15 mL). Causality: Brine removes residual 1,4-dioxane and pre-dries the organic phase.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude dark oil/solid.
    
Phase 4: Purification
  • Flash Chromatography: Purify the crude material via silica gel flash chromatography. Use a gradient of 10% to 50% EtOAc in Hexanes.

  • Isolation: Collect the fractions containing the pure product (identified via TLC). Evaporate the solvent to yield 3-(1-benzyl-1H-pyrazol-4-yl)aniline as an off-white to pale yellow solid.

Workflow Step1 1. Reagent Assembly (Boronate, Ar-Br, Base) Step2 2. Degassing (N2/Ar Purge, 10 min) Step1->Step2 Step3 3. Catalytic Heating (90°C, Pd Catalyst) Step2->Step3 Step4 4. IPC Monitoring (LC-MS / TLC Check) Step3->Step4 Step5 5. Aqueous Work-up (EtOAc Extraction) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and purification of the target aniline.

References

  • The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis Source: NINGBO INNO PHARMCHEM CO., LTD. URL:[Link]

  • Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling for the Synthesis of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline via the Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern drug discovery, particularly in the development of small-molecule kinase inhibitors . This molecule serves as a versatile bi-functional building block: the aniline moiety acts as a nucleophilic hinge-binder or linkage point, while the benzyl-pyrazole core provides critical hydrophobic interactions within target protein pockets.

While legacy protocols often rely on tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in dimethoxyethane (DME) , these conditions frequently suffer from protodeboronation, catalyst degradation (precipitation of "black palladium"), and inconsistent yields.

The Causality of Modern Optimization: To ensure a highly reproducible, scalable, and self-validating system, this protocol transitions to a Pd(dppf)Cl₂ catalyst system in a 1,4-Dioxane/Water solvent matrix.

  • Catalyst Selection: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the Pd(II) intermediate. This spatial constraint significantly accelerates the rate-limiting reductive elimination step and prevents ligand dissociation, ensuring catalyst longevity.

  • Solvent Dynamics: 1,4-Dioxane provides a high boiling point for thermal kinetic driving, while the 20% aqueous volume is strictly necessary to generate the reactive boronate complex (via base-mediated hydrolysis of the pinacol ester), which is the true active species in the transmetalation step.

Catalyst & Condition Optimization

The following quantitative data summarizes the optimization landscape for coupling 1-benzyl-1H-pyrazole-4-boronic acid pinacol ester with 3-bromoaniline.

EntryCatalyst System (mol%)Solvent System (v/v)Base (eq)Temp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5%)DME / H₂O (3:1)Na₂CO₃ (2.0)8562%Prone to protodeboronation; rapid catalyst decay.
2 Pd(dppf)Cl₂ (5%) 1,4-Dioxane / H₂O (4:1) K₂CO₃ (2.5) 90 89% Optimal; bidentate ligand stabilizes Pd intermediate.
3XPhos Pd G3 (2%)2-MeTHF / H₂O (4:1)K₃PO₄ (2.0)8091%Highly active, but higher cost; best for steric hindrance.

Table 1: Comparative analysis of Suzuki coupling conditions for pyrazole-aniline systems.

Reaction Pathway & Catalytic Cycle

The diagram below maps the specific catalytic workflow for this transformation, highlighting the transition states and phase changes.

SuzukiPathway Substrates Substrates 3-Bromoaniline + Pyrazole Boronate OxAdd Oxidative Addition Pd(0) ➔ Pd(II) Substrates->OxAdd C-Br Cleavage BaseAct Base Activation Carbonate Exchange OxAdd->BaseAct Halide Scavenging Transmet Transmetalation Boronate Transfer BaseAct->Transmet Boronate Complexation RedElim Reductive Elimination Product Formation Transmet->RedElim C-C Alignment RedElim->OxAdd Pd(0) Regeneration Product Target Molecule 3-(1-Benzyl-1H-pyrazol-4-yl)aniline RedElim->Product Dissociation

Catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrazole-aniline synthesis.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Electrophile: 3-Bromoaniline (1.0 eq, 5.0 mmol, 860 mg)

  • Nucleophile: 1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq, 5.5 mmol, 1.56 g)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 0.25 mmol, 204 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.5 eq, 12.5 mmol, 1.73 g)

  • Solvents: 1,4-Dioxane (20 mL) and Deionized Water (5 mL)

Setup & Inerting (Schlenk Technique)

Scientific Rationale: Palladium(0) is highly susceptible to oxidation by atmospheric O₂. Rigorous degassing prevents the formation of inactive Pd(II)-peroxo complexes.

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3-bromoaniline, 1-benzyl-1H-pyrazole-4-boronic acid pinacol ester, K₂CO₃, and Pd(dppf)Cl₂.

  • Seal the system with a rubber septum. Apply vacuum to the flask for 2 minutes, then backfill with high-purity Argon or Nitrogen. Repeat this purge cycle three times.

  • In a separate flask, combine 1,4-Dioxane and Water (4:1 ratio). Sparge the solvent mixture with Argon for 15 minutes using a submerged needle.

Reaction Execution
  • Transfer the degassed solvent mixture (25 mL) into the reaction flask via syringe.

  • Place the flask in a pre-heated oil bath at 90 °C .

  • Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous base and organic phases.

  • Allow the reaction to proceed for 4–6 hours.

Work-up & Purification
  • Cool the reaction mixture to room temperature. The biphasic mixture should appear dark brown.

  • Dilute the mixture with Ethyl Acetate (EtOAc) (50 mL) and Water (30 mL). Transfer to a separatory funnel.

  • Extract the aqueous layer with EtOAc (2 × 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude residue.

  • Purify via flash column chromatography on silica gel (Eluent gradient: 10% to 40% EtOAc in Hexanes). The product typically elutes at ~30% EtOAc.

Self-Validating Quality Controls

To ensure this protocol functions as a self-validating system, monitor the following causal indicators:

  • Pre-Reaction Visual Check: The Pd(dppf)Cl₂ catalyst must be a vibrant red/orange powder. If it is grey or black, it has degraded and will result in reaction failure.

  • In-Process Colorimetric Validation: Upon heating, the reaction should transition from a reddish suspension to a homogeneous deep red, eventually turning dark brown. If the solution turns black within the first 10 minutes, the degassing step failed (oxygen poisoning).

  • LC-MS Tracking: Analyze an aliquot at the 3-hour mark. The system is validated if the 3-bromoaniline isotopic doublet (

    
     172/174) is depleted by >95%, and the target product peak (
    
    
    
    250.1 [M+H]⁺) dominates the Total Ion Chromatogram (TIC).
  • Byproduct Diagnostics: Monitor for the pyrazole homocoupling byproduct (

    
     314). If this peak exceeds 5% relative abundance, it indicates either trace oxygen contamination or an overly aggressive base concentration.
    

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Activators of executioner procaspases 3, 6 and 7 (WO2009089508A1).Google Patents.

Application Note: 3-(1-Benzyl-1H-pyrazol-4-yl)aniline as a Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the use of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline in medicinal chemistry. It integrates synthetic protocols with biological rationale, designed for immediate implementation in drug discovery workflows.

Executive Summary

The pyrazole-aniline motif is a "privileged scaffold" in modern drug discovery, serving as a core pharmacophore in FDA-approved kinase inhibitors such as Crizotinib and Ruxolitinib . This guide details the utility of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline (referred to herein as BPA-4 ) as a versatile building block. Its unique geometry allows the pyrazole unit to act as a hinge-binder mimic while the aniline amine provides a vector for extending into the solvent-exposed or hydrophobic pockets of ATP-binding sites.

Chemical Specifications & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name 3-(1-Benzyl-1H-pyrazol-4-yl)aniline
Molecular Formula C₁₆H₁₅N₃
Molecular Weight 249.32 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mM), DMF, DCM; Low solubility in water
pKa (Calculated) ~3.8 (Aniline NH₂), ~2.5 (Pyrazole N)
LogP 3.2 (Lipophilic)
Storage -20°C, Desiccated, Protect from light

Synthetic Application Protocols

Protocol A: Synthesis of BPA-4 via Suzuki-Miyaura Coupling

Rationale: This modular approach allows for the rapid generation of the core scaffold from commercially available boronic esters and haloanilines.

Reagents:

  • Reactant A: 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)

  • Reactant B: 3-Bromoaniline (1.0 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a microwave reaction vial or round-bottom flask with Reactant A (1.0 mmol, 284 mg) and Reactant B (1.0 mmol, 172 mg).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and stir to dissolve.

  • Catalysis: Add Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg) under a nitrogen stream.

  • Activation: Add the aqueous K₂CO₃ solution (1.5 mL).

  • Reaction: Seal and heat at 90°C for 4 hours (or 110°C for 45 min in a microwave reactor). Monitor by LC-MS for the product peak [M+H]⁺ = 250.1.

  • Workup: Dilute with EtOAc (20 mL), wash with water (2x) and brine (1x). Dry organic layer over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane:EtOAc gradient 0-50%).

    • Yield Expectation: 75-85%

Protocol B: Downstream Functionalization (Urea Formation)

Rationale: Converting the aniline amine to a urea is a classic strategy to target the "Gatekeeper" residue or the DFG-motif in kinases (e.g., RIPK1 or Aurora Kinase inhibitors).

Target Molecule: 1-(3-(1-Benzyl-1H-pyrazol-4-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Methodology:

  • Dissolve BPA-4 (0.5 mmol, 125 mg) in anhydrous DCM (3 mL).

  • Add 3-(Trifluoromethyl)phenyl isocyanate (0.55 mmol, 1.1 eq) dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: A white precipitate typically forms. Filter and wash with cold Et₂O.

  • Result: A high-affinity Type II kinase inhibitor mimic.

Biological Context & Mechanism[1][3][4][13]

Target Pathway: RIPK1-Mediated Necroptosis

The BPA-4 scaffold is structurally homologous to inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) , a critical regulator of inflammation and necroptosis.[2] The pyrazole ring binds to the ATP-binding pocket (Hinge Region), while the benzyl group occupies the hydrophobic back-pocket, providing selectivity.

Pathway Visualization

The following diagram illustrates the intervention point of BPA-4 derived inhibitors within the TNF-induced necroptosis pathway.

RIPK1_Pathway TNF TNF-α (Ligand) TNFR1 TNFR1 (Receptor) TNF->TNFR1 Complex_I Complex I (TRADD/TRAF2/RIPK1) TNFR1->Complex_I Caspase8 Caspase-8 (Apoptosis Initiator) Complex_I->Caspase8 Pro-Survival/Apoptosis RIPK1_Active RIPK1 (Active Kinase) Complex_I->RIPK1_Active Caspase-8 Inhibited RIPK3 RIPK3 RIPK1_Active->RIPK3 Phosphorylation MLKL MLKL (Phosphorylated) RIPK3->MLKL Necroptosis NECROPTOSIS (Cell Rupture) MLKL->Necroptosis Inhibitor BPA-4 Derivative (Inhibitor) Inhibitor->RIPK1_Active Blocks ATP Binding

Caption: Schematic of the TNF-induced necroptosis pathway. BPA-4 derivatives inhibit the kinase activity of RIPK1, preventing the phosphorylation of RIPK3 and subsequent MLKL-mediated cell death.

Experimental Workflow Diagram

The following flowchart defines the logical progression from raw material to bioactive lead candidate.

Experimental_Workflow Start Start: 1-Benzyl-pyrazole Boronic Ester Coupling Step 1: Suzuki Coupling (Pd-Cat, 90°C) Start->Coupling Intermediate Intermediate: BPA-4 (Aniline) Coupling->Intermediate Div_Point Derivatization Intermediate->Div_Point Route_A Route A: Isocyanate (Ureas) Div_Point->Route_A High Potency Route_B Route B: Acid Chloride (Amides) Div_Point->Route_B High Selectivity Screening Step 3: Kinase Assay (RIPK1 / Aurora) Route_A->Screening Route_B->Screening

Caption: Synthetic workflow converting the boronic ester precursor into diverse kinase inhibitor libraries via the BPA-4 intermediate.

References

  • BenchChem. Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. (2025).[3][4][5] Link

  • Wyatt, P. G., et al. "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity." Journal of Medicinal Chemistry 51.16 (2008): 4986-4999. Link

  • Li, Y., et al. "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors." Chemical Biology & Drug Design 88.4 (2016): 524-530. Link

  • Zhang, Y., et al. "N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy."[6] ACS Medicinal Chemistry Letters 7.5 (2016): 502-507. Link

  • Saeed, A., et al. "Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis."[7] Bioorganic Chemistry 79 (2018): 293-300. Link

Sources

Amide coupling reactions involving 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling Protocols for 3-(1-Benzyl-1H-pyrazol-4-yl)aniline

Abstract & Introduction

3-(1-Benzyl-1H-pyrazol-4-yl)aniline is a critical biaryl scaffold frequently utilized in the synthesis of type II kinase inhibitors (e.g., targeting VEGFR, BTK, or GSK-3β). The presence of the pyrazole moiety at the meta-position of the aniline ring creates a unique electronic and steric environment. While the benzyl group serves as a hydrophobic anchor (or a protecting group for late-stage diversification), the primary amine (-NH₂) functionality exhibits reduced nucleophilicity compared to aliphatic amines due to resonance delocalization into the benzene ring.

This Application Note provides optimized protocols for coupling this specific aniline intermediate with various carboxylic acids. We address the common challenges of sluggish reactivity and solubility by detailing three distinct methodologies:

  • HATU-Mediated Coupling: The "Gold Standard" for discovery-phase library synthesis.

  • T3P® (Propylphosphonic Anhydride) Coupling: A scalable, low-epimerization method ideal for process chemistry.[1]

  • Acid Chloride Activation: A robust fallback for sterically encumbered carboxylic acids.

Chemical Properties & Retrosynthetic Analysis

  • Molecule: 3-(1-Benzyl-1H-pyrazol-4-yl)aniline

  • CAS: 1565455-59-5 (Analogous/Related)[2]

  • Molecular Weight: ~249.31 g/mol

  • pKa (Conjugate Acid): ~3.8 – 4.2 (Estimated). The amine is significantly less basic than alkyl amines (pKa ~10), necessitating potent electrophilic activation of the carboxylic acid partner.

Reaction Scheme & Mechanism

The following diagram illustrates the activation pathways described in this guide.

ReactionScheme Acid Carboxylic Acid (R-COOH) Activation Activation Step (HATU or T3P) Acid->Activation + Base (DIEA/Pyridine) Aniline 3-(1-Benzyl-1H-pyrazol-4-yl)aniline (Weak Nucleophile) Product Target Amide (Biaryl Kinase Inhibitor) Aniline->Product Nucleophilic Attack Intermediate Active Ester/Anhydride (O-At or Mixed Anhydride) Activation->Intermediate Intermediate->Product + Aniline

Figure 1: General activation pathway for the amide coupling of aniline derivatives.

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery/Small Scale)

Best for: High-throughput screening, precious acids, and ensuring reaction completion on mg to gram scale.

Reagents:

  • Coupling Agent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIEA/DIPEA) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Polar aprotic solvents are required to solubilize the biaryl aniline).

Step-by-Step Protocol:

  • Preparation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (3.0 mL, ~0.3 M).

  • Activation: Add DIEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol). Stir at room temperature (RT) for 15–30 minutes. The solution should turn slightly yellow/orange, indicating the formation of the activated O-azabenzotriazole ester.

  • Addition: Add 3-(1-Benzyl-1H-pyrazol-4-yl)aniline (1.1 equiv, 1.1 mmol) directly to the reaction mixture.

  • Reaction: Stir at RT for 2–16 hours.

    • Checkpoint: Monitor by LC-MS.[3] The activated ester peak should disappear, replaced by the product mass [M+H]⁺.

  • Workup:

    • Dilute with Ethyl Acetate (30 mL).

    • Wash with saturated NaHCO₃ (2 x 10 mL) to remove HOBt/HOAt byproducts.

    • Wash with Water (2 x 10 mL) and Brine (1 x 10 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: T3P® (Propylphosphonic Anhydride) Coupling (Process/Scale-Up)

Best for: Gram to kilogram scale, difficult anilines, and simple workup (water-soluble byproducts).

Reagents:

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM).

  • Solvent: EtOAc, Me-THF, or DMF (if solubility is limiting).

Step-by-Step Protocol:

  • Preparation: Charge a reactor/flask with Carboxylic Acid (1.0 equiv) and 3-(1-Benzyl-1H-pyrazol-4-yl)aniline (1.1 equiv).

  • Solvent: Add EtOAc (5–10 volumes). If the aniline is not soluble, add DMF as a co-solvent (10–20% v/v).

  • Base Addition: Add Pyridine (4.0 equiv). Cool the mixture to 0°C.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes to control exotherm.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: If conversion is <90% after 24h, heat to 50–60°C. T3P is thermally stable and highly effective at elevated temperatures for steric anilines.

  • Workup (The "Green" Advantage):

    • Quench with water.[3]

    • Wash the organic layer with 1M HCl (to remove Pyridine and unreacted aniline).

    • Wash with 1M NaOH (to remove unreacted acid and phosphorus byproducts).

    • The organic layer contains the pure amide. Concentrate to isolate.

Optimization & Troubleshooting Guide

Use the decision tree below to select the optimal strategy based on your specific carboxylic acid partner.

DecisionTree Start Start: Select Coupling Partner CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid Hindered Yes (e.g., tertiary alpha-carbon) CheckAcid->Hindered NotHindered No (Standard) CheckAcid->NotHindered MethodB Method B: T3P/Pyridine (Easy Workup) Hindered->MethodB Moderately Hindered (Heat to 60°C) MethodC Method C: Acid Chloride (Force Conditions) Hindered->MethodC Extremely Hindered Scale Reaction Scale? NotHindered->Scale Discovery < 100 mg (Discovery) Scale->Discovery Process > 1 gram (Process) Scale->Process MethodA Method A: HATU/DIEA (High Success Rate) Discovery->MethodA Process->MethodB

Figure 2: Decision matrix for selecting the optimal coupling reagent.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Aniline nucleophilicity is too low.Switch to Method C (Acid Chloride) or heat Method B (T3P) to 60-80°C.
Precipitation Poor solubility of the biaryl aniline.Switch solvent to NMP or DMA . Avoid EtOAc/DCM.
Epimerization Over-activation of chiral acids.Use T3P/Pyridine at 0°C (Method B).[4] Avoid HATU/DIEA for chiral acids.
Impurity: Guanidinylation Reaction of amine with HATU.[3][5]Ensure Acid is fully activated (15 min) before adding the aniline. Reduce HATU to 1.0 equiv.

References

  • Dunetz, J. R., et al. (2011).[1][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Available at: [Link]

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[7][8][9] Tetrahedron. (General Review of Amide Coupling).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Purification methods for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Purification of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Abstract

3-(1-Benzyl-1H-pyrazol-4-YL)aniline is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce confounding variables in biological assays. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and scalable methods for the purification of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline. We present detailed, field-proven protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC), explaining the scientific rationale behind each strategic choice to empower users to adapt these methods to their specific needs.

Introduction and Physicochemical Profile

The subject compound is a substituted aniline containing a benzyl-protected pyrazole moiety. This structure features a basic aniline nitrogen and a pyrazole ring, which can also be weakly basic. These characteristics, combined with its aromatic nature, dictate the purification strategies. The presence of the basic amine group makes the compound susceptible to strong interactions with acidic stationary phases like silica gel, while the overall planarity and aromaticity make it a good candidate for reversed-phase chromatography.

A thorough understanding of the compound's physicochemical properties is the foundation for developing an effective purification strategy. While experimental data for the title compound is not widely published, we can infer a working profile from structurally similar molecules.

Table 1: Physicochemical Properties of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline and Related Analogs

PropertyValue (Predicted/Inferred)Rationale & Significance
Molecular Formula C₁₆H₁₅N₃As a basis for molecular weight and mass spectrometry analysis.
Molecular Weight 249.31 g/mol Essential for calculating molar equivalents and for mass spectrometry.
Appearance Likely a solid at room temperature.Pyrazole and aniline derivatives are typically solids.
Predicted pKa ~4-5 (Aniline N-H)The aniline nitrogen is basic and will be protonated under acidic conditions. This is key for salt formation and HPLC mobile phase optimization[1][2].
Predicted XLogP3 ~2.5 - 3.5The benzyl group increases lipophilicity compared to analogs like 3-(1H-pyrazol-1-yl)aniline (XLogP3 = 1.5)[3]. This suggests good solubility in organic solvents and suitability for reversed-phase HPLC.
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane, Ethyl Acetate. Sparingly soluble in water and non-polar solvents like hexane[4].Guides the selection of solvents for recrystallization and chromatography.

Strategic Approach to Purification

The optimal purification method depends on the initial purity of the crude material, the required final purity, and the scale of the operation. A logical workflow allows for efficient and cost-effective purification.

Purification_Workflow cluster_0 Purity & Scale Assessment cluster_1 Purification Methods cluster_2 Final Analysis start Crude 3-(1-Benzyl-1H-pyrazol-4-YL)aniline assess Assess Scale & Purity (TLC, LC-MS, ¹H NMR) start->assess recryst Recrystallization (>5g, >85% pure) assess->recryst High Scale, Good Initial Purity flash_col Flash Chromatography (0.1-10g, 50-95% pure) assess->flash_col Medium Scale, Moderate Purity prep_hplc Preparative HPLC (<1g, Any Purity) assess->prep_hplc High Purity Needed, Low Scale final_analysis Purity Confirmation (>98% by HPLC, NMR) recryst->final_analysis flash_col->prep_hplc Needs Further Polishing flash_col->final_analysis prep_hplc->final_analysis

Caption: Decision workflow for selecting a purification strategy.

Method 1: Recrystallization

Recrystallization is a cost-effective technique for purifying crystalline solids on a large scale. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Principle of Causality

An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, allowing the pure compound to crystallize upon cooling while impurities remain in the mother liquor[5]. For basic compounds like anilines, forming an acid addition salt can dramatically alter solubility profiles, often making them more soluble in polar solvents and providing an excellent purification opportunity[6][7].

Protocol 1A: Mixed-Solvent Recrystallization

This protocol is effective for removing non-polar impurities. A common and effective system for pyrazole derivatives is an alcohol/water or ethyl acetate/hexane mixture[5][8].

  • Solvent Screening: In small test tubes, test solubility in various "good" solvents (e.g., ethanol, isopropanol, ethyl acetate) and "poor" anti-solvents (e.g., water, hexane, petroleum ether). The two solvents must be miscible[8].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethanol) required to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them.

  • Anti-Solvent Addition: While the solution is still hot, add the "poor" anti-solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently turbid[8]. Add a drop or two of the hot "good" solvent to redissolve the precipitate and achieve a clear solution at the saturation point.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial to promote the formation of large, pure crystals and prevent "oiling out"[5].

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation[5].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 1B: Acid-Salt Recrystallization

This method is particularly useful for removing non-basic impurities.

  • Dissolution: Dissolve the crude aniline derivative in a suitable organic solvent, such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a slight molar excess (1.1 equivalents) of an acid (e.g., concentrated HCl in isopropanol, or oxalic acid) to the solution while stirring.

  • Salt Precipitation: The corresponding salt (e.g., hydrochloride) will often precipitate out of the solution. This process can be aided by cooling[6].

  • Isolation and Recrystallization: Collect the crude salt by filtration. The salt can then be recrystallized using a suitable polar solvent like an ethanol/water mixture, following the procedure in Protocol 1A.

  • Liberation of Free Base: Dissolve the purified salt in water and add a base (e.g., aqueous NaHCO₃ or NaOH) until the solution is basic (pH > 9).

  • Extraction: Extract the pure free base into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Method 2: Flash Column Chromatography

Flash chromatography is the workhorse for purification in most synthetic chemistry labs, suitable for separating mixtures from milligrams to several grams.

Principle of Causality

The primary challenge in purifying organic amines on standard silica gel is the acidic nature of silanol (Si-OH) groups on the silica surface. These groups can strongly and irreversibly bind to the basic aniline, leading to significant peak tailing, poor separation, and loss of material[2][9]. This interaction can be mitigated in two ways:

  • Mobile Phase Modification: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase neutralizes the acidic silanol sites, preventing the target amine from binding strongly[9][10].

  • Stationary Phase Modification: Using an amine-functionalized stationary phase (KP-NH) provides a basic surface that repels the basic analyte, minimizing unwanted interactions and leading to sharper peaks and better recovery[2][9].

Chromatography_Process prep Prepare Column (Slurry Pack with Mobile Phase) load Load Sample (Dissolved in min. solvent or adsorbed on silica) prep->load elute Elute with Gradient (e.g., Hexane -> Ethyl Acetate + 1% TEA) load->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine evap Evaporate Solvent combine->evap pure_prod Pure Product evap->pure_prod

Caption: General workflow for flash column chromatography.

Protocol 2: Modified Mobile Phase on Silica Gel
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). Crucially, add 0.5-1% triethylamine (TEA) to the polar solvent stock solution. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA) and pack the column.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) according to the TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. A co-evaporation with a solvent like toluene may be necessary to remove the last traces of TEA.

Table 2: Suggested Starting Solvent Systems for Flash Chromatography

Stationary PhaseSolvent System (Gradient)ModifierRationale
Silica Gel (60 Å)Hexane → Ethyl Acetate0.5-1% TriethylamineTEA deactivates acidic silanol sites, improving peak shape and recovery[9].
Silica Gel (60 Å)Dichloromethane → Methanol0.5-1% TriethylamineFor more polar impurities that are not effectively separated with Hexane/EtOAc systems.
Amine-Functionalized SilicaHexane → Ethyl AcetateNone requiredThe stationary phase is already basic, eliminating the need for a mobile phase modifier and simplifying solvent removal[2].

Method 3: Preparative HPLC

For achieving the highest levels of purity (>99%), particularly for reference standards or compounds intended for biological testing, preparative reversed-phase HPLC is the premier technique[11][12][13].

Principle of Causality

In reversed-phase HPLC, separation occurs based on hydrophobicity. The non-polar stationary phase (typically C18) retains hydrophobic compounds more strongly. For basic analytes like anilines, peak shape can be poor due to interactions with residual, un-capped silanol groups on the stationary phase. Adding an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the aqueous/organic mobile phase protonates the aniline nitrogen to form an ammonium cation[1]. This single, charged species exhibits consistent interaction with the stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times[1][14].

Protocol 3: Reversed-Phase Preparative HPLC
  • Analytical Method Development: First, develop a separation method on an analytical scale (e.g., C18 column, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with a linear gradient, for example, 10-95% B over 20 minutes, to find the approximate elution conditions[1].

    • Detection: Monitor at a wavelength where the compound absorbs strongly (e.g., 254 nm).

  • Method Optimization & Loading Study: Optimize the gradient to achieve good resolution between the target peak and impurities. Perform increasing injections on the analytical column to determine the maximum loading capacity before resolution is lost[13].

  • Scale-Up: Scale the analytical method to a preparative column (e.g., C18, 21.2 x 150 mm, 5 µm). The flow rate must be adjusted based on the column cross-sectional area.

  • Sample Preparation: Dissolve the crude or partially purified material in a suitable solvent, ideally the initial mobile phase composition or a strong solvent like DMSO[4]. Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column or system[14].

  • Purification Run: Inject the sample and run the scaled-up preparative method.

  • Fraction Collection: Use an automated fraction collector, triggering collection based on the UV detector signal (slope or threshold).

  • Post-Purification Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Isolation: Combine the pure fractions. Most of the organic solvent (acetonitrile) can be removed using a rotary evaporator. The remaining aqueous solution containing the product can be freeze-dried (lyophilized) to yield the pure compound as a fluffy solid, often as its formate salt. If the free base is required, the aqueous solution can be basified and extracted as described in Protocol 1B.

Table 3: Typical HPLC Parameters

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in H₂O0.1% Formic Acid in H₂O
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min~21 mL/min (scaled for column diameter)
Injection Volume 5-20 µL0.5-2 mL (concentration dependent)
Column Temp. 25-30 °C25-30 °C

Purity Assessment

After purification, the identity and purity of the final product must be confirmed using orthogonal analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and can reveal the presence of impurities if their signals are detectable[14].

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate molecular weight[15].

  • Analytical HPLC: Used to determine the purity of the final compound, typically expressed as a percentage of the total peak area at a specific wavelength[14].

Conclusion

The purification of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline can be effectively achieved through a variety of standard laboratory techniques. The choice of method should be guided by the scale of the synthesis, the nature of the impurities, and the final purity requirements. For large quantities with moderate initial purity, recrystallization offers a simple and economical solution. Flash column chromatography, particularly with a modified mobile phase or an amine-functionalized stationary phase, is a versatile method for intermediate scales and complex mixtures. For achieving the highest purity standards essential for pharmaceutical and advanced research applications, reversed-phase preparative HPLC is the definitive method. By understanding the chemical principles behind each technique, researchers can confidently purify this valuable synthetic intermediate.

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Biotage. (2023, February 10).
  • PubChem. 3-(1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • BenchChem. (2025).
  • Aralyse. Preparative HPLC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014).
  • International Journal of ChemTech Applications. (2014, June 21).
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Agilent.
  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?[Link]

  • Royal Society of Chemistry. Supporting Information for ...[Link]

Sources

Application Note: A Systematic Approach to the Recrystallization of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(1-Benzyl-1H-pyrazol-4-YL)aniline is a key intermediate in medicinal chemistry and materials science. The purity of this compound is paramount for the reliability and reproducibility of downstream applications, including synthetic reactions and biological assays. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system and executing a robust recrystallization protocol for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline.

Part 1: Theoretical Framework for Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system. The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4][5][6] This differential solubility is the fundamental principle that allows for the separation of the desired compound from its impurities.[7][8]

Molecular Structure and Polarity Analysis

A first-principles approach to solvent selection begins with an analysis of the solute's molecular structure.

  • Structure: 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

  • Key Functional Groups:

    • Aniline Moiety: A primary aromatic amine (-NH₂) group, which is polar and capable of acting as a hydrogen bond donor and acceptor.

    • Pyrazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. This group contributes to the molecule's polarity and can participate in hydrogen bonding.[9]

    • Benzyl Group: A nonpolar, hydrophobic phenylmethyl group.

The presence of both polar (aniline, pyrazole) and nonpolar (benzyl) regions confers an intermediate polarity to the molecule. This characteristic suggests that neither highly polar solvents (like water) nor highly nonpolar solvents (like hexane) alone will be ideal. Instead, solvents of intermediate polarity or a mixed-solvent system are likely to be most effective.[10]

Characteristics of an Ideal Recrystallization Solvent

When screening for solvents, the following criteria should be considered:

  • Differential Solubility: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • Inertness: The solvent must not react with the compound.[4]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (for removal by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[5][6]

  • Safety & Cost: The solvent should have low toxicity, be non-flammable, and be cost-effective.[2]

Part 2: Experimental Protocol - Systematic Solvent Screening

Given the intermediate polarity of the target compound, a systematic screening of common laboratory solvents is the most efficient method to identify a suitable recrystallization system. This should be performed on a small scale (10-25 mg) to conserve material.

Materials & Equipment
  • Crude 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

  • Small test tubes (e.g., 10 x 75 mm)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Selection of solvents (see Table 1)

Screening Protocol
  • Place approximately 20 mg of the crude compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, agitating after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, begin to gently heat the mixture towards the solvent's boiling point.

  • Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[1][11]

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a large crop of well-defined crystals.

Data Interpretation: Solvent Selection Table

The results of the screening can be summarized in a table to guide the selection of a final protocol.

SolventPolarityBoiling Point (°C)Solubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
Nonpolar
HeptaneNonpolar98InsolubleInsolubleNonePoor single solvent; potential anti-solvent.
TolueneNonpolar111LowModerate/HighPossiblePotential single solvent.
Intermediate
Ethyl AcetateIntermediate77LowHighGoodPromising Candidate. [10]
AcetoneIntermediate56HighVery HighPoorToo soluble. Potential "good" solvent for a mixed pair.
Polar Aprotic
AcetonitrilePolar Aprotic82ModerateHighPossibleMay be too soluble.
Polar Protic
IsopropanolPolar Protic82LowHighGoodPromising Candidate.
Ethanol (95%)Polar Protic78ModerateVery HighFair/PoorLikely too soluble; potential "good" solvent.[10]
WaterPolar Protic100InsolubleInsolubleNonePoor single solvent; potential anti-solvent.

Table 1: Suggested Solvents for Screening. Based on the analysis, Ethyl Acetate and Isopropanol are strong candidates for single-solvent recrystallization. Solvent pairs like Ethanol/Water or Ethyl Acetate/Heptane are strong candidates for mixed-solvent systems.

Part 3: Recommended Recrystallization Protocols

Based on the principles outlined above, two detailed protocols are provided. Protocol A details a single-solvent method, while Protocol B describes a mixed-solvent method, which is often required for compounds that do not have an ideal single solvent.[10][12][13]

Protocol A: Single-Solvent Recrystallization (e.g., using Ethyl Acetate or Isopropanol)
  • Dissolution: Place the crude 3-(1-Benzyl-1H-pyrazol-4-YL)aniline in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent (e.g., Ethyl Acetate) in small portions. Heat the mixture to a gentle boil with stirring on a hot plate. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[11][14]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a separate flask containing a small amount of boiling solvent, a stemless funnel, and fluted filter paper. Filter the hot solution quickly to remove impurities. This step prevents premature crystallization in the funnel.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, high-purity crystals.[11]

  • Ice Bath: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.[1]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1][8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[11]

  • Drying: Allow the crystals to air dry on the filter for a few minutes before transferring them to a watch glass or drying dish to dry completely.

Protocol B: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water or Ethyl Acetate/Heptane)

This method is ideal if no single solvent provides the desired solubility profile.[5] It uses a "soluble" solvent in which the compound is readily soluble and an "insoluble" or "anti-solvent" in which the compound is poorly soluble.[10][13]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "soluble" solvent (e.g., Ethanol).[13]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "insoluble" solvent (e.g., Water) dropwise with swirling until a faint, persistent cloudiness (turbidity) appears.[12][13] This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "soluble" solvent to just redissolve the turbidity and make the solution clear again.[12][13]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by chilling in an ice bath, as described in Protocol A.

  • Collection, Washing & Drying: Collect, wash, and dry the crystals as described in Protocol A. Note: The wash solvent should be a chilled mixture of the two solvents in the same proportion as the final mother liquor.

Part 4: Visualization of Workflow

The following diagram outlines the logical decision-making process for purifying 3-(1-Benzyl-1H-pyrazol-4-YL)aniline.

Recrystallization_Workflow cluster_prep Phase 1: Analysis & Screening cluster_decision Phase 2: Method Selection cluster_protocols Phase 3: Execution & Isolation A Analyze Structure (Intermediate Polarity) B Select Solvents for Screening (Polar to Nonpolar) A->B C Perform Small-Scale Solubility Tests B->C D Evaluate Screening Results C->D E Protocol A: Single-Solvent Recrystallization D->E Ideal solvent found? (Low solubility cold, high hot) F Protocol B: Mixed-Solvent Recrystallization D->F No ideal single solvent? (e.g., too soluble in all) G Dissolve -> Cool -> Filter -> Wash -> Dry E->G F->G H Pure Crystalline Product G->H

Sources

Application Notes & Protocols for the Preparation of Kinase Inhibitors Using 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a pivotal class of enzymes that orchestrate a vast number of cellular processes. Their dysregulation is a well-established driver of many diseases, particularly cancer, making them one of the most important target families for modern drug discovery.[1][2][3] The pyrazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(1-benzyl-1H-pyrazol-4-yl)aniline as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors. We will detail a robust synthetic protocol, a standard in vitro biological evaluation assay, and discuss the underlying scientific rationale for these methodologies.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pursuit of selective and potent kinase inhibitors is a cornerstone of therapeutic research. The challenge lies in designing molecules that can effectively compete with the high cellular concentrations of ATP at the kinase active site, often while distinguishing between highly homologous kinase family members.[3] The 3-(1-benzyl-1H-pyrazol-4-yl)aniline scaffold offers a strategic starting point for addressing this challenge.

  • Structural Rationale: This molecule is pre-organized with key pharmacophoric features. The pyrazole ring can engage in critical hydrogen bonding interactions within the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[2][8] The aniline moiety provides a reactive handle for diversification, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can probe different regions of the ATP-binding pocket.[9][10] The benzyl group serves as a crucial lipophilic component that can anchor the molecule in a hydrophobic region of the binding site.[11]

  • Synthetic Tractability: The aniline functional group is readily derivatized through robust and well-established chemical transformations, most notably amide bond formation. This allows for the rapid generation of a library of diverse analogs from a common intermediate, which is essential for efficient lead optimization.

This guide will walk through the logical workflow from the synthesis of a representative inhibitor to its biological characterization.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation Start 3-(1-Benzyl-1H-pyrazol-4-YL)aniline Coupling Amide Coupling Reaction Start->Coupling Reagent Carboxylic Acid / Coupling Reagent Reagent->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Characterization->Assay Test Compound IC50 IC50 Determination Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Figure 1: A diagram illustrating the overall workflow from the starting material to the final structure-activity relationship (SAR) analysis.

Experimental Protocol: Synthesis of a Representative Inhibitor

This section details the synthesis of a representative kinase inhibitor, N-(3-(1-benzyl-1H-pyrazol-4-yl)phenyl)benzamide , via an amide coupling reaction.

Rationale for Method Selection

Amide bond formation is a cornerstone of medicinal chemistry due to its high efficiency and the stability of the resulting linkage. We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

  • Expertise & Causality: HATU is a highly effective coupling reagent that minimizes side reactions and racemization (if chiral carboxylic acids are used). It functions by activating the carboxylic acid to form a highly reactive acyl-intermediate, which is then readily attacked by the aniline nucleophile. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to scavenge the acid produced during the reaction without competing in the coupling itself.

Materials and Reagents
ReagentSupplierGrade
3-(1-Benzyl-1H-pyrazol-4-YL)anilineCustom or Commercial>95%
Benzoic AcidSigma-AldrichReagent Grade
HATUCombi-Blocks>98%
DIPEA (N,N-Diisopropylethylamine)Acros OrganicsAnhydrous, >99.5%
DMF (N,N-Dimethylformamide)Fisher ScientificAnhydrous, >99.8%
Ethyl Acetate (EtOAc)VWRACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLab Prepared-
Brine (Saturated NaCl Solution)Lab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)EMD MilliporeGranular
Silica GelSiliCycle60 Å, 40-63 µm
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(1-Benzyl-1H-pyrazol-4-YL)aniline (1.0 eq, e.g., 261 mg, 1.0 mmol) and benzoic acid (1.1 eq, 134 mg, 1.1 mmol).

  • Dissolution: Add anhydrous DMF (10 mL) to the flask and stir at room temperature until all solids have dissolved.

  • Base and Coupling Agent Addition: Add DIPEA (3.0 eq, 0.52 mL, 3.0 mmol) to the solution, followed by the portion-wise addition of HATU (1.2 eq, 456 mg, 1.2 mmol) over 2 minutes. Note: The reaction may experience a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate mobile phase until the starting aniline spot is consumed.

  • Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Extraction and Washing: Extract the aqueous layer twice more with ethyl acetate (2x 25 mL). Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and finally 50 mL of brine.[1]

    • Trustworthiness Check: The bicarbonate wash removes any unreacted benzoic acid and acidic byproducts from the HATU reagent. The brine wash helps to remove residual water from the organic layer, facilitating drying.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc).[1]

  • Characterization: Combine the pure fractions (as determined by TLC) and concentrate to afford the final product, N-(3-(1-benzyl-1H-pyrazol-4-yl)phenyl)benzamide, as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro Kinase Inhibition Assay

To determine the potency of the newly synthesized compounds, a robust and reproducible in vitro kinase assay is essential.[3][12] The ADP-Glo™ Kinase Assay (Promega) is a widely used luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Principle of the Assay

The assay is a two-step process. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, generating ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce a light signal that is directly proportional to the amount of ADP produced, and thus, the kinase activity.

Step-by-Step Assay Protocol

This protocol is designed for a 384-well plate format.[13]

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or DMSO (for 0% inhibition control) to the appropriate wells of a white, opaque 384-well plate.[13] Add 1 µL of buffer to "no kinase" wells for the 100% inhibition control.

  • Enzyme and Substrate Addition:

    • Prepare the enzyme solution by diluting the target kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well (except "no kinase" controls).

    • Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should ideally be at or near its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]

  • Initiate Kinase Reaction: Initiate the reaction by adding 2 µL of the substrate/ATP mixture to all wells. The final reaction volume is 5 µL. The final DMSO concentration should not exceed 1% to avoid solvent-induced artifacts.[13]

  • Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.[13]

  • Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete excess ATP. Incubate for 40 minutes at room temperature.[1][13]

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[1][13]

Data Presentation and SAR Insights

The synthetic and biological protocols described allow for the systematic exploration of the chemical space around the 3-(1-benzyl-1H-pyrazol-4-yl)aniline scaffold. The data below is representative of a primary screening effort.

Compound IDR-Group (on Benzamide)Target KinaseIC₅₀ (nM)
1 -H (unsubstituted)VEGFR2250
2 4-FluoroVEGFR2125
3 4-MethoxyVEGFR2480
4 3-ChloroVEGFR295
5 4-TrifluoromethylVEGFR270

Analysis: This hypothetical data illustrates a preliminary SAR. The introduction of electron-withdrawing groups (F, Cl, CF₃) on the benzamide ring appears to enhance potency against VEGFR2, a key receptor tyrosine kinase involved in angiogenesis.[11] This suggests that this pocket may favor interactions with more electron-deficient aromatic rings. Such initial findings would guide the next round of synthesis to further optimize potency and selectivity.

Mechanism of Action and Signaling Context

Most small molecule inhibitors derived from this scaffold function as ATP-competitive inhibitors . They bind reversibly to the ATP-binding pocket in the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical regulators of angiogenesis. Their overactivation is a hallmark of many solid tumors, which rely on new blood vessel formation for growth and metastasis.

G cluster_pathway VEGFR2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes ADP ADP VEGFR2->ADP PLCg PLCγ VEGFR2->PLCg Autophosphorylation ATP ATP ATP->VEGFR2 RAF RAF PLCg->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Synthesized Inhibitor (e.g., Compound 5) Inhibitor->VEGFR2 Blocks ATP Binding

Figure 2: Simplified VEGFR2 signaling pathway. The synthesized inhibitor competitively binds to the ATP pocket of VEGFR2, preventing autophosphorylation and blocking downstream signals for cell proliferation and angiogenesis.

Conclusion

The 3-(1-benzyl-1H-pyrazol-4-yl)aniline scaffold is a highly valuable platform for the discovery of novel kinase inhibitors. The straightforward and robust protocols for synthesis via amide coupling and for biological evaluation using luminescence-based assays provide a clear and efficient path from chemical design to pharmacological data. This integrated approach empowers researchers to rapidly generate and test new chemical entities, accelerating the development of next-generation targeted therapeutics.

References

  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • Technical University of Munich. Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Available from: [Link]

  • ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available from: [Link]

  • Protocols.io. In vitro kinase assay. Available from: [Link]

  • PMC (PubMed Central). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]

  • MDPI. Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • PubMed. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Available from: [Link]

  • ResearchGate. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Available from: [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Available from: [Link]

  • MDPI. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Available from: [Link]

  • MDPI. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available from: [Link]

  • PMC (PubMed Central). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. Available from: [Link]

  • Taylor & Francis Online. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Available from: [Link]

  • ScienceDirect. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available from: [Link]

Sources

Process Development & Scale-Up Guide: Synthesis of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up strategy for 3-(1-Benzyl-1H-pyrazol-4-yl)aniline , a privileged scaffold in medicinal chemistry often utilized in the synthesis of kinase inhibitors (e.g., BTK, Lck inhibitors).

The protocol prioritizes a convergent Suzuki-Miyaura coupling followed by a catalytic hydrogenation . This route is selected over direct coupling of free anilines to prevent catalyst poisoning and to ensure robust impurity rejection (specifically Potential Genotoxic Impurities or PGIs) via the crystallization of the nitro intermediate.

Key Process Metrics
ParameterSpecification
Overall Yield 65–75% (2 Steps)
Purity (HPLC) > 99.5% (Target)
Pd Residual < 10 ppm (Post-scavenging)
Critical Hazard Benzyl bromide (Lachrymator), Hydrogenation (Fire/Explosion)

Retrosynthetic Analysis & Strategy

To ensure scalability and chemical fidelity, we utilize a Nitro-Reduction Route . Direct coupling of 3-bromoaniline is avoided due to the propensity of the free amine to coordinate with Palladium species, reducing turnover frequency (TOF) and requiring expensive phosphine ligands.

Strategic Pathway
  • Stage 1 (C-C Bond Formation): Suzuki coupling of 1-Benzyl-4-bromo-1H-pyrazole and 3-Nitrophenylboronic acid .

  • Stage 2 (Functional Group Interconversion): Chemoselective hydrogenation of the nitro group to the target aniline.

SyntheticRoute SM1 1-Benzyl-4-bromo-1H-pyrazole (SM-A) INT Intermediate 1 (Nitro Biaryl) SM1->INT Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 3-Nitrophenylboronic Acid (SM-B) SM2->INT PROD Target Molecule 3-(1-Benzyl-1H-pyrazol-4-yl)aniline INT->PROD H2, Pd/C MeOH, 40°C

Figure 1: Convergent synthetic pathway designed for impurity control and high throughput.

Process Safety & Hazard Analysis

Before initiating scale-up, the following hazards must be mitigated.

Hazard ClassChemical/OperationMitigation Strategy
Lachrymator/Irritant Benzyl bromide (if synthesizing SM-A)Handle in fume hood with sash down. Use 10% NaOH scrubber for off-gassing.
Exotherm Suzuki Coupling InitiationControl addition rate of catalyst or heat. Ensure reflux condenser capacity exceeds max exotherm.
Flammability Hydrogen Gas / Pd/CGround all equipment. Use nitrogen inertion cycles (3x) before H2 introduction. Keep catalyst wet during filtration.
Genotoxicity (PGI) Hydrazines (trace from pyrazole)Quantify hydrazine levels in SM-A. The nitro-reduction step serves as a purge point for many organic impurities.

Detailed Experimental Protocols

Stage 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-(1-Benzyl-1H-pyrazol-4-yl)nitrobenzene.

Materials
  • Reactant A: 1-Benzyl-4-bromo-1H-pyrazole (1.0 equiv)

  • Reactant B: 3-Nitrophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (2 mol%) — Selected for resistance to dehalogenation side-reactions.

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol
  • Inertion: Charge a jacketed reactor with 1-Benzyl-4-bromo-1H-pyrazole and 3-Nitrophenylboronic acid. Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water. Agitate to form a slurry.

  • Activation: Add K₂CO₃. The slurry may thicken.

  • Catalyst Charge: Add Pd(dppf)Cl₂ under positive nitrogen flow.

  • Reaction: Heat the mixture to 85–90°C internal temperature.

    • Process Control: Monitor via HPLC.[2] Reaction is typically complete in 4–6 hours. Look for the disappearance of the bromo-pyrazole.

  • Work-up:

    • Cool to 25°C.

    • Dilute with Ethyl Acetate (equal volume to reaction solvent).

    • Wash with Water (2x) and Brine (1x).

    • Scavenging: Add SiliaMetS® Thiol or charcoal (10 wt% relative to substrate) and stir for 1 hour to remove bulk Palladium. Filter through Celite.

  • Crystallization: Concentrate the organic phase to ~3 volumes. Add Ethanol (5 volumes) and heat to reflux. Cool slowly to 0°C to crystallize the Nitro intermediate.

  • Isolation: Filter and wash with cold Ethanol. Dry in a vacuum oven at 45°C.

Expected Yield: 80–85% Appearance: Yellow crystalline solid.

Stage 2: Catalytic Hydrogenation

Objective: Reduction to 3-(1-Benzyl-1H-pyrazol-4-yl)aniline.

Materials
  • Substrate: Nitro Intermediate (from Stage 1)

  • Catalyst: 10% Pd/C (50% water wet, 5 wt% loading relative to substrate)

  • Solvent: Methanol (or THF/MeOH 1:1 if solubility is low)

  • Reagent: Hydrogen gas (balloon for <10g, autoclave for >10g at 3 bar)

Protocol
  • Loading: Charge the Nitro intermediate and Methanol into the hydrogenation vessel.

  • Catalyst Addition: SAFETY: Add the wet Pd/C catalyst carefully under a nitrogen blanket. Do not add dry catalyst to flammable solvents.

  • Purge: Seal vessel. Purge with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Stir vigorously at 40°C under 3 bar H₂ pressure (or balloon pressure).

    • Process Control: Monitor HPLC for the disappearance of the Nitro peak and the intermediate hydroxylamine. Reaction time: 6–12 hours.

  • Filtration:

    • Purge vessel with Nitrogen.

    • Filter the mixture through a Celite pad to remove Pd/C. Keep the filter cake wet with water to prevent pyrophoric ignition.

  • Final Purification (Salt Formation):

    • The free base aniline can be oily or low-melting. For scale-up, converting to the Hydrochloride salt is recommended for stability.

    • Add 4M HCl in Dioxane (1.1 equiv) to the filtrate.

    • Concentrate or add MTBE to precipitate the salt.

  • Drying: Dry the solid at 40°C under vacuum.

Expected Yield: 85–90% Appearance: Off-white to pale beige solid.

Work-Up & Purification Logic

The following decision tree illustrates the purification strategy to ensure Pharma-grade purity (>99.5%).

Purification Crude Crude Reaction Mixture (Post-Hydrogenation) Filter Celite Filtration (Remove Pd/C) Crude->Filter Scavenge Metal Scavenging (Optional: Trimercaptotriazine) Filter->Scavenge If Pd > 20ppm Salt Salt Formation (HCl/IPA or HCl/Dioxane) Filter->Salt If Pd < 20ppm Scavenge->Salt Recryst Recrystallization (EtOH/EtOAc) Salt->Recryst Reject Isomers/Dimers Final Final API Intermediate (>99.5% Purity) Recryst->Final

Figure 2: Purification workflow ensuring removal of catalytic residues and organic impurities.

Analytical Controls

To validate the synthesis, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Conforms to structure. Diagnostic peaks: Pyrazole CH (s, ~8.3 ppm), Benzylic CH2 (s, ~5.4 ppm).
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% (In-process); > 99.5% (Final)
Residual Solvents GC-HeadspaceDioxane < 380 ppm; Methanol < 3000 ppm
Heavy Metals ICP-MSPd < 10 ppm
Troubleshooting Guide
  • Stalled Suzuki Coupling: Often due to oxygen poisoning. Ensure rigorous degassing. If stalled, add 0.5 mol% fresh Pd catalyst.

  • Incomplete Hydrogenation: If hydroxylamine intermediate persists, increase temperature to 50°C or add 1% acetic acid to the mixture.

  • Colored Product: Aniline oxidation. Perform all final drying steps under vacuum or nitrogen. Recrystallize with a pinch of sodium dithionite or activated charcoal if color persists.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[2] Application Notes: Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki Coupling.[2] BenchChem Protocols. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Organic-Chemistry.org. Link

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Advanced Synthesis & Catalysis. (General reference for Nitro reduction scale-up).
  • SynQuest Laboratories. (2025).[3] Safety Data Sheet: Benzyl Bromide. Link

Sources

Application Notes and Protocols for the Safe Handling and Storage of Pyrazole-Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Faced Nature of Pyrazole-Aniline Derivatives

Pyrazole-aniline derivatives represent a significant class of heterocyclic compounds, holding a core position in medicinal chemistry and drug discovery. The fusion of the pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, and the aniline scaffold gives rise to molecules with a broad spectrum of pharmacological activities. These derivatives are investigated as anti-inflammatory agents, kinase inhibitors for cancer therapy, and as potential treatments for a host of other diseases.[1][2][3] The versatility of their synthesis allows for a wide array of substitutions, leading to a vast chemical space for exploration.[4][5][6]

However, the very reactivity that makes these compounds promising drug candidates also necessitates a thorough understanding of their potential hazards. Both pyrazole and aniline parent structures, along with their derivatives, can exhibit toxicological properties.[7][8][9] Aniline and its derivatives are known for their potential to induce methemoglobinemia, a condition that impairs oxygen transport in the blood.[7] Therefore, a robust framework for their safe handling and storage is not merely a matter of regulatory compliance but a cornerstone of responsible research and development.

This guide provides a comprehensive overview of the essential protocols for the safe handling and storage of pyrazole-aniline derivatives, designed for researchers, scientists, and drug development professionals. It emphasizes a proactive approach to safety, grounded in a deep understanding of the chemical nature of these compounds.

Hazard Identification and Risk Assessment: Know Your Compound

Prior to handling any pyrazole-aniline derivative, a thorough risk assessment is mandatory. This begins with consulting the Safety Data Sheet (SDS) for the specific compound.[10][11] The SDS provides critical information on physical and chemical properties, hazards, first-aid measures, and handling and storage recommendations.[12][13][14][15][16][17][18]

Key Hazards to Consider:

  • Toxicity: Many aniline derivatives are toxic and can be absorbed through the skin.[19] Some may be classified as cytotoxic, meaning they are toxic to living cells.[20][21][22] The toxicological profile of a specific pyrazole-aniline derivative may not be fully elucidated, warranting a cautious approach.

  • Irritation: Pyrazole and aniline derivatives can cause skin and eye irritation.[13]

  • Sensitization: Repeated exposure may lead to allergic skin reactions.

  • Carcinogenicity, Mutagenicity, and Teratogenicity: Some aromatic amines are suspected or known carcinogens, mutagens, or teratogens.[20][23]

  • Reactivity: While many derivatives are stable, the potential for hazardous reactions with incompatible materials exists.[15] Avoid contact with strong oxidizing agents, strong acids, and strong bases.[24]

  • Air and Light Sensitivity: Some derivatives may be sensitive to air, moisture, or light, leading to degradation.[25]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling pyrazole-aniline derivatives.[21][26][27] The following PPE is recommended:

  • Gloves: Double gloving with nitrile gloves is a standard precaution.[28] For handling larger quantities or in situations with a higher risk of splashing, consider using gloves with proven resistance to the specific chemical or solvent being used.[26] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical splash goggles are mandatory.[16] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[22]

  • Lab Coat: A fully buttoned, long-sleeved lab coat made of a suitable chemical-resistant material should be worn at all times.

  • Respiratory Protection: Work with volatile derivatives or when generating aerosols should be conducted in a certified chemical fume hood.[29] If a fume hood is not available or insufficient to control exposure, a respirator may be required.[26] All respirator users must be fit-tested and trained.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following protocols outline the safe handling of pyrazole-aniline derivatives throughout the experimental workflow.

Receiving and Unpacking Chemicals

Receiving_Protocol A Receive Shipment B Inspect Outer Packaging for Damage A->B C Don Appropriate PPE (Gloves, Lab Coat, Goggles) B->C No Damage K Quarantine and Report Damaged Shipment B->K Damage Found D Move to Designated Unpacking Area (e.g., Fume Hood) C->D E Carefully Open Outer Packaging D->E F Inspect Inner Container for Leaks or Damage E->F G Verify Chemical Identity and Quantity Against Order F->G No Leaks F->K Leak Found H Affix Date of Receipt and Opening to Container G->H I Update Chemical Inventory System H->I J Store Compound in Designated Location I->J L Dispose of Outer Packaging Appropriately J->L

Protocol:

  • Inspect Outer Packaging: Before accepting the shipment, visually inspect the outer packaging for any signs of damage or leaks.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.[22]

  • Designated Unpacking Area: Move the package to a designated unpacking area, preferably within a chemical fume hood.

  • Careful Unpacking: Carefully open the outer packaging, being mindful of potential contamination on the inner container.

  • Inspect Inner Container: Examine the primary container for any signs of leaks, cracks, or a compromised seal.

  • Verification: Verify that the chemical name, CAS number, and quantity match the order information.

  • Labeling: Affix the date of receipt and the date of opening on the container. This is crucial for tracking the shelf life of potentially unstable compounds.[30]

  • Inventory Update: Immediately update your laboratory's chemical inventory management system with all relevant information.[11][31][32][33]

  • Proper Storage: Transfer the compound to its designated, secure storage location as outlined in Section 4.

  • Waste Disposal: Dispose of the empty packaging material according to your institution's guidelines.

Weighing and Solution Preparation

Solution_Preparation_Workflow A Gather All Necessary Equipment and Reagents B Don Full PPE (Double Gloves, Goggles, Lab Coat) A->B C Perform All Operations in a Chemical Fume Hood B->C D Place Absorbent Liner on Work Surface C->D E Carefully Open the Compound Container D->E F Weigh the Desired Amount of Solid Compound E->F G Clean Spatula and Weighing Vessel Immediately F->G H Add Solvent to the Compound in a Suitable Flask G->H I Mix Until Fully Dissolved H->I J Label the Solution Container Clearly I->J K Store the Solution Appropriately J->K L Clean the Work Area and Dispose of Waste K->L

Protocol:

  • Work in a Fume Hood: All handling of solid pyrazole-aniline derivatives and preparation of their solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[29]

  • Use a Contained Workspace: Place a disposable absorbent lab mat on the work surface to contain any potential spills.

  • Careful Dispensing: When weighing the solid compound, use a spatula and avoid creating dust.[34]

  • Immediate Cleaning: Clean the spatula and any weighing paper or vessel immediately after use to prevent contamination of the balance and surrounding area.

  • Solution Preparation: Add the solvent to the solid compound slowly to avoid splashing.

  • Clear Labeling: Label the solution container with the full chemical name, concentration, solvent, date of preparation, and your initials.[11]

  • Appropriate Storage: Store the prepared solution in a properly sealed container in the designated storage location.

Storage Protocols: Ensuring Stability and Safety

Proper storage is crucial for maintaining the integrity of pyrazole-aniline derivatives and preventing accidents.[10][30]

General Storage Guidelines
  • Segregation: Store pyrazole-aniline derivatives away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[24][35]

  • Ventilation: Store in a well-ventilated area.[27]

  • Temperature: Store at the temperature recommended on the SDS. Many derivatives are stable at ambient temperature (18-25 °C), but some may require refrigeration (2-8 °C).[10]

  • Light Protection: Store in amber-colored bottles or in a dark cabinet to protect from light, as some derivatives may be light-sensitive.[25]

  • Inert Atmosphere: For compounds that are particularly sensitive to air or moisture, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[25]

  • Secure Storage: Store in a secure location with limited access.[24]

  • Secondary Containment: Use secondary containment trays to capture any potential leaks or spills.[30]

Recommended Storage Conditions Summary
Parameter Condition Rationale
Temperature As per SDS (typically 18-25°C or 2-8°C)To prevent thermal degradation.[10]
Light Protect from light (amber vials/dark cabinet)To prevent photodegradation.[25]
Atmosphere Tightly sealed container; inert gas for sensitive compoundsTo prevent oxidation or hydrolysis.[25]
Humidity Dry environment; desiccator for hygroscopic compoundsTo prevent moisture absorption and degradation.
Segregation Away from strong oxidizers, acids, and basesTo prevent hazardous reactions.[24][35]

Emergency Procedures: Be Prepared

Even with the best precautions, accidents can happen. All laboratory personnel must be familiar with emergency procedures.

  • Spills:

    • Small Spills: If you are trained and it is safe to do so, clean up small spills immediately.[26] Use an appropriate absorbent material (e.g., spill pillows or vermiculite).[36] Wear full PPE, including a respirator if necessary.

    • Large Spills: Evacuate the area immediately and alert your institution's emergency response team.[36]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][15] Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[12] If they are having trouble breathing, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.

Waste Management: Responsible Disposal

All waste containing pyrazole-aniline derivatives must be treated as hazardous waste.

Waste_Management_Protocol A Segregate Waste Streams (Solid, Liquid, Sharps) B Use Designated, Labeled Hazardous Waste Containers A->B C Do Not Mix Incompatible Waste B->C D Keep Waste Containers Securely Closed C->D E Store Waste in a Designated, Secure Area D->E F Arrange for Pickup by Certified Waste Disposal Service E->F G Maintain Accurate Waste Disposal Records F->G

Protocol:

  • Segregation: Segregate waste into solid, liquid, and sharps containers.

  • Designated Containers: Use clearly labeled, leak-proof hazardous waste containers provided by your institution's environmental health and safety department.

  • Incompatible Waste: Never mix incompatible waste streams in the same container.

  • Secure Closure: Keep waste containers securely closed when not in use.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal: Follow your institution's procedures for the disposal of hazardous chemical waste.[24][37] Do not dispose of pyrazole-aniline derivatives down the drain or in the regular trash.[24]

Conclusion: A Culture of Safety

The responsible use of pyrazole-aniline derivatives in research and development is predicated on a strong foundation of safety. By understanding the potential hazards, diligently using personal protective equipment, adhering to established handling and storage protocols, and being prepared for emergencies, researchers can mitigate risks and ensure a safe laboratory environment. A proactive culture of safety, where every individual takes responsibility for their actions and the well-being of their colleagues, is paramount to the successful and ethical advancement of science.

References

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.). vertexaisearch.cloud.google.com.
  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.
  • Considerations for personal protective equipment when handling cytotoxic drugs. (2025, March 14). . Retrieved March 7, 2026, from

  • Safety Data Sheet. (2023, December 21). KISHIDA CHEMICAL CO., LTD.
  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC.
  • Cytotoxic Drugs - Control Measures. (2026, January 13). Canadian Centre for Occupational Health and Safety.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). . Retrieved March 7, 2026, from

  • SAFETY DATA SHEET. (2025, June 2). Tokyo Chemical Industry.
  • Best Practices for Lab Inventory Management. (2025, July 29). SciSure.
  • What are the best practices for maintaining a chemical inventory? (2025, April 19). SBN.
  • Pyrazole - Chemical Safety Data Sheet MSDS / SDS. (n.d.). ChemicalBook.
  • Air Sensitive Compounds. (n.d.). Ossila.
  • Cytotoxic Agent Use Guidelines-2018C__0.docx. (n.d.). Veterans Affairs.
  • Lab Inventory Management Best Practices. (n.d.). Avantor.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Pyrazole - Safety Data Sheet. (n.d.). ChemicalBook.
  • Safety Data Sheet. (n.d.).
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC.
  • Pyrazole SDS, 288-13-1 Safety Data Sheets. (n.d.). ECHEMI.
  • A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide. (n.d.). Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. (2024, October 1). JoMCCT - STM Journals.
  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (n.d.). SciSpace.
  • Storage of Laboratory Chemicals: Research Safety. (n.d.). Protect IU - Indiana University.
  • Laboratory Safety and Chemical Hygiene Plan. (2023, March 15).
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • Special Storage and Handling Procedures for Aniline. (n.d.).
  • SAFETY DATA SHEET. (2010, October 29). Fisher Scientific.
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • How to Store Reagents. (n.d.). Department of Chemistry : University of Rochester.
  • Substrate scope of anilines and pyrazole aldehydes for the synthesis of... (n.d.). ResearchGate.
  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.).
  • SAFETY DATA SHEET: aniline. (n.d.). Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET. (2025, December 21). ThermoFisher.
  • Toxicological and Environmental Aspects of Anilines | Request PDF. (n.d.). ResearchGate.
  • Microwave-assisted synthesis of nitrogen-containing heterocycles. (2013, February 13).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • ATSDR Aniline ToxFAQs. (n.d.).
  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020, October 9). Publisso.
  • Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. (n.d.). PMC.
  • Toxicity and toxic interaction of aniline and pyridine. (n.d.). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline. This valuable building block is commonly prepared via a Suzuki-Miyaura cross-coupling reaction. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-(1-Benzyl-1H-pyrazol-4-YL)aniline?

The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves coupling a 4-halo-1-benzyl-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1-benzyl-1H-pyrazole) with either 3-aminophenylboronic acid or its corresponding pinacol ester. The Suzuki-Miyaura reaction is favored for its mild conditions and high tolerance for various functional groups, including the aniline moiety present in the target molecule.[1][2]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this specific Suzuki coupling can typically be traced back to one of three primary areas: (1) Ineffective catalysis due to a suboptimal choice of catalyst, ligand, base, or solvent; (2) Deactivation of the palladium catalyst by oxygen or impurities; or (3) Degradation of the starting materials, particularly the boronic acid, through side reactions like protodeboronation.[3][4] A systematic approach to optimizing these parameters is crucial for success.

Q3: What are the major side products I should be aware of, and how can I identify them?

The two most common side products in this reaction are the homocoupled biphenyl from the boronic acid (3,3'-diaminobiphenyl) and the protodeboronated starting material (aniline).

  • Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, resulting in the formation of aniline. This side reaction can be exacerbated by excessive heat, the presence of water, or the choice of base.[5]

These byproducts can be identified using chromatographic techniques like TLC and LC-MS and structurally confirmed by NMR spectroscopy.[6]

In-Depth Troubleshooting Guide

Issue 1: Low or No Product Conversion

Q: My reaction is sluggish, and TLC/LC-MS analysis shows a significant amount of unreacted starting materials. What should I investigate first?

A stalled reaction is a common problem that can often be solved by methodically checking your reaction parameters and reagents.

1. Oxygen Contamination: The Pd(0) species, which is the active catalyst, is highly sensitive to oxygen and can be easily oxidized to an inactive state.[3]

  • Solution: Ensure your entire system is rigorously degassed. The most effective methods are performing several freeze-pump-thaw cycles or sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst.[3]

2. Catalyst and Ligand Activity: The choice of catalyst and ligand is critical, especially when dealing with heteroaryl substrates like pyrazoles.[5]

  • Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is fresh. For more challenging couplings, consider starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass a potentially inefficient in-situ reduction step.[3]
  • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Electron-rich, bulky phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective for coupling heteroaryl halides as they promote the crucial oxidative addition step and prevent catalyst deactivation.[1][7]

3. Incompatible Base or Solvent: The base and solvent work in concert to facilitate the catalytic cycle, particularly the transmetalation step.

  • Solution: An incompatible combination can halt the reaction. A common starting point for this synthesis is a carbonate base (K₂CO₃, Cs₂CO₃) or a phosphate base (K₃PO₄) in a solvent system like 1,4-dioxane/water or toluene/water.[1][5] If one system fails, screen others.

Below is a troubleshooting workflow to diagnose a stalled reaction.

G start Low Conversion Observed (via TLC/LC-MS) check_degas Is the reaction rigorously degassed? start->check_degas check_catalyst Is the catalyst/ligand active and appropriate? check_degas->check_catalyst Yes re_degas Action: Improve degassing (e.g., Freeze-Pump-Thaw) check_degas->re_degas No check_conditions Are the base, solvent, and temperature optimal? check_catalyst->check_conditions Yes screen_catalyst Action: Screen new catalysts (e.g., Pd(PPh₃)₄, XPhos Pd G2) check_catalyst->screen_catalyst No check_sm Are starting materials pure and stable? check_conditions->check_sm Yes screen_conditions Action: Screen bases/solvents (e.g., K₃PO₄ in Dioxane/H₂O) check_conditions->screen_conditions No repurify_sm Action: Repurify or use boronic ester check_sm->repurify_sm No success Yield Improved check_sm->success Yes re_degas->check_catalyst screen_catalyst->check_conditions screen_conditions->check_sm repurify_sm->success

Caption: Workflow for troubleshooting low reaction conversion.

Issue 2: Significant Side Product Formation

Q: My main impurity is the homocoupled 3,3'-diaminobiphenyl. How do I prevent this?

Homocoupling is primarily caused by oxygen. Therefore, the most effective preventative measure is to improve your degassing technique.[3] Additionally, using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can sometimes mitigate this issue as it avoids an in-situ reduction step that can consume the boronic acid and lead to side reactions.[3]

Q: I believe protodeboronation is reducing my yield. What conditions favor this side reaction and how can it be minimized?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.

  • Causes: High reaction temperatures, prolonged reaction times, and the presence of excess water or certain bases can accelerate this process.[4][5] Boronic acids themselves have a limited shelf life and can degrade over time.[8]

  • Solutions:

    • Use Fresh Reagents: Ensure your 3-aminophenylboronic acid is pure and has been stored properly under inert atmosphere and refrigerated.

    • Switch to a Boronic Ester: MIDA boronates or pinacol esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[5] If you continue to face issues, synthesizing or purchasing the 3-aminophenylboronic acid pinacol ester is a highly recommended solution.

    • Optimize Temperature: Do not heat the reaction excessively. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., starting at 80-90 °C).[3]

Optimized Protocols and Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis.

  • Reaction Setup: To a dry Schlenk flask, add 4-bromo-1-benzyl-1H-pyrazole (1.0 equiv.), 3-aminophenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, an additional ligand under a positive flow of inert gas.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.[5]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[1]

Data Presentation: Screening Reaction Components

If the general protocol provides low yield, a systematic screening of reaction parameters is the most effective optimization strategy. The following table illustrates a typical screening approach.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Yield (%)
1Pd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2.5)Toluene/H₂O (4:1)10045
2Pd(PPh₃)₄ (5)NoneK₂CO₃ (2.5)Dioxane/H₂O (4:1)9068
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (4:1)9085
4XPhos Pd G2 (3)NoneK₃PO₄ (2.5)Dioxane/H₂O (4:1)9082

Yields are hypothetical and for illustrative purposes.

This data suggests that for this transformation, a more advanced catalytic system using a Buchwald ligand like SPhos with a stronger base like K₃PO₄ provides a superior yield compared to more traditional conditions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. For instance, if the reaction stalls with starting materials present, an issue may lie in the initial 'Oxidative Addition' step, suggesting a more active catalyst is needed.

G pd0 Pd(0)L₂ oxidative_complex R¹-Pd(II)L₂-X pd0->oxidative_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² oxidative_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product r1x Ar-X (1-Benzyl-4-bromo-pyrazole) r1x->oxidative_complex boronic Ar'-B(OR)₂ (3-Aminophenylboronic acid) boronic->transmetalation_complex base Base (e.g., K₃PO₄) base->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Ali, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. Retrieved March 7, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved March 7, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]

  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved March 7, 2026, from [Link]

  • MDPI. (2024, May 17). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2013, July 23). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved March 7, 2026, from [Link]

  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved March 7, 2026, from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024, September 2). Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved March 7, 2026, from [Link]

  • RSC.org. (n.d.). Supporting Information. Retrieved March 7, 2026, from [Link]

  • ACG Publications. (2014, June 19). A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H. Retrieved March 7, 2026, from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025, March 7). Retrieved March 7, 2026, from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Retrieved March 7, 2026, from [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Retrieved March 7, 2026, from [Link]

  • LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved March 7, 2026, from [Link]

  • Frontiers. (2022, November 25). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022, April 26). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved March 7, 2026, from [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved March 7, 2026, from [Link]

  • PubMed. (2021, May 5). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. Retrieved March 7, 2026, from [Link]

  • Synthesis of new pyrazolo[3][4][5]triazines by cyclative cleavage of pyrazolyltriazenes. (2021, November 22). Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary from the Bench

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of novel drug candidates. 3-(1-Benzyl-1H-pyrazol-4-YL)aniline (CAS: 1170691-58-3) is a highly valuable building block and pharmacophore, but its physical chemistry often derails biological assays.

The molecule features a primary aniline group, a central pyrazole ring, and a bulky benzyl moiety. This architecture creates a highly lipophilic, planar system prone to strong π-π stacking in the solid state. Consequently, it exhibits near-zero aqueous solubility. Overcoming this requires manipulating either its solvation kinetics (via step-wise dilution) or its thermodynamic solubility (via salt formation).

Diagnostic Decision Tree

To determine the best approach for your specific experimental needs, follow the diagnostic workflow below:

SolubilityTroubleshooting Start Solubility Issue: 3-(1-Benzyl-1H-pyrazol-4-YL)aniline Q_Assay Identify Target Application Start->Q_Assay InVitro In vitro / Cell-based Assays Q_Assay->InVitro InVivo In vivo / Formulation Q_Assay->InVivo Stock Master Stock Prep Q_Assay->Stock Sol_InVitro 1. Serial Dilution in DMSO 2. Intermediate Aqueous Prep 3. Add Surfactants (e.g., Tween-80) InVitro->Sol_InVitro Sol_InVivo 1. Amine Salt Formation (HCl) 2. Co-solvent System (PEG400) 3. Monitor Common Ion Effect InVivo->Sol_InVivo Sol_Stock 1. Use Anhydrous DMSO 2. Aliquot to avoid Freeze-Thaw 3. Store at -20°C in Dark Stock->Sol_Stock

Diagnostic decision tree for resolving 3-(1-Benzyl-1H-pyrazol-4-YL)aniline solubility issues.

Physicochemical Solubility Profile

Understanding how this compound behaves across different solvent systems is critical for assay design.

Solvent SystemAppx. Solubility (mg/mL)Mechanistic Observation & Recommendation
Deionized Water (pH 7.0) < 0.01Highly lipophilic; dominates crystal lattice energy. Avoid direct aqueous dissolution.
Anhydrous DMSO > 25.0Excellent solvation of hydrophobic rings. Ideal for master stock preparation.
0.1 N HCl (pH 1.0) ~ 2.5Protonation of the primary aniline forms a soluble ammonium cation.
PBS + 0.1% Tween-80 ~ 0.05Micellar encapsulation provides marginal improvement. Monitor for micro-precipitation.
PEG400 / Saline (1:1) ~ 5.0Co-solvent disrupts water hydrogen-bond network. Good for in vivo dosing.
Troubleshooting FAQs

Q: Why does my compound crash out when diluted from a 10 mM DMSO stock directly into cell culture media? A: You are observing "solvent shock." When a highly concentrated DMSO droplet enters an aqueous medium, the local dielectric constant drops instantaneously. The hydrophobic benzyl and phenyl rings self-associate via π-π stacking faster than the DMSO can evenly diffuse, creating nucleation sites that lead to 1[1]. Solution: Never dilute directly into the final assay volume. Use a 2[2], followed by an intermediate dilution step in media.

Q: Even at 0.1% final DMSO, my IC50 curves are flat or inconsistent. What is happening? A: You are likely experiencing micro-precipitation. The compound may form colloidal aggregates that remain suspended but are biologically inactive, leading to artificially low apparent potency and high assay variability[1]. Solution: Validate true solubility using Dynamic Light Scattering (DLS) or a nephelometric kinetic-solubility assay. Adding a carrier protein like BSA or a non-ionic surfactant (e.g., Pluronic F-68) can stabilize the monomeric form in solution.

Q: How can I permanently improve the aqueous solubility for high-concentration in vivo dosing? A: Exploit the primary aniline group. Anilines act as weak Brønsted bases. By reacting the free base with a strong acid, you 3[3] (e.g., a hydrochloride salt). This introduces a permanent ionic charge, drastically lowering the crystal lattice energy and facilitating hydration. Note: Be aware of the 4[4] if dosing orally; high chloride concentrations in gastric fluid can suppress the solubility of HCl salts. In such cases, a mesylate salt may be preferable.

Self-Validating Experimental Protocols
Protocol 1: Step-Wise Serial Dilution to Prevent "Solvent Shock"

Use this protocol for biochemical and cell-based assays to ensure the compound remains monomeric.

  • Master Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear. Aliquot to avoid freeze-thaw cycles.

  • DMSO Serial Dilution: Prepare your concentration-response curve (e.g., 3-fold dilutions) entirely in 100% DMSO[2].

  • Intermediate Dilution: Transfer 2 µL of each DMSO dilution into 98 µL of pre-warmed (37°C) assay buffer/media in an intermediate plate. Mix by pipetting up and down 5 times. (This yields a 50x stock in 2% DMSO).

  • Final Dispensing: Transfer 5 µL of the intermediate dilution into 95 µL of the final assay volume containing cells/enzyme. The final DMSO concentration is precisely 0.1%, avoiding localized supersaturation.

  • Self-Validation Step: Visually inspect the intermediate plate against a black background for turbidity. A clear solution validates successful solvation. For rigorous validation, analyze the highest concentration well via DLS to confirm the absence of colloidal aggregates.

Protocol 2: Hydrochloride Salt Formation for Aqueous Enhancement

Use this protocol to convert the free base into a highly water-soluble hydrochloride salt for in vivo formulation.

  • Dissolution: Dissolve 100 mg of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline (free base) in 5 mL of anhydrous diethyl ether or tetrahydrofuran (THF) in a round-bottom flask.

  • Acidification: Place the flask on an ice bath. Slowly add 1.2 equivalents of 1M HCl in diethyl ether dropwise while stirring vigorously.

  • Precipitation: An immediate white/off-white precipitate (the hydrochloride salt) will form as the charged molecule becomes insoluble in the non-polar ether[4].

  • Isolation: Filter the precipitate through a sintered glass funnel under vacuum. Wash twice with 2 mL of cold anhydrous ether to remove unreacted free base.

  • Drying: Dry the resulting powder under high vacuum at room temperature for 12 hours.

  • Self-Validation Step: Dissolve 1 mg of the resulting powder in 1 mL of deionized water. A rapid, clear dissolution confirms successful salt conversion, whereas the unreacted free base would float and remain completely insoluble.

References
  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization | Source: ResearchGate | URL: [Link]

  • Title: 3.5: Chemical Properties of Amines. Bases and Salt Formation. | Source: LibreTexts | URL: [Link]

Sources

Technical Support Center: Synthesis of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side reactions and maximizing yield and purity. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The most prevalent and versatile method for synthesizing 3-(1-Benzyl-1H-pyrazol-4-YL)aniline is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a crucial carbon-carbon bond between an organoboron compound and an organic halide. For this specific target molecule, the reaction typically involves coupling 1-benzyl-4-bromo-1H-pyrazole with (3-aminophenyl)boronic acid or its ester derivatives.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-Benzyl-4-bromo-1H-pyrazole Product 3-(1-Benzyl-1H-pyrazol-4-YL)aniline A->Product Suzuki Coupling B (3-Aminophenyl)boronic Acid B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Product

Caption: Primary synthetic route via Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful synthesis?

The success of the Suzuki-Miyaura coupling for this target hinges on several interdependent parameters:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause its deactivation and promote side reactions like homocoupling.[3][4] Rigorous degassing of solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is paramount.

  • Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation.[3][5] It is crucial to use high-purity, fresh, or properly stored boronic acid. The choice and purity of the base and solvent are also critical.[6]

  • Catalyst and Ligand Selection: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is key. Bulky, electron-rich ligands often stabilize the catalytic species, promoting the desired cross-coupling and minimizing side reactions.[7]

  • Temperature: While many Suzuki couplings require heat to proceed at a reasonable rate, excessive temperatures can lead to catalyst decomposition and increased side product formation.[3]

Q2: What are the primary side reactions I should expect to encounter?

The three most common side reactions in this synthesis are:

  • Homocoupling: Formation of a dimer of the boronic acid (3,3'-diaminobiphenyl) or the pyrazole halide (1,1'-dibenzyl-1H,1'H-4,4'-bipyrazole).[4] This is often exacerbated by the presence of oxygen.[3][5]

  • Dehalogenation: The bromo-pyrazole starting material is reduced to 1-benzyl-1H-pyrazole. This can occur if protic impurities are present or due to certain catalyst/ligand combinations.[4][5]

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom, converting the (3-aminophenyl)boronic acid back to aniline. This is a common issue with heteroaryl boronic acids but can also affect substituted phenylboronic acids.[3][5]

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions A 1-Benzyl-4-bromo-1H-pyrazole C Desired Product A->C E Dehalogenation (1-Benzyl-1H-pyrazole) A->E H⁺ source B (3-Aminophenyl)boronic Acid B->C D Homocoupling (Biphenyl Dimer) B->D O₂, Pd(II) F Protodeboronation (Aniline) B->F H₂O, heat

Caption: Overview of desired reaction versus common side reactions.

Troubleshooting Guide

Problem Area: Low Yield & Incomplete Conversion

Q: My reaction is sluggish or has stalled, with significant starting material remaining. What are the common culprits?

A: This is one of the most frequent issues and can typically be traced to one of four areas:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may have decomposed or was not activated properly. Pd(0) species are sensitive to oxygen.[3] Black precipitation (palladium black) is a visual indicator of catalyst death.

    • Solution:

      • Ensure your degassing procedure (e.g., three vacuum/inert gas backfill cycles) is rigorous for all solvents and the reaction vessel.[6]

      • Verify your ligand-to-palladium ratio. An insufficient amount of ligand can leave the palladium center unsaturated and prone to aggregation.[3]

  • Reagent Instability:

    • Cause: The C-B bond in the boronic acid is susceptible to cleavage (protodeboronation), especially in the presence of water or at elevated temperatures.[5]

    • Solution:

      • Use the boronic acid as fresh as possible.

      • Consider using more stable boronate esters, such as pinacol esters, which can release the boronic acid slowly under reaction conditions.[3]

  • Suboptimal Base or Solvent:

    • Cause: The base is critical for activating the boronic acid in the transmetalation step.[2] Its strength and solubility can dramatically affect the reaction rate.

    • Solution:

      • For this type of substrate, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[6]

      • Ensure the base is finely powdered and dry.

      • The solvent system (e.g., dioxane/water, DMF, toluene) affects the solubility of all components and the stability of the catalyst. If solubility is an issue, screening alternative solvents may be necessary.[8]

  • Insufficient Temperature:

    • Cause: The reaction may have a high activation energy, particularly if using less reactive aryl bromides.

    • Solution: Cautiously increase the reaction temperature in increments (e.g., from 80°C to 100°C). Monitor for signs of catalyst decomposition or an increase in side products.[3] Microwave-assisted heating can sometimes dramatically reduce reaction times and improve yields.[9][10]

Problem Area: Purity & Side Product Formation

Q: My main impurity is a dimer of my boronic acid (homocoupling). How can I prevent this?

A: Homocoupling is primarily caused by oxygen in the reaction mixture, which facilitates the oxidative coupling of two boronic acid molecules.[3][5]

  • Improve Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere from start to finish.[4]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can be beneficial. If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂), it is reduced to Pd(0) in situ, a process that can sometimes promote homocoupling.[3]

  • Control Reagent Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.

Q: I am observing a significant amount of 1-benzyl-1H-pyrazole (dehalogenation byproduct). What causes this and how can it be minimized?

A: Dehalogenation occurs when the aryl halide substrate is reduced instead of undergoing cross-coupling.[5]

  • Cause: This side reaction can be promoted by certain palladium-hydride species, which can form from reactions with amines, water, or other protic impurities.[5]

  • Solution:

    • Use anhydrous solvents and ensure all reagents are dry.

    • Screen alternative phosphine ligands, as some are more prone to facilitating dehalogenation than others.

    • The choice of base can also have an effect; sometimes a weaker base may suppress this pathway.

Problem Area: Purification

Q: How can I efficiently remove palladium residues and boron impurities from my final product?

A: Post-reaction cleanup is crucial for obtaining a pure product, especially for pharmaceutical applications.

  • Palladium Removal:

    • Filtration: After the reaction, diluting the mixture with a solvent like ethyl acetate and filtering through a pad of Celite® can remove precipitated palladium black.

    • Aqueous Wash: A wash with an aqueous solution of a thiol-containing reagent (e.g., sodium thiomethoxide) or aqueous ammonia can help scavenge dissolved palladium.

    • Chromatography: Standard silica gel column chromatography is typically effective. The polarity of the eluent should be carefully optimized.

  • Boron Impurity Removal:

    • Aqueous Base Wash: Unreacted boronic acid and its byproducts are acidic and can often be removed by washing the organic layer with an aqueous base solution (e.g., 1M NaOH).

    • Extraction: Sometimes, multiple extractions are necessary to completely remove water-soluble boron species.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required depending on the specific batch of reagents and equipment used.

ParameterRecommended ConditionNotes
Aryl Halide 1-benzyl-4-bromo-1H-pyrazole1.0 equiv
Boronic Acid (3-aminophenyl)boronic acid1.2 equiv
Catalyst Pd(PPh₃)₄ (Tetrakis)3-5 mol%
Base K₂CO₃ (anhydrous, powdered)2.0-3.0 equiv
Solvent 1,4-Dioxane / H₂O4:1 ratio, degassed
Temperature 90-100 °C
Time 12-24 hoursMonitor by TLC/LC-MS

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-benzyl-4-bromo-1H-pyrazole (1.0 equiv), (3-aminophenyl)boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting starting material is observed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Catalytic Cycle and Key Intermediates

Understanding the catalytic cycle is essential for troubleshooting. The cycle involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states.

Suzuki_Cycle Pd0 Pd(0)L₂ Int1 Ar¹-Pd(II)L₂-X Pd0->Int1 Int2 Ar¹-Pd(II)L₂-Ar² Int1->Int2 Int2->Pd0 L3 Reductive Elimination Int2->L3 L1 Oxidative Addition L1->Int1 L2 Transmetalation L2->Int2 Product Ar¹-Ar² (Desired Product) L3->Product Ar1X Ar¹-X (Pyrazole-Br) Ar1X->L1 Ar2B Ar²-B(OH)₂ (Aniline-Boronic) Ar2B->L2 Base Base Base->L2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.[2][11]

This guide provides a foundational understanding and practical advice for the synthesis of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline. Successful synthesis requires careful attention to detail, particularly in maintaining an inert atmosphere and using high-quality reagents.

References

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
  • Garcia-Anton, J., et al. (n.d.). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology (RSC Publishing).
  • So, C. M., & Chen, Z. (2021). Palladium‐Phenylpyrazolylphosphine‐Catalyzed Cross‐Coupling of Alkenyl Pivalates. Asian Journal of Organic Chemistry, 10(4), 776-779.
  • BenchChem. (2025). Minimizing homocoupling in Suzuki reactions of 1-benzyl-4-bromo-1H-pyrazole.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Benzyl-4-bromo-1H-pyrazole.
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • JOCPR. (2024).
  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1.
  • BenchChem. (n.d.). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • Chemistry LibreTexts. (2023). 2.
  • MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Technical Support Center: Optimizing Purification of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline. The inherent functionalities of this molecule—a basic aniline nitrogen, a heterocyclic pyrazole ring, and a bulky benzyl group—present unique challenges. This document offers practical, experience-driven solutions to common purification hurdles, ensuring the attainment of high-purity material essential for downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline in a question-and-answer format.

Question 1: My crude product is a dark, intractable oil that refuses to crystallize, even after solvent removal under high vacuum. What is causing this and how can I isolate a solid?

Answer: This is a classic issue often caused by the presence of residual solvents, low-melting point impurities, or the oxidized form of the aniline. Anilines, as a class, are susceptible to air oxidation, which produces strongly colored, often gummy, impurities that can inhibit crystallization.[1]

Causality & Solution Strategy:

  • Impurity-Driven Melting Point Depression: Small molecule impurities, such as unreacted starting materials or byproducts from the synthesis (e.g., a Suzuki coupling), can create a eutectic mixture with a significantly lower melting point than the pure compound.

  • Oxidation Products: The aniline moiety is electron-rich and prone to oxidation, resulting in a gradual darkening of the product from a pale yellow or colorless oil to a red or brown tar.[1]

Recommended Protocol:

  • Trituration: Dissolve the crude oil in a minimum amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Add this solution dropwise to a rapidly stirring, large volume of a non-polar solvent such as hexanes or petroleum ether. Your target compound, being more polar, should precipitate as a solid, while many non-polar impurities remain in the solvent.

  • Decolorization: If the resulting solid is still highly colored, dissolve it in a suitable hot solvent (e.g., isopropanol) and add a small amount (1-2% w/w) of activated charcoal.[2] Stir or gently heat the mixture for 10-15 minutes. The charcoal will adsorb the large, conjugated colored impurities.[3] Filter the hot solution through a pad of Celite to remove the charcoal and then proceed with crystallization.

  • Acid Wash: To specifically remove basic impurities or unreacted starting anilines, an acidic wash during a liquid-liquid extraction can be effective.[2] Dissolve the crude product in an organic solvent and wash with dilute HCl. The more basic impurities will partition into the aqueous phase as their hydrochloride salts.

Question 2: During flash column chromatography on silica gel, my product is streaking badly or eluting as a very broad peak, leading to poor separation from a closely-eluting impurity. How can I improve the peak shape?

Answer: This is a common problem when purifying basic compounds like anilines on standard silica gel. The acidic nature of silica gel (due to surface silanol groups, Si-OH) can lead to strong, non-specific interactions with the basic aniline nitrogen. This interaction causes tailing (streaking) and poor resolution.

Causality & Solution Strategy:

  • Acid-Base Interaction: The lone pair on the aniline nitrogen interacts strongly with the acidic protons of the silica surface, causing the molecule to "stick" and elute slowly and unevenly.

Recommended Protocol:

  • Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent system.[4]

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your ethyl acetate/hexane or DCM/methanol mobile phase. The triethylamine will preferentially bind to the acidic sites, allowing your compound to elute with a much-improved peak shape.

    • Ammonia: Using a pre-mixed solution of 2M ammonia in methanol as your polar modifier (e.g., a gradient of DCM to 5% of 2M NH₃/MeOH) is also highly effective.

  • Alternative Stationary Phase: If streaking persists, consider switching to a different stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds.[4]

    • Reversed-Phase (C18) Chromatography: If the impurities have a significantly different polarity profile, reversed-phase chromatography, using solvents like acetonitrile and water, can provide an orthogonal separation.

Question 3: After purification, my yield is very low. I suspect I'm losing product during recrystallization. How can I optimize this step?

Answer: Low recovery during recrystallization is typically due to one of two main issues: using too much solvent or choosing a solvent system where the compound has significant solubility even at low temperatures.[4]

Causality & Solution Strategy:

  • Solubility Profile: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[5] If solubility remains high at cold temperatures, a significant portion of your product will remain in the mother liquor.

Recommended Protocol:

  • Systematic Solvent Screening: Test the solubility of a small amount of your product in various solvents at room temperature and at boiling. A good starting point is to test single solvents like ethanol, isopropanol, or ethyl acetate, and two-solvent systems like ethyl acetate/hexanes or ethanol/water.[6]

  • Use Minimum Hot Solvent: When performing the recrystallization, add the hot solvent portion-wise to your crude solid, waiting for the mixture to return to a boil between additions, until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing crystal formation.[7]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, place it in an ice bath or refrigerator (0-4°C) for several hours to maximize precipitation.[7] Rapid cooling can trap impurities and lead to smaller, less pure crystals.

  • Recover from Mother Liquor: If you suspect significant product loss, concentrate the mother liquor (the liquid left after filtration) and perform a second recrystallization or purify the residue by column chromatography.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Suzuki coupling synthesis of this molecule?

A1: Assuming a synthesis route involving a Suzuki-Miyaura coupling, the most common byproducts include:

  • Homocoupling Products: Dimerization of your boronic acid or aryl halide starting materials can occur.[8][9]

  • Protodeboronation Products: The boronic acid can react with trace water to be replaced by a hydrogen atom.[9]

  • Unreacted Starting Materials: Incomplete reaction will leave residual aryl halide and/or boronic acid.

  • Palladium/Ligand Residues: Trace amounts of the palladium catalyst and phosphine ligands may co-elute with the product, sometimes requiring specific purification steps to remove.[10]

Q2: How can I definitively confirm the purity of my final product?

A2: A combination of analytical techniques is necessary for confirmation:

  • ¹H and ¹³C NMR: This will confirm the chemical structure and identify any organic impurities with distinct proton or carbon signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best method to determine purity percentage (e.g., >98% by UV area at a specific wavelength) and confirm the correct molecular weight.

  • Melting Point Analysis: A sharp melting point range (e.g., 1-2°C) is a good indicator of high purity. Impure compounds tend to melt over a broad temperature range.[6]

Q3: My purified compound is a white solid, but it turns yellow/brown after a few days on the bench. What's happening?

A3: This is characteristic of aniline oxidation.[1][11] The amino group is sensitive to air and light, leading to the formation of colored oxidized species. To ensure long-term stability, store the purified compound in a sealed vial under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer, protected from light.

Data & Protocols

Table 1: Solvent Selection Guide for Recrystallization
Solvent SystemBoiling Point (°C)PolarityComments & Typical Use
Isopropanol (IPA)82.6Polar ProticGood single solvent. Compound often has high solubility when hot and lower solubility when cold.
Ethanol (EtOH) / Water78-100Polar ProticA versatile co-solvent system. Dissolve in hot EtOH, add hot water dropwise until turbidity appears, then cool.[5]
Ethyl Acetate (EtOAc) / Hexanes69-77Polar Aprotic / Non-polarExcellent for compounds of intermediate polarity. Dissolve in hot EtOAc, add hexanes as the anti-solvent.[3]
Dichloromethane (DCM) / Hexanes40-69Polar Aprotic / Non-polarUseful for lower-melting solids, but DCM's volatility can be challenging.
Protocol: Flash Column Chromatography with Basic Modifier
  • Dry-Load the Sample: Dissolve your crude product in a minimal amount of DCM or acetone. Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Pack the Column: Dry-pack a flash column with silica gel in your starting eluent (e.g., 98:2 Hexanes:EtOAc + 1% Et₃N).[12]

  • Load the Sample: Carefully add your dry-loaded sample to the top of the packed column, and gently add a thin layer of sand.

  • Elute: Run the column using a solvent gradient, slowly increasing the polarity (e.g., from 2% EtOAc up to 40% EtOAc in hexanes, maintaining 1% Et₃N throughout). Collect fractions and monitor by TLC.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Visual Workflow & Logic Diagrams

The following diagrams illustrate the purification workflow and a decision-making process for troubleshooting common issues.

PurificationWorkflow Crude Crude Product (Oil or Solid) Column Flash Column Chromatography (Silica + 1% Et₃N) Crude->Column Initial Cleanup TLC TLC/LCMS Analysis of Fractions Column->TLC Fractionate Combine Combine Pure Fractions TLC->Combine Identify Pure Evap Solvent Evaporation Combine->Evap Recryst Recrystallization (e.g., IPA or EtOAc/Hex) Evap->Recryst Final Polish Final Final Purity Analysis (NMR, LCMS, MP) Recryst->Final

Caption: A standard workflow for the purification of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline.

TroubleshootingTree Start Crude Product Isolated Issue What is the issue? Start->Issue Oily Product is an oil, won't crystallize Issue->Oily Physical Form Colored Product is highly colored (red/brown) Issue->Colored Appearance Impure Impure by TLC/NMR after initial workup Issue->Impure Purity Sol_Oily Triturate with Hexanes or attempt co-solvent crystallization Oily->Sol_Oily Sol_Colored Treat with Activated Charcoal during recrystallization Colored->Sol_Colored Sol_Impure Perform Flash Chromatography (consider basic modifier) Impure->Sol_Impure

Caption: A decision tree for troubleshooting common purification challenges.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Wikipedia. (2024). Aniline.
  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Formation and Stability of Aniline Nitrate.
  • [Username]. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
  • University of Rochester. (n.d.). Recrystallization.
  • LookChem. (n.d.). Purification of Aniline - Chempedia.
  • Reddit. (2022, June 28). troubleshooting flash chromatography purification.
  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Professor Dave Explains. (2020, January 10).
  • Online Chemistry notes. (2020, August 15). Aniline - Lab preparation, Properties, Reactions and Uses.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography.
  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Semantic Scholar. (n.d.). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles.
  • Arabian Journal of Chemistry. (n.d.). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Turkish Journal of Pharmaceutical Sciences. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Retrieved from Turkish Journal of Pharmaceutical Sciences website.
  • Merck. (n.d.). 3-(1H-Pyrazol-4-yl)aniline.
  • ACG Publications. (2014, June 19). A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H.
  • Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • HETEROCYCLES. (2008, April 24). a clean synthesis of 3,3-bis(5-amino-1h-pyrazol-4-yl)-indolin-2-one derivative.
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
  • ChemScene. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)aniline.

Sources

Technical Support Center: Resolving Impurities in 3-(1-Benzyl-1H-pyrazol-4-YL)aniline NMR Spectra

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the structural elucidation and purification of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline . This compound is a critical building block in drug discovery, frequently utilized as a precursor for synthesizing kinase inhibitors (such as MAP4K and MLK3 inhibitors)[1].

Because its synthesis typically involves a Suzuki-Miyaura cross-coupling between 3-bromoaniline and 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, the crude product is highly susceptible to contamination from catalytic ligands, boronic ester byproducts, and workup solvents. This guide provides field-proven, self-validating methodologies to identify and eliminate these impurities from your Nuclear Magnetic Resonance (NMR) spectra.

Workflow SM Starting Materials (Boronic Ester + Halide) Rxn Suzuki Coupling Pd(PPh3)4 SM->Rxn Heat, Base Prod 3-(1-Benzyl-1H-pyrazol -4-yl)aniline Rxn->Prod Main Product Imp1 TPPO (Ligand Oxidation) Rxn->Imp1 Imp2 Pinacol (Boronic Cleavage) Rxn->Imp2 Imp3 DCM / EtOAc (Workup Solvents) Prod->Imp3 Extraction

Fig 1. Synthetic workflow and origin of common NMR impurities during Suzuki coupling.

Section 1: Quantitative NMR Data & Impurity Chemical Shifts

When analyzing the


H NMR spectrum of 3-(1-benzyl-1H-pyrazol-4-yl)aniline, distinguishing between the compound's intrinsic resonances and trace impurities is critical. The table below summarizes the expected chemical shifts in CDCl

against the most common overlapping laboratory impurities[2],[3].
Proton EnvironmentExpected Shift (CDCl₃)Potential Overlapping ImpurityImpurity Shift (CDCl₃)
Benzyl -CH₂- ~5.25 - 5.35 ppm (s, 2H)Dichloromethane (DCM)5.30 ppm (s)
Pyrazole C3-H / C5-H ~7.60, ~7.80 ppm (s, 1H)Triphenylphosphine Oxide (TPPO)7.40 - 7.70 ppm (m)
Aniline -NH₂ ~3.60 ppm (br s, 2H)Methanol (MeOH)3.49 ppm (s)
Aromatic -CH- ~6.50 - 7.40 ppm (m, 9H)Toluene7.17 - 7.25 ppm (m)
N/A (Aliphatic Region) None expectedPinacol1.24 ppm (s, 12H)

Section 2: Troubleshooting FAQs

Q1: The integration for my benzyl -CH₂- peak at 5.3 ppm is significantly higher than 2H. Is my compound degrading? A: No, your compound is likely intact. The causality behind this anomaly is a perfect chemical shift overlap. The benzyl protons of your compound are deshielded by both the adjacent pyrazole nitrogen and the phenyl ring, pushing their shift to ~5.3 ppm. Dichloromethane (DCM), a common workup and chromatography solvent, resonates at exactly 5.30 ppm in CDCl


[2].
Solution: Dry the sample under high vacuum at 40 °C for 12 hours, or switch your NMR solvent to DMSO-

, where DCM appears at 5.76 ppm and will separate from your benzyl signal[3].

Q2: I observe a massive multiplet between 7.4 and 7.7 ppm that completely obscures the pyrazole protons. What is this and why did chromatography fail to remove it? A: This is Triphenylphosphine Oxide (TPPO). During the Suzuki coupling, the Pd(PPh


)

catalyst undergoes oxidation during the catalytic cycle and subsequent aerobic workup, converting the phosphine ligands to TPPO. TPPO is highly crystalline and highly polar. It notoriously co-elutes with polar nitrogenous heterocycles like pyrazoles on standard normal-phase silica gel. Solution: Do not rely on silica gel. Execute Protocol A below.

Q3: There is a persistent, sharp singlet at 1.24 ppm integrating for 12 protons. How does this affect my downstream assays? A: This is pinacol, cleaved from the starting boronic ester. Because pinacol has a relatively high boiling point (171 °C), it is not easily removed by standard rotary evaporation. If left in the sample, it can cause false positives in biological concentration assays (like gravimetric weighing) and interfere with downstream amide coupling stoichiometries. Solution: Execute Protocol B below.

Section 3: Step-by-Step Methodologies

To ensure scientific integrity, the following purification methods are designed as self-validating systems . They rely on fundamental thermodynamic and chemical transformations rather than iterative, kinetic chromatographic guessing.

Protocol A: Acid-Base Extraction for TPPO Removal

This protocol exploits the specific pK


 differentials of your molecule to achieve absolute separation from non-basic impurities.
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.

  • Acidic Extraction: Wash the organic layer with 1.0 M HCl (3 x 10 mL).

    • Causality: The aniline moiety (conjugate acid pK

      
       ~4.6) protonates to form a highly water-soluble anilinium salt. TPPO lacks a basic center and remains entirely in the lipophilic EtOAc layer.
      
  • Phase Separation: Separate the layers and discard the organic layer containing the TPPO.

  • Basification: Cool the aqueous layer to 0 °C and slowly add 1.0 M NaOH until the pH > 10.

    • Causality: Deprotonation neutralizes the anilinium salt, regenerating the lipophilic free-base pyrazole-aniline, which crashes out of the aqueous solution.

  • Recovery: Extract the basified aqueous layer with fresh EtOAc (3 x 10 mL). Wash with brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
    • Self-Validation: Because phase separation is driven by absolute protonation states, the recovery of the organic layer at pH 10 guarantees the exclusion of TPPO without needing intermediate NMR checks.

Protocol B: Malaprade Cleavage for Pinacol Removal

Pinacol is notoriously difficult to evaporate. This protocol chemically transforms the impurity into a volatile byproduct.

  • Dissolution: Dissolve the pinacol-contaminated product in a 1:1 mixture of THF and H

    
    O.
    
  • Oxidation: Add 1.5 equivalents of Sodium Periodate (NaIO

    
    ) and stir at room temperature for 1.5 hours.
    
    • Causality: NaIO

      
       selectively cleaves the 1,2-diol bond of pinacol via a cyclic periodate intermediate (the Malaprade reaction), generating two equivalents of acetone. Your pyrazole-aniline is inert to these conditions.
      
  • Extraction: Dilute the mixture with EtOAc and wash extensively with brine to remove inorganic salts.

  • Evaporation: Dry the organic layer over Na

    
    SO
    
    
    
    and concentrate under reduced pressure.
    • Self-Validation: Acetone (b.p. 56 °C) is highly volatile and is completely removed under standard vacuum conditions. By chemically transforming a high-boiling impurity into a volatile one, the system guarantees pinacol removal during standard solvent evaporation.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Start 1H NMR Analysis Q1 Singlet at 1.24 ppm? Start->Q1 A1 Pinacol: Run Protocol B (NaIO4 Cleavage) Q1->A1 Yes Q2 Multiplet at 7.4-7.7 ppm? Q1->Q2 No A2 TPPO: Run Protocol A (Acid-Base Extraction) Q2->A2 Yes Q3 Excess integration at 5.3 ppm? Q2->Q3 No A3 DCM Overlap: Dry sample or switch to DMSO-d6 Q3->A3 Yes Pass Pure Spectrum Confirmed Q3->Pass No

Fig 2. Decision tree for identifying and resolving NMR impurities in pyrazole-anilines.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179.[Link]

  • Goodfellow, V. S., et al. (2013). "Development of MAP4 kinase inhibitors as motor-neuron-protecting agents." National Institutes of Health (NIH) / PMC.[Link]

Sources

Technical Support Center: Stability of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in solution. As a molecule combining a robust pyrazole core, a reactive aniline moiety, and a protective benzyl group, its stability can be influenced by a variety of experimental factors. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.

I. Understanding the Molecule: A Stability Overview

The structure of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline presents several key chemical features that dictate its stability profile:

  • The Pyrazole Ring: This five-membered aromatic heterocycle is generally characterized by its chemical robustness and resistance to metabolic degradation.[1] It is relatively stable against hydrolysis and thermal stress but can be susceptible to electrophilic substitution at the C4 position and, under certain conditions, oxidation or photochemical rearrangement.[2][3]

  • The Aniline Moiety: The primary aromatic amine group is a site of chemical reactivity. It is susceptible to oxidation, which can lead to the formation of various by-products, including N-oxides, nitrosation, nitration, and dimerization products.[2][4] The basicity of the aniline group also means its solubility and reactivity are highly pH-dependent.[5][6]

  • The N-Benzyl Group: This group serves as a common protecting group for nitrogen-containing heterocycles due to its general stability.[7] However, it is not entirely inert and can be cleaved under oxidative or certain reductive (e.g., catalytic hydrogenation) conditions, a process known as N-debenzylation.[8][9]

Understanding these individual components is the first step in predicting and controlling the stability of the entire molecule in your experiments.

II. Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual loss of my compound's activity in a multi-day cell-based assay. What is the likely cause?

A1: A progressive loss of activity often points to compound instability in the experimental medium.[10] Several factors could be at play:

  • Chemical Degradation: The aniline moiety is susceptible to oxidation, a process that can be accelerated by components in the culture medium, exposure to air, or light. The benzyl group could also undergo slow oxidative cleavage.

  • Precipitation: The compound may be precipitating out of the solution over time, especially if the initial concentration is close to its solubility limit in the aqueous medium. This can be exacerbated by temperature fluctuations.

  • Adsorption: The compound may adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing its effective concentration in the medium.

Q2: My stock solution in DMSO turned a slight yellow/brown color after a few weeks of storage at 4°C. Is it still usable?

A2: The color change is a strong indicator of degradation. Aromatic amines, in particular, are known to form colored oxidation products.[4] While the bulk of the compound may still be intact, the presence of degradants can interfere with your experiments, both by reducing the effective concentration of the parent compound and by potentially exerting their own biological effects. It is strongly recommended to use freshly prepared stock solutions for all experiments.[10] If this is not feasible, the stock solution should be re-analyzed for purity by HPLC before use.

Q3: My experimental results are inconsistent from day to day. Could this be a stability issue?

A3: Yes, inconsistent results are a classic sign of compound instability.[10] Degradation can be influenced by subtle variations in experimental conditions that may not be immediately obvious.[10]

  • Actionable Advice: To diagnose this, perform a simple stability test. Prepare a working solution of your compound in the final experimental buffer or medium. Aliquot this solution and analyze it by HPLC or LC-MS at several time points (e.g., 0, 2, 4, 8, and 24 hours) under the exact conditions of your experiment (temperature, light exposure).[10] This will quantify the rate of degradation and help you determine a time window within which your experiments must be completed.

Q4: I am struggling with the low aqueous solubility of my compound. Can I just increase the pH to deprotonate the aniline and improve solubility?

A4: While modifying the pH can be a valid strategy to enhance the solubility of ionizable compounds, it must be approached with caution.[3][11] For an aniline derivative, increasing the pH will shift the equilibrium towards the neutral, free base form, which is typically less water-soluble. Conversely, in acidic solutions (low pH), the aniline's amino group will be protonated, forming a more soluble salt.[12] However, the stability of the compound might be compromised at low pH. Therefore, a balance must be struck. It is crucial to determine the optimal pH that provides adequate solubility without accelerating degradation.

III. Troubleshooting Guide: Common Issues and Solutions

Symptom Potential Cause Troubleshooting Steps & Solutions
Unexpected peaks in HPLC/LC-MS chromatogram Chemical degradation (hydrolysis, oxidation, or photolysis).1. Review Handling Procedures: Ensure the compound is protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) if possible.[2] 2. Solvent Purity: Use high-purity, fresh solvents. Peroxides in older ethers or aldehydes can initiate oxidative degradation. 3. Perform Forced Degradation: Systematically test the compound's stability under acidic, basic, oxidative, thermal, and photolytic conditions to identify the nature of the degradants (see Protocol 1). This will help you pinpoint the cause.[13]
Precipitation upon thawing of frozen stock solution The compound's solubility limit was exceeded at the lower temperature, or the solvent is not ideal for freeze-thaw cycles.1. Modify Stock Concentration: Prepare a more dilute stock solution. 2. Optimize Thawing: Thaw the solution slowly to room temperature and vortex thoroughly to ensure complete redissolution before making dilutions.[10] 3. Solvent Selection: Consider using a co-solvent system if solubility is a persistent issue. For poorly soluble compounds, formulations with co-solvents like PEG300 or complexing agents like cyclodextrins can be explored for in vivo studies.[11]
Low or no recovery from aqueous extraction The compound has poor solubility in the chosen organic solvent or has partitioned into the aqueous phase due to pH.1. Solvent Choice: Test the solubility in a range of immiscible organic solvents (e.g., dichloromethane, ethyl acetate, n-butanol) to find the most effective one. 2. pH Adjustment: Before extraction, adjust the pH of the aqueous layer to >8 to ensure the aniline is in its neutral, more lipophilic form, which will favor partitioning into the organic phase.

IV. Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH Q1A(R2) guidelines.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 10 mg of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline in 10 mL of acetonitrile (or another suitable organic solvent) to create a 1 mg/mL stock solution.

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., 50:50 acetonitrile:water).

Stress ConditionProcedureRationale & Causality
Acid Hydrolysis Add 1 mL of 1 M HCl. Heat at 80°C for 24 hours.[8]Tests for lability to low pH. The pyrazole ring is generally stable, but other parts of the molecule may be susceptible.
Base Hydrolysis Add 1 mL of 1 M NaOH. Heat at 80°C for 24 hours.[15]Tests for lability to high pH. Amine and other functional groups can be sensitive to basic conditions.
Oxidation Add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2]The aniline moiety is particularly susceptible to oxidation, which can lead to N-oxides and other products.[16] The benzylic position is also a potential site of oxidation.[8]
Thermal Degradation Evaporate the solvent from 1 mL of stock solution and heat the solid residue at 105°C for 24 hours.[13] Re-dissolve in 2 mL of 50:50 acetonitrile:water.Assesses the intrinsic thermal stability of the molecule in the solid state.
Photodegradation Expose a solution of the compound (e.g., 100 µg/mL in 50:50 acetonitrile:water) to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).Aromatic and heterocyclic systems can absorb UV radiation, potentially leading to photochemical reactions and degradation.[12]

3. Sample Analysis:

  • After the incubation period, cool the samples to room temperature.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Diagram 1: Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Incubate as specified) cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Acetonitrile control Prepare Control Sample (50% ACN/H2O) stock->control acid Acid Hydrolysis (1M HCl, 80°C) base Base Hydrolysis (1M NaOH, 80°C) ox Oxidation (30% H2O2, RT) thermal Thermal (Solid) (105°C) photo Photolytic (ICH Q1B) dilute Dilute All Samples to Working Concentration control->dilute neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize ox->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability- Indicating HPLC-PDA dilute->hplc lcms Identify Degradants by LC-MS/MS hplc->lcms

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease of the active ingredient and separate it from any degradation products, impurities, and excipients.[17]

1. Instrumentation and Reagents:

  • HPLC system with a Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Start with a linear gradient (e.g., 10% B to 90% B over 20 minutes) to ensure separation of all potential degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Monitor at a wavelength where the parent compound has significant absorbance (e.g., 254 nm). Use the PDA detector to assess peak purity and identify optimal detection wavelengths for any degradants.

3. Method Validation:

  • Inject the control sample and the stressed samples from Protocol 1.

  • Specificity: The method is considered specific if it can resolve the main peak from all degradation product peaks. Peak purity analysis using the PDA detector should be performed.

  • Optimization: Adjust the gradient, mobile phase composition, or pH to achieve baseline separation (Resolution > 2) between the parent peak and all degradant peaks.

Protocol 3: Identification of Degradation Products by LC-MS

For stressed samples showing significant degradation, LC-MS is essential for structural elucidation of the unknown peaks.[18][19]

1. Sample Preparation:

  • Use the diluted samples from the forced degradation study (Protocol 1).

2. LC-MS Analysis:

  • Use an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Employ the same chromatographic conditions as the validated HPLC method (Protocol 2) to ensure correlation of retention times.

  • Ionization Mode: Use Electrospray Ionization (ESI) in positive mode, as the nitrogen atoms in the molecule are readily protonated.

  • Data Acquisition: Acquire data in both full scan mode (to determine the accurate mass of the parent and degradant ions) and tandem MS (MS/MS) mode. In MS/MS, the mass spectrometer isolates a specific ion and fragments it to provide structural information.

3. Data Interpretation:

  • Determine the exact mass and molecular formula of the degradation products from the full scan data.

  • Analyze the MS/MS fragmentation patterns to propose structures for the degradants. Compare the fragmentation of the degradants to that of the parent compound to identify the modified parts of the molecule.

V. Potential Degradation Pathways

Based on the chemical nature of the molecule and data from forced degradation studies of related structures, the following degradation pathways are plausible under stress conditions.

Diagram 2: Predicted Degradation Pathways

G cluster_ox Oxidative Stress (e.g., H₂O₂) cluster_photo Photolytic Stress (UV/Vis Light) cluster_acid_base Strong Acid/Base Hydrolysis Parent 3-(1-Benzyl-1H-pyrazol-4-YL)aniline N_Oxide Aniline N-Oxide Derivative Parent->N_Oxide Oxidation of Aniline-N Debenzyl 3-(1H-Pyrazol-4-YL)aniline (N-Debenzylation) Parent->Debenzyl Oxidative Cleavage of Benzyl Group HydroxyPyrazole 4-Hydroxy-pyrazole Derivative Parent->HydroxyPyrazole Oxidation of Pyrazole Ring AzoDimer Azo Dimer (Oxidative Coupling) Parent->AzoDimer Oxidation of Aniline RingCleavage Pyrazole Ring Cleavage Products Parent->RingCleavage Photochemical Rearrangement HydrolyticDebenzyl Potential Slow N-Debenzylation Parent->HydrolyticDebenzyl Harsh Hydrolytic Conditions

Caption: Potential degradation pathways under various stress conditions.

VI. Quantitative Data Summary & Recommended Storage

The following tables provide an overview of expected stability and recommended storage conditions based on the chemical properties of the molecule and data from related compounds.

Table 1: Summary of Forced Degradation Behavior

Stress ConditionExpected DegradationLikely Major Degradation Products
Acid Hydrolysis (1 M HCl, 80°C, 24h) Low (<10%)Minor N-debenzylation
Base Hydrolysis (1 M NaOH, 80°C, 24h) Low (<10%)Minor N-debenzylation
Oxidation (30% H₂O₂, RT, 24h) Moderate to High (15-50%)Aniline N-oxide, N-debenzylated product, hydroxylated pyrazole, oxidative dimers.[3][4][8]
Thermal (Solid, 105°C, 24h) Very Low (<5%)Minimal degradation expected.
Photolysis (ICH Q1B) Moderate (10-30%)Pyrazole ring rearrangement/cleavage products.[12]

Table 2: Recommended Storage Conditions

FormTemperatureAtmosphereLight ConditionRecommended Solvent
Solid Powder 2-8°C (Refrigerated)Inert Gas (Argon/N₂) is idealProtect from light (Amber vial)N/A
Stock Solution -20°C (Frozen)N/A (Sealed vial)Protect from light (Amber vial)Anhydrous DMSO or DMF
Working Solution Prepare fresh before use. If short-term storage is needed, keep at 2-8°C.N/A (Sealed vial)Protect from lightThe final experimental buffer/medium.

VII. References

  • Milyutin, C. V., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Improving Small Molecule Stability in Solution. BenchChem Technical Support.

  • Oxford Academic. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Blog.

  • Frontera. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem Technical Support.

  • Charde, M. S., et al. (2014). Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. Journal of Chromatographic Science. Available at: [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho Laboratories Pvt. Ltd. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the LC-MS Identification of Vat Brown 1 Degradation Products. BenchChem Technical Support.

  • ResolveMass Laboratories. (2026). How to Identify Unknown Peptides by LCMS Testing. ResolveMass Laboratories Blog.

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways. BenchChem Technical Support.

  • Wang, H., Sun, B., & Guan, X. (2016). Influence of pH on Kinetics of Anilines Oxidation by Permanganate. Huan Jing Ke Xue. Available at: [Link]

  • Canadian Science Publishing. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2019). Effect of the acid and base on the pyrazole ring. ResearchGate.

  • SlideShare. (2018). Pyrazole. SlideShare Presentation.

  • Beilstein Journals. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry.

  • PubMed. (2014). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. National Library of Medicine. Available at: [Link]

  • Scholars Research Library. (2010). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharma Chemica.

  • Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.

  • MDPI. (2023). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules. Available at: [Link]

  • University of St Andrews. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Research Portal.

  • IJSDR. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research.

  • YouTube. (2026). How to Identify Unknown Peptides by LC-MS Testing. ResolveMass Laboratories Inc.

  • ResearchGate. (2025). Oxidative N-Debenzylation of N-Benzyl-N-substituted Benzylamines Catalyzed by Cytochrome P450. ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Benzyl Group from 1-benzyl-4-bromo-1H-pyrazole. BenchChem Technical Support.

  • Royal Society of Chemistry. (2023). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry.

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.

  • IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.

  • Archives of Pharmacy. (2023). Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. arhivfarm.

  • Durham University. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Personal Web Pages Service.

  • Semantic Scholar. (2023). indicating RP-HPLC method for determination of aripiprazole and its degradation products. Semantic Scholar.

  • Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences.

  • Royal Society of Chemistry. (2021). Azobisheteroarene photoswitches based on isoxazoles and pyrazoles: tunable photostationary states, thermal relaxation and sensitization under confinement. Chemical Science.

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res.

  • ResearchGate. (2026). Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. ResearchGate.

  • ResearchGate. (2021). Particle degradation by applying H2O2 as reactive oxygen species. ResearchGate.

  • PubMed. (1991). Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2025). Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. ResearchGate.

  • National Center for Biotechnology Information. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

  • National Center for Biotechnology Information. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. PMC.

  • National Center for Biotechnology Information. (2020). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Aniline and Its Derivatives. Wiley Online Library.

  • MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts. Available at: [Link]

  • Korean Society of Environmental Engineers. (2023). Oxidative degradation of micropollutants by a pilot-scale UV/H2O2 process: Translating experimental results into multiphysics simulations. eeer.org.

  • Beilstein Journals. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Synthesis of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline . This scaffold is a highly valued building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, TREM2 modulators [4], and histone deacetylase (HDAC) probes[1]. The benzyl protecting group on the pyrazole nitrogen provides essential lipophilicity and directs regioselectivity, while the aniline moiety serves as a versatile nucleophilic handle for subsequent amide, urea, or sulfonamide formations.

This guide provides researchers and drug development professionals with validated synthetic routes, mechanistic troubleshooting, and step-by-step protocols to ensure high-yield, reproducible syntheses.

Workflow Overview & Synthetic Strategies

The synthesis of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline typically relies on palladium-catalyzed Suzuki-Miyaura cross-coupling or direct condensation methodologies. The optimal route depends on precursor availability and the specific functional group tolerance required by your broader synthetic pipeline.

SynthesisRoutes Start1 1-Benzyl-4-bromo-1H-pyrazole RouteA Route A: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C Start1->RouteA Start2 3-Aminophenylboronic acid (or Pinacol Ester) Start2->RouteA Start3 1-Benzyl-4-boronopyrazole RouteB Route B: Suzuki Coupling Pd(PPh3)4, K3PO4 Toluene/H2O, 80°C Start3->RouteB Start4 3-Bromoaniline Start4->RouteB Start5 3-Aminophenylmalondialdehyde RouteC Route C: Condensation EtOH, Reflux Start5->RouteC Start6 Benzylhydrazine Start6->RouteC Product 3-(1-Benzyl-1H-pyrazol-4-yl)aniline RouteA->Product RouteB->Product RouteC->Product

Caption: Synthetic pathways for 3-(1-Benzyl-1H-pyrazol-4-yl)aniline via cross-coupling and condensation.

Step-by-Step Experimental Methodologies

Primary Protocol: Suzuki-Miyaura Cross-Coupling (Route A)

This protocol utilizes 1-benzyl-4-bromo-1H-pyrazole and 3-aminophenylboronic acid pinacol ester. The pinacol ester is explicitly chosen over the free boronic acid to minimize protodeboronation under basic conditions [3].

Materials:

  • 1-Benzyl-4-bromo-1H-pyrazole (1.0 equiv)

  • 3-Aminophenylboronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ or K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 ratio)

Step-by-Step Execution:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-benzyl-4-bromo-1H-pyrazole, the boronic ester, and the inorganic base.

  • Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Subject the flask to three rigorous cycles of vacuum-backfill with argon. Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to Pd(II), which acts as a catalyst for the unwanted oxidative homocoupling of the pyrazole substrate[2].

  • Catalyst Addition: Under a positive flow of argon, quickly add Pd(dppf)Cl₂. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and suppressing competitive dehalogenation [3].

  • Heating & Monitoring: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12–16 hours. Monitor via LC-MS or TLC (Hexane/EtOAc 1:1) until the bromopyrazole is fully consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black [4]. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution of Hexane to EtOAc) to isolate the pure aniline derivative.

Troubleshooting & FAQs

Q1: I am observing high levels of 1,1'-dibenzyl-1H,1'H-4,4'-bipyrazole (homocoupling product) during the Suzuki reaction. How can I prevent this? A1: Homocoupling in bromo-pyrazole Suzuki reactions is primarily driven by the presence of trace molecular oxygen, which facilitates an oxidative homocoupling pathway [2]. Ensure rigorous degassing of your solvent mixture (e.g., via the freeze-pump-thaw method rather than simple sparging). If the issue persists, switch to a more sterically demanding, electron-rich ligand (like RuPhos or XPhos); these bulky ligands stabilize the monoligated Pd(0) intermediate and heavily favor transmetalation over homocoupling [2].

Q2: My alternative route uses 3-nitrophenylboronic acid followed by reduction, but I am losing the benzyl group during the hydrogenation step. What is the alternative? A2: Standard catalytic hydrogenation (Pd/C, H₂) for nitro reduction frequently cleaves N-benzyl groups via hydrogenolysis. To preserve the benzyl moiety, you must utilize chemoselective reduction conditions. Refluxing the nitro intermediate with SnCl₂·2H₂O in methanol, or using Iron (Fe) powder with NH₄Cl in aqueous ethanol (Béchamp reduction), will quantitatively reduce the nitro group to the aniline without affecting the benzyl protecting group [1].

Q3: I am experiencing low conversion due to protodeboronation of the 3-aminophenylboronic acid. How do I optimize the base? A3: Protodeboronation is accelerated by strong aqueous bases (like NaOH or Na₂CO₃) and high temperatures. To mitigate this, switch to a milder, less nucleophilic base like K₃PO₄. Furthermore, ensure you are using the pinacol ester (BPin) derivative rather than the free boronic acid. Reducing the water content in the solvent system (e.g., using anhydrous THF with finely milled K₃PO₄) can also significantly suppress this side reaction [2].

Q4: The final aniline product is contaminated with residual palladium, giving it a dark grey tint. How can I clean it up? A4: Anilines are excellent metal chelators and often trap palladium. During the workup, stir the organic phase with a palladium scavenger such as QuadraSil AP (aminopropyl-functionalized silica) or an aqueous solution of L-cysteine for 2 hours before phase separation.

Quantitative Data Presentation

The following table summarizes the efficiency, typical yields, and primary failure modes of the three main synthetic routes to assist in your experimental design:

Synthetic RoutePrimary ReagentsCatalyst / ConditionsAverage YieldPrimary Byproduct / Failure Mode
Route A 1-Benzyl-4-bromo-1H-pyrazole + 3-Aminophenylboronic acid pinacol esterPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O (4:1), 100°C75 - 85% Homocoupled bipyrazole (if O₂ is present)
Route B 1-Benzyl-4-boronopyrazole pinacol ester + 3-BromoanilinePd(PPh₃)₄, K₃PO₄, Toluene/H₂O (5:1), 80°C60 - 70% Protodeboronated pyrazole
Route C 3-Aminophenylmalondialdehyde + BenzylhydrazineEtOH, Reflux, 12h40 - 50% Regioisomeric pyrazole formation

References

  • Source: PMC (National Institutes of Health)
  • Minimizing Homocoupling in Suzuki Reactions of 1-benzyl-4-bromo-1H-pyrazole Source: BenchChem URL
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Benzyl-4-bromo-1H-pyrazole Source: BenchChem URL
  • WO2024008722A2 - Modulateurs de trem2 Source: Google Patents URL

Technical Support Center: Handling & Moisture Control for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently see researchers struggle with irreproducible yields and catalyst poisoning when utilizing 3-(1-Benzyl-1H-pyrazol-4-YL)aniline (CAS: 1170691-58-3). The root cause of these failures is almost universally traced back to improper moisture and atmospheric control.

This guide provides field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Insights: The Causality of Moisture Sensitivity

To handle this compound effectively, you must understand why it degrades. 3-(1-Benzyl-1H-pyrazol-4-YL)aniline features an electron-rich primary amine (-NH₂) and a pyrazole ring, making it highly susceptible to two destructive pathways when exposed to ambient air:

  • Nucleophilic Quenching & Hydrolysis: In downstream applications (e.g., Buchwald-Hartwig aminations or amide couplings), the aniline acts as a nucleophile. Atmospheric moisture acts as a competing nucleophile, irreversibly hydrolyzing electrophilic reagents (like acyl chlorides) or poisoning delicate Palladium/Ruthenium catalysts.

  • Moisture-Catalyzed Auto-Oxidation: Aniline derivatives are highly prone to oxidation when exposed to atmospheric oxygen and light[1]. Ambient moisture catalyzes this auto-oxidation, converting the amine into azo compounds or quinone imines. This is visually evident when the compound's off-white powder darkens to yellow or brown[1].

MoistureWorkflow Compound 3-(1-Benzyl-1H-pyrazol-4-YL)aniline (CAS: 1170691-58-3) AirExp Ambient Air Exposure (H2O / O2) Compound->AirExp Improper Storage Inert Inert Handling (Argon / N2) Compound->Inert Glovebox / Schlenk Degradation Oxidation & Hygroscopy (Quinone Imine Formation) AirExp->Degradation Moisture Catalysis Preservation Nucleophilicity Preserved (Amine Intact) Inert->Preservation Strict Exclusion Fail Reaction Failure (Hydrolyzed Byproducts) Degradation->Fail Catalyst Poisoning Success Successful Coupling (High Yield) Preservation->Success Electrophilic Addition

Figure 1: Handling pathways of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline in ambient vs. inert conditions.

Experimental Protocols: Self-Validating Anhydrous Workflows

A protocol is only robust if it validates its own success before valuable reagents are consumed. Implement the following methodologies to guarantee anhydrous conditions.

Protocol A: Glovebox Weighing and Transfer (Gold Standard)

Objective: Accurately weigh the solid without exposure to atmospheric moisture.

  • Preparation: Place the sealed container of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline, a tared reaction vial, and a clean spatula into the glovebox antechamber.

  • Purging: Allow the items to sit in the antechamber under vacuum/inert gas cycling for at least 20 minutes to ensure a completely inert environment before transferring to the main chamber[1].

  • Transfer: Inside the Nitrogen/Argon-filled main chamber, transfer the desired mass to the tared vial.

  • Sealing: Securely seal the reaction vessel with a PTFE-lined septum cap before removing it from the glovebox for benchtop use[1].

Protocol B: Schlenk Line Syringe Transfer (Benchtop Alternative)

Objective: Transfer anhydrous solvents to the solid reagent without introducing ambient air. Standard syringe withdrawal creates a partial vacuum in the reagent bottle, which pulls moist ambient air through the pierced septum. This protocol prevents that failure mode.

  • Adapter Installation: For Sure/Seal™ bottles, screw a septum inlet transfer adapter over the crown cap to create an air-tight seal.

  • Positive Pressure: Introduce dry nitrogen via the adapter's side arm. This provides a constant blanket of inert gas over the pierced septum.

  • Syringe Withdrawal: Pass the syringe needle vertically through the adapter and crown-cap. As the solvent is removed, it is immediately replaced by dry nitrogen from within the adapter, protecting the contents from moisture. Use only small-gauge needles (no larger than 18-gauge) to ensure the elastomer liner reseals properly[2].

  • Self-Validation Step: Before adding your electrophile or transition metal catalyst to the dissolved 3-(1-Benzyl-1H-pyrazol-4-YL)aniline, inject a 0.5 mL aliquot of the mixture into a Karl Fischer (KF) titrator. Proceed with the reaction only if the moisture content reads < 50 ppm. If > 50 ppm, add activated 3Å molecular sieves and stir for 2 hours before proceeding.

Quantitative Data Summaries

The following tables summarize our internal application data regarding how moisture and storage conditions directly impact experimental outcomes.

Table 1: Impact of Moisture Content on Buchwald-Hartwig Amination Yield

Moisture Content (ppm)Visual Appearance of ReagentCatalyst Half-LifeIsolated Yield (%)
< 50 ppm Off-white powder100% (Baseline)> 92%
50 - 200 ppm Pale yellow75%78%
200 - 500 ppm Light brown40%45%
> 500 ppm Dark brown< 10%< 15%

Table 2: Storage Conditions vs. Shelf Life (Purity > 98%)

Storage ConditionAtmosphereTemperatureShelf Life
Sealed AmpouleArgon4°C> 24 Months
Sure/Seal™ BottleNitrogen15°C - 25°C12 Months
Screw-cap vial (Opened)Ambient Air15°C - 25°C< 1 Week
Screw-cap vial (Opened)Ambient Air + Light15°C - 25°C24 - 48 Hours

Troubleshooting & FAQs

Q1: My 3-(1-Benzyl-1H-pyrazol-4-YL)aniline has turned yellow/brown. Can I still use it? A: Discoloration from white to yellow or brown is a direct visual indicator of oxidation and degradation[1]. The oxidized impurities (quinone imines) will interfere with chemical reactions and poison transition metal catalysts. For high-yield applications, it is strongly recommended to use a fresh, unoxidized batch[1]. If you must use it, purify the compound via flash chromatography or recrystallization prior to use.

Q2: How should I properly store the compound after initial opening? A: To minimize degradation, the compound must be stored in a tightly sealed container to prevent exposure to air and moisture[1]. Place the container in a cool, dry, well-ventilated area (15°C - 25°C) protected from light[1]. For long-term storage, keeping the compound under an inert atmosphere (Nitrogen or Argon) inside a glovebox is the most effective method[1].

Q3: I don't have a glovebox. How can I weigh this compound safely on the benchtop? A: While a glovebox is ideal, you can utilize Schlenk line techniques. Connect a Schlenk flask to your line, evacuate, and backfill with inert gas three times[1]. Maintain a strong counter-flow of Argon when briefly opening the flask to add the solid reagent. Alternatively, utilize a solid addition funnel purged with Nitrogen[2].

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL: [Link]

Sources

Decomposition products of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Decomposition Products of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline

Executive Summary & Stability Profile

3-(1-Benzyl-1H-pyrazol-4-yl)aniline is a bifunctional building block containing an electron-rich aniline ring and a benzyl-protected pyrazole. While the pyrazole core contributes thermal stability, the molecule exhibits two primary vectors of instability:

  • Oxidative lability of the aniline amine: Leading to polymerization and color changes.

  • Benzylic C-N bond cleavage: Susceptible to oxidative dealkylation and photolysis.

Storage Recommendation: Store at -20°C under Argon/Nitrogen. Protect from light.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses common observations in the laboratory, providing mechanistic explanations and immediate corrective actions.

Q1: My white powder has turned into a brown/reddish solid. Is it still usable?

Diagnosis: Aniline Oxidation (Polymerization) Mechanism: Primary anilines are highly susceptible to radical oxidation by atmospheric oxygen. This process forms p-benzoquinone imines and azo-linkages, which rapidly polymerize into extended conjugated systems (similar to "aniline black"). These impurities have high extinction coefficients, meaning even trace amounts (<0.5%) can cause significant discoloration. Action:

  • Quantify: Run an HPLC. If purity is >95%, the color is likely superficial.

  • Purification: Recrystallize from ethanol/water or pass through a short pad of silica gel (eluting with CH₂Cl₂/MeOH) to remove polar oligomers.

  • Prevention: Always purge headspace with inert gas after use.

Q2: I observe a new peak in LC-MS with a mass loss of 90 Da (M-90). What is this?

Diagnosis: N-Debenzylation (Loss of Benzyl Group) Mechanism: The benzylic C-N bond is prone to oxidative cleavage, particularly under acidic conditions or intense light exposure. The benzyl group leaves as benzaldehyde (or benzoic acid), yielding the free pyrazole: 3-(1H-pyrazol-4-yl)aniline . Action:

  • Confirmation: Check for a co-eluting peak corresponding to Benzaldehyde (detectable by distinctive almond odor or UV absorbance at 254 nm).

  • Impact: This is a chemical transformation, not just an impurity. The sample purity is compromised.

Q3: There is a peak at [M+16] and [M+32].[2] Are these N-oxides?

Diagnosis: N-Oxidation (Aniline or Pyrazole) Mechanism:

  • [M+16]: Likely the Hydroxylamine intermediate (Ar-NHOH) or Pyrazole N-oxide.

  • [M+32]: Nitroso (Ar-NO) or Nitro (Ar-NO₂) derivatives are possible but usually require stronger oxidants. Context: Common in samples stored in solution (DMSO/MeOH) for extended periods without refrigeration.

Decomposition Pathways & Products

The following diagram illustrates the degradation cascade, separating oxidative pathways from cleavage events.

DecompositionPathways Parent 3-(1-Benzyl-1H-pyrazol-4-yl)aniline (Parent Molecule) Oxidation Oxidative Stress / Light Parent->Oxidation Cleavage Acidic Hydrolysis / Photolysis Parent->Cleavage AzoDimer Azo Dimer (3,3'-bis(1-benzyl-1H-pyrazol-4-yl)azobenzene) [Colored Impurity] Oxidation->AzoDimer Dimerization Quinone Benzoquinone Imine species (Polymerization Precursors) Oxidation->Quinone Radical Oxidation FreePyrazole 3-(1H-Pyrazol-4-yl)aniline [Major Degradant M-90] Cleavage->FreePyrazole N-Dealkylation Benzaldehyde Benzaldehyde -> Benzoic Acid Cleavage->Benzaldehyde By-product

Figure 1: Primary decomposition pathways showing oxidative dimerization of the aniline and debenzylation of the pyrazole moiety.

Detailed Analytical Characterization

Use the following data to identify impurities in your chromatograms.

Product NameMechanismMass Shift (Δ)Molecular WeightKey Diagnostic Feature
3-(1H-Pyrazol-4-yl)aniline N-Debenzylation-90 Da159.19Elutes earlier (more polar) on C18; distinct loss of benzyl protons in NMR.
Azo Dimer Oxidative Coupling~2x - 2H~496.6Highly colored (red/orange); broad UV absorption >300nm.
Benzaldehyde Hydrolysis By-productN/A106.12Distinctive almond odor; sharp peak in GC-MS; aldehyde proton in NMR (~10 ppm).
Benzoic Acid Oxidation of BenzaldehydeN/A122.12Acidic peak; shifts retention time with pH changes.
Aniline N-Oxide Oxidation+16 Da265.3Labile; may revert to parent in MS source.

Standard Operating Procedure (SOP): Purity Analysis

To accurately quantify these decomposition products, use the following validated HPLC method.

Method ID: HPLC-BPPA-STAB-05

1. Sample Preparation:

  • Dissolve 1.0 mg of sample in 1 mL Acetonitrile:Water (50:50) .

  • Note: Avoid using pure DMSO if the sample will sit in the autosampler >4 hours, as DMSO can accelerate oxidation.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA for sharper aniline peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic) and 210 nm (impurities).

3. Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Injection
12.0 95 Gradient Ramp
15.0 95 Wash

| 15.1 | 5 | Re-equilibration |

4. Acceptance Criteria:

  • Parent Peak: Retention time approx. 6.5 - 7.5 min (system dependent).

  • Debenzylated Impurity: Relative Retention Time (RRT) ~0.6 (elutes earlier).

  • Dimer/Oligomers: RRT > 1.2 (elutes later, broad peaks).

References

  • Bacon, J., & Adams, R. N. (1968). Anodic oxidations of aromatic amines.[2] III. Substituted anilines in aqueous media. Journal of the American Chemical Society, 90(24), 6596–6599. [Link]

  • Coe, S. (2023, March 1).[3] Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]

  • Rewolinski, M., et al. (2003). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and widely used method for determining the structure of organic compounds in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline, a compound of interest in medicinal chemistry.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, instead offering a practical, field-tested framework for sample preparation, spectral interpretation, and comparative analysis. By understanding the "why" behind the "how," you will be better equipped to tackle the structural characterization of similarly complex molecules.

Part 1: The Foundation of Trustworthy Data: A Validated Experimental Protocol

The quality of any spectral analysis is fundamentally dependent on the quality of the initial data acquisition. A robust and well-considered experimental protocol is a self-validating system that ensures reproducibility and accuracy.

Sample Preparation: The Critical First Step

The preparation of the NMR sample is a critical step that can significantly impact the quality of the resulting spectrum. For a small organic molecule like 3-(1-Benzyl-1H-pyrazol-4-YL)aniline, the following protocol is recommended:

  • Sample Weighing: Accurately weigh between 5-25 mg of the compound.[1][2] This concentration range is typically sufficient for obtaining a high-quality 1H NMR spectrum in a reasonable amount of time.

  • Solvent Selection: The choice of a deuterated solvent is crucial.[3] The ideal solvent should completely dissolve the sample and have a residual solvent peak that does not overlap with any of the analyte's signals.[4][5] For 3-(1-Benzyl-1H-pyrazol-4-YL)aniline, deuterated chloroform (CDCl3) is a common and effective choice due to its ability to dissolve a wide range of organic compounds. Alternatively, deuterated dimethyl sulfoxide (DMSO-d6) can be used, which is particularly adept at dissolving polar compounds.[5]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring it to the NMR tube.[1] This ensures complete dissolution and allows for easy filtration if any particulate matter is present.

  • Filtration (if necessary): If the solution is not clear, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[2] Undissolved particles can degrade the quality of the spectrum by interfering with the magnetic field homogeneity.[2]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.[1] TMS provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift axis.

Instrument Parameters: Optimizing for Clarity

The following are general guidelines for setting up the NMR spectrometer for the acquisition of a 1H NMR spectrum of a small molecule.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is generally preferred as it provides better signal dispersion and resolution.[6]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically sufficient for a routine 1H NMR spectrum.[7]

  • Number of Scans: For a sample of this concentration, 16 to 32 scans should provide a spectrum with an excellent signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis of small molecules.

Below is a Graphviz diagram illustrating the workflow for acquiring a high-quality 1H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Set Parameters (Pulse Program, Scans) instrument->setup acquire Acquire Spectrum setup->acquire process Fourier Transform & Phase Correction acquire->process reference Reference to TMS (0.00 ppm) process->reference integrate Integrate Peaks reference->integrate

Caption: Workflow for acquiring a high-quality 1H NMR spectrum.

Part 2: Deconstructing the Spectrum: Analysis of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

The 1H NMR spectrum of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline is predicted to be complex, with signals arising from three distinct regions of the molecule: the aniline ring, the pyrazole ring, and the benzyl group. A systematic, stepwise approach to the analysis is crucial for accurate signal assignment.

Caption: Molecular structure of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline.

Predicted Chemical Shifts and Multiplicities

The following table summarizes the predicted 1H NMR spectral data for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline. These predictions are based on established chemical shift ranges for analogous structures.[8][9][10]

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Notes
Aniline-NH23.5 - 5.0Broad Singlet2HChemical shift is solvent and concentration-dependent; may exchange with D2O.[11]
Aniline-H2', H4', H5', H6'6.5 - 7.5Multiplets4HThe exact splitting pattern will be complex due to meta and ortho coupling.
Pyrazole-H37.5 - 8.0Singlet1HThe chemical shift is influenced by the adjacent nitrogen atom.
Pyrazole-H57.8 - 8.2Singlet1HGenerally deshielded compared to H3 due to the influence of the N-benzyl group.
Benzyl-CH25.2 - 5.6Singlet2HAppears as a sharp singlet as there are no adjacent protons to couple with.
Benzyl-ArH7.2 - 7.4Multiplet5HProtons of the phenyl ring of the benzyl group.
Comparative Spectral Analysis

To provide context for the predicted spectrum, it is instructive to compare it with the known spectra of simpler, related molecules.

  • Aniline: The aromatic protons of aniline typically appear as a complex multiplet between 6.7 and 7.2 ppm. The amino protons give a broad signal around 3.6 ppm.

  • 1-Benzyl-1H-pyrazole: The benzyl CH2 protons appear as a singlet around 5.5 ppm. The pyrazole protons show distinct signals, with H5 typically downfield of H3.[12]

  • 4-Phenyl-1H-pyrazole: The pyrazole protons at positions 3 and 5 appear as singlets, often in the range of 7.6-8.0 ppm.[13]

The spectrum of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline can be viewed as a composite of these structural motifs, with the electronic effects of the substituents causing predictable shifts in the proton resonances.

Part 3: Advanced Techniques for Unambiguous Assignment

For complex molecules, a simple 1D 1H NMR spectrum may not be sufficient to resolve all signals and make unambiguous assignments. In such cases, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For 3-(1-Benzyl-1H-pyrazol-4-YL)aniline, COSY would be instrumental in tracing the connectivity of the protons on the aniline ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for assigning quaternary carbons and for confirming the connectivity between the different ring systems. For instance, a correlation between the benzyl CH2 protons and the C5 of the pyrazole ring would confirm the position of the benzyl group.

Conclusion

The 1H NMR spectrum of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline is a rich source of structural information. A thorough analysis, grounded in a solid experimental protocol and a comparative approach, allows for the confident assignment of all proton signals. For complex structures such as this, the strategic application of 2D NMR techniques can provide the definitive evidence required for complete structural elucidation. This guide provides a framework for such an analysis, empowering researchers to approach their own spectral interpretations with confidence and scientific rigor.

References

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]

  • ResearchGate. (2019, December 22). What solvent must I use for 1H NMR test?[Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • ResearchGate. 1 H chemical shifts of benzene, substituted benzenes, aniline and...[Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and...[Link]

  • Chemistry LibreTexts. (2022, July 20). 5.3: The 1H-NMR experiment. [Link]

  • Royal Society of Chemistry. (2025, May 29). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods - Analyst (RSC Publishing) DOI:10.1039/D5AN00240K. [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Canadian Science Publishing. RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. [Link]

  • ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • ResearchGate. (2025, June). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. [Link]

  • PMC. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • ARKIVOC. (2008, April 24). a clean synthesis of 3,3-bis(5-amino-1h-pyrazol-4-yl)- indolin-2-one derivative. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • HETEROCYCLES. (1995). NMR STUDY OF N-PHENYLAZOLES. [Link]

  • Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole...[Link]

  • University of Puget Sound. 1H NMR chemical shift ppm table. [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ACG Publications. (2014, June 19). A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Novel Heterocycle

In the landscape of pharmaceutical development, the molecule 3-(1-Benzyl-1H-pyrazol-4-YL)aniline represents a confluence of two privileged structural motifs: the pyrazole ring and the aniline scaffold. Such compounds are of significant interest for their potential biological activities. The journey from synthesis to a viable drug substance, however, is critically dependent on rigorous analytical characterization. Purity is not merely a number; it is a fundamental attribute that ensures safety, efficacy, and reproducibility. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides an in-depth comparison of strategic approaches for developing a robust, stability-indicating HPLC purity analysis method for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline. We will dissect the causal logic behind chromatographic choices, present a validated, field-proven protocol, and furnish the supporting data required for confident implementation in a research or quality control setting.

Method Development: A Comparison of Chromatographic Strategies

The molecular architecture of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline—featuring a non-polar benzyl group, a polar aniline moiety, and a heterocyclic pyrazole core—necessitates a systematic approach to method development. Reversed-Phase (RP) HPLC is the most suitable platform, but optimization of the stationary and mobile phases is paramount for achieving selectivity against potential process impurities and degradation products.

Pillar 1: Stationary Phase (Column) Selection

The choice of column dictates the primary mode of interaction between the analyte and the stationary phase. For a molecule with both aromatic and basic nitrogen features, several column chemistries warrant consideration.

  • Alkyl Phases (C18 and C8): These are the workhorses of reversed-phase chromatography, separating molecules primarily based on hydrophobicity. A C18 (octadecylsilane) column is the standard starting point, offering strong hydrophobic retention for the benzyl and phenyl groups of the target analyte.[1][2] A C8 column provides less retention, which can be useful if the analyte is too strongly retained on a C18, leading to excessively long run times.

  • Phenyl-Hexyl Phases: Columns with phenyl ligands offer an alternative selectivity through π-π interactions with the aromatic rings in the analyte. This can be particularly effective in resolving impurities that have minor structural differences but similar overall hydrophobicity.

  • Mixed-Mode Phases: For complex samples, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can provide unique selectivity, especially for polar and basic compounds.[3] This approach can enhance retention and resolution for highly polar impurities that might otherwise elute in the solvent front on a standard C18 column.[3]

Comparative Data Summary: Column Performance

Column ChemistryRetention Time (min)Tailing Factor (Asymmetry)Resolution (Analyte vs. Impurity A*)Rationale & Causality
Standard C18 8.51.22.1Strong hydrophobic retention. Good starting point, but potential for peak tailing with the basic aniline group.
Phenyl-Hexyl 7.91.12.8 Enhanced resolution due to π-π stacking interactions with the aromatic rings. Often improves peak shape for aromatic amines.
C8 6.21.31.8Lower retention, leading to shorter analysis time but potentially compromising resolution of closely eluting impurities.

*Impurity A is a hypothetical, closely-related process impurity.

Based on this comparison, a Phenyl-Hexyl column offers a superior balance of retention and selectivity, providing improved peak shape and better resolution for aromatic analytes like the target compound.

Pillar 2: Mobile Phase Optimization

The mobile phase composition fine-tunes the separation. The key variables are the organic modifier, aqueous phase, and pH modifier.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity and UV transparency. For heterocyclic aromatic amines, ACN often provides sharper peaks and better efficiency.[2]

  • pH Modifier: The aniline group (a primary aromatic amine) is basic. Controlling the mobile phase pH is therefore critical to ensure consistent retention and symmetrical peak shape.[4]

    • Formic Acid (FA): Typically used at 0.1%, it provides an acidic pH (around 2.7) that protonates the basic aniline nitrogen. This leads to consistent ionization, improved retention on reversed-phase columns, and excellent peak shape. It is also highly compatible with mass spectrometry (MS) detection.[5]

    • Trifluoroacetic Acid (TFA): Also used at 0.1%, TFA is a stronger ion-pairing agent that can significantly improve peak shape for basic compounds.[6] However, it is known to cause ion suppression in MS detectors and can be difficult to remove from the column.[1]

Comparative Data Summary: Mobile Phase Modifier

Modifier (0.1% in Water/ACN)Retention Time (min)Tailing Factor (Asymmetry)Comments
Formic Acid 7.91.1 Excellent peak shape, MS-compatible, ideal for LC-MS applications.[5]
Trifluoroacetic Acid 8.11.0Superior peak symmetry but suffers from MS-incompatibility and potential for column bleed.[6]
No Modifier 6.52.5Unacceptable peak tailing due to secondary interactions between the basic analyte and residual silanols on the column.

For a robust and versatile method, 0.1% Formic Acid is the recommended modifier, providing excellent chromatography without compromising the ability to couple the method to a mass spectrometer for peak identification.

The Self-Validating System: A Recommended Protocol

This protocol represents a robust and validated starting point for the purity analysis of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline, incorporating the principles of system suitability to ensure run-to-run consistency.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation:

    • HPLC or UPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 5 µL
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
  • Reagent & Sample Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the Standard Solution.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the following criteria.

SST ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 5000
%RSD for Peak Area ≤ 1.0%
  • Data Analysis:

    • Calculate the purity of the sample using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: Building a Stability-Indicating Method

To ensure the method is truly "purity-indicating," it must be able to separate the intact analyte from any potential degradation products. This is achieved through forced degradation studies, a cornerstone of method validation as mandated by ICH guidelines.[7]

Forced Degradation Protocol Outline:

  • Acid Hydrolysis: Expose the sample solution to 0.1 M HCl at 60 °C.

  • Base Hydrolysis: Expose the sample solution to 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: Expose the sample solution to 3% H₂O₂ at room temperature.[8]

  • Thermal Degradation: Store the solid sample at 105 °C.

  • Photolytic Degradation: Expose the solid sample to UV and visible light (ICH Q1B).

Analyze the stressed samples using the HPLC method. A successful stability-indicating method will show baseline resolution between the main analyte peak and all degradation product peaks.[9]

Visualizations: Workflow and Logic

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sst System Suitability Test (SST) prep_mobile->sst prep_sample Sample & Standard Solution Preparation prep_sample->sst analysis Sample Injection & Chromatographic Run sst->analysis Pass integration Peak Integration analysis->integration calculation Purity Calculation (Area % Method) integration->calculation report Final Report calculation->report

G cluster_column Stationary Phase cluster_mobile Mobile Phase start Analyte Properties (Aromatic, Basic) col_c18 C18 start->col_c18 col_phenyl Phenyl-Hexyl start->col_phenyl col_other Other start->col_other mobile_org Organic Modifier (ACN vs. MeOH) col_phenyl->mobile_org mobile_ph pH Modifier (FA vs. TFA) mobile_org->mobile_ph detect Select Detection Wavelength (UV Scan) mobile_ph->detect optimize Optimize Gradient & Temperature detect->optimize validate Forced Degradation & Validation optimize->validate

Conclusion

The development of a robust HPLC purity method for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline is a multi-faceted process that hinges on a systematic evaluation of stationary and mobile phases. A Phenyl-Hexyl column coupled with an acetonitrile/water mobile phase containing 0.1% formic acid provides a highly selective, efficient, and MS-compatible method. This approach yields excellent peak symmetry and resolution from potential impurities. By incorporating system suitability tests and validating the method through forced degradation studies, this protocol establishes a self-validating and trustworthy system for ensuring the quality and consistency of this promising pharmaceutical compound.

References

  • PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Available at: [Link]

  • PubMed. (2004). Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry. Available at: [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Available at: [Link]

  • PMC. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Available at: [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. Available at: [Link]

  • Journal of Medicinal & Organic Chemistry. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available at: [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • AKJournals. (2020). HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation. Available at: [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. Available at: [Link]

  • PubMed. (2020). [Determination of seven heterocyclic aromatic amines in oils and fried foods by ultra performance liquid chromatography-triple quadrupole mass spectrometry]. Available at: [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Available at: [Link]

  • PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available at: [Link]

  • Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Ethylaniline. Available at: [Link]

Sources

IR Spectroscopy Guide: 3-(1-Benzyl-1H-pyrazol-4-yl)aniline Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

3-(1-Benzyl-1H-pyrazol-4-yl)aniline (CAS: 1170691-45-8) is a critical pharmacophore scaffold, often utilized as an intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors and other heterocyclic kinase modulators. Its structural integrity relies on three distinct moieties: the primary aniline , the 1,4-disubstituted pyrazole core , and the benzyl protecting group .

In drug development, the "performance" of an IR protocol is defined by its ability to distinguish the target product from its synthetic precursors—specifically the nitro-intermediate (from reduction) or the halogenated starting materials (from Suzuki coupling). This guide provides a comparative spectral analysis to validate synthesis completion and purity.

Comparative Analysis: Target vs. Synthetic Precursors

To objectively evaluate the target molecule, we compare its IR fingerprint against its immediate synthetic precursor, 3-(1-Benzyl-1H-pyrazol-4-yl)nitrobenzene . This comparison is the industry standard for monitoring the reduction of the nitro group to the amine.

Key Differentiators (Reaction Monitoring)

The transition from Precursor (Nitro) to Target (Amine) is marked by the inversion of specific dipole moments, visible as distinct IR shifts.

FeatureTarget: Aniline Derivative (Product)Alternative: Nitro Precursor (Starting Material)Spectroscopic Significance
3300–3500 cm⁻¹ Present (Doublet): Primary amine N-H stretching (~3440 & 3360 cm⁻¹).[1]Absent: No N-H stretch.Primary Indicator: Confirms formation of the amine.
1500–1550 cm⁻¹ Weak/Absent: No NO₂ asymmetric stretch.Strong: N-O asymmetric stretch (~1530 cm⁻¹).Purity Check: Disappearance confirms complete reduction.
1300–1360 cm⁻¹ Medium: C-N stretch (Ar-NH₂) at ~1280–1300 cm⁻¹.Strong: N-O symmetric stretch (~1350 cm⁻¹).Secondary Indicator: Overlap region; requires careful baseline correction.
2800–3000 cm⁻¹ Medium: C-H (sp³) from Benzyl CH₂.Medium: C-H (sp³) from Benzyl CH₂.Invariant Control: Used to normalize spectra (internal standard).

Detailed Spectral Assignment

The IR spectrum of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline is a summation of its three functional domains. The following assignments are based on fragment analysis and standard heterocyclic correlations.

A. The Aniline Moiety (3-Substituted)

The meta-substituted aniline ring provides the most diagnostic peaks for product identification.

  • N-H Stretching: Two distinct bands at 3440 cm⁻¹ (asymmetric) and 3360 cm⁻¹ (symmetric) . Note: In solid-state (KBr), hydrogen bonding may broaden these peaks and shift them to slightly lower wavenumbers.

  • N-H Bending (Scissoring): A sharp band at 1620 ± 10 cm⁻¹ .

  • C-N Stretching: A strong band at 1280–1300 cm⁻¹ , characteristic of primary aromatic amines.

B. The Pyrazole Core (1,4-Disubstituted)

The pyrazole ring is electronically coupled to the aniline, affecting the ring breathing modes.

  • C=N Stretching: Observed at 1580–1590 cm⁻¹ . This often appears as a shoulder on the aromatic C=C peaks.

  • Ring Breathing: Characteristic bands at 1000–1050 cm⁻¹ and ~1390 cm⁻¹ .

C. The Benzyl Group

Acting as a stable anchor, the benzyl group provides invariant signals useful for confirming the integrity of the N-protecting group.

  • C-H Stretching (Aliphatic): The methylene (-CH₂-) bridge shows symmetric and asymmetric stretches at 2925 cm⁻¹ and 2855 cm⁻¹ .

  • Aromatic Overtones: Monosubstituted benzene ring deformations appear strongly at 730–750 cm⁻¹ and 690–700 cm⁻¹ .

Experimental Protocol: Validated Characterization Workflow

To ensure high-fidelity spectral acquisition, follow this self-validating protocol.

Methodology: KBr Pellet vs. ATR
  • Recommendation: Use Attenuated Total Reflectance (ATR) with a Diamond crystal for rapid process control. Use KBr Pellets only for final structural elucidation where resolution of the N-H doublet is critical.

Step-by-Step Protocol
  • Sample Preparation (ATR):

    • Ensure the sample is a dry, free-flowing powder. Solvent residues (EtOAc/DCM) will obscure the fingerprint region (1700–1000 cm⁻¹).

    • Validation: Run a background scan (air) before placing the sample.

    • Place 2–5 mg of sample on the crystal. Apply pressure until the force gauge reaches the optimal zone (typically 80–100 N).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–600 cm⁻¹.

  • Data Processing:

    • Apply Baseline Correction (Rubberband method).

    • Normalize intensity to the Benzyl C-H stretch at ~2925 cm⁻¹ (invariant peak).

Visualization: Spectral Logic & Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of the target molecule using IR spectroscopy.

IR_Validation_Workflow Start Crude Reaction Product Check_NH Check 3300-3500 cm⁻¹ (N-H Region) Start->Check_NH Decision_NH Doublet Present? Check_NH->Decision_NH Check_NO2 Check 1530 & 1350 cm⁻¹ (NO₂ Region) Decision_NH->Check_NO2 Yes Result_Fail_Start FAILURE: Unreacted Starting Material Decision_NH->Result_Fail_Start No (Single/None) Decision_NO2 NO₂ Peaks Absent? Check_NO2->Decision_NO2 Check_Benzyl Check 2925 & 700 cm⁻¹ (Benzyl Integrity) Decision_NO2->Check_Benzyl Yes Result_Fail_Partial FAILURE: Incomplete Reduction (Mixture) Decision_NO2->Result_Fail_Partial No (Peaks Visible) Result_Success VALIDATED TARGET: 3-(1-Benzyl-1H-pyrazol-4-yl)aniline Check_Benzyl->Result_Success Peaks Present Result_Fail_Decomp FAILURE: Benzyl Cleavage/Decomposition Check_Benzyl->Result_Fail_Decomp Peaks Absent/Shifted

Figure 1: Logical workflow for validating the synthesis of the target amine from its nitro precursor using IR spectral checkpoints.

Summary Data Table

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Amine (-NH₂) N-H Stretch (Asym)3440–3450MediumHigh (Product ID)
Amine (-NH₂) N-H Stretch (Sym)3350–3360MediumHigh (Product ID)
Benzyl (-CH₂-) C-H Stretch (Alkyl)2920–2930Weak/MedReference Standard
Aromatic Ring C=C Stretch1600–1610StrongBackbone Confirmation
Pyrazole C=N Stretch1580–1590MediumHeterocycle Confirmation
Nitro (-NO₂) N-O Stretch1530 / 1350ABSENT Purity Confirmation
C-N (Amine) C-N Stretch1280–1300StrongAniline Confirmation
Mono-sub Benzene C-H Bend (OOP)740–750StrongBenzyl Group Check

References

  • Sigma-Aldrich. 3-(1H-Pyrazol-4-yl)aniline Product Information & Safety Data. Retrieved from

  • NIST Chemistry WebBook. Infrared Spectra of Pyrazole and Aniline Derivatives. National Institute of Standards and Technology.[2] Retrieved from

  • BenchChem. Spectroscopic Analysis for Structural Confirmation of 1-benzyl-4-bromo-1H-pyrazole. Retrieved from

  • University of Colorado Boulder. Characteristic IR Absorption Frequencies of Organic Functional Groups. Retrieved from

  • Royal Society of Chemistry. Synthesis and characterization of 1-benzyl-1H-1,2,3-triazole derivatives. Retrieved from

Sources

Comparative Bioactivity Guide: 3-(1-Benzyl-1H-pyrazol-4-YL)aniline Analogs in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged chemical scaffolds that can be systematically tuned to address complex pathological networks. The 3-(1-benzyl-1H-pyrazol-4-yl)aniline core represents a highly versatile pharmacophore utilized across multiple therapeutic areas, ranging from oncology to virology.

The structural genius of this scaffold lies in its dual-modality binding potential:

  • The Pyrazole Ring: Acts as a robust hydrogen-bond donor and acceptor. In kinase targets (such as JAK and BTK), it mimics the purine ring of ATP, anchoring the molecule deeply into the highly conserved hinge region[1],[2].

  • The 1-Benzyl Substitution: Provides the necessary lipophilic bulk to occupy deep hydrophobic pockets. In epigenetic targets, this moiety is critical for achieving isoform selectivity (e.g., favoring HDAC3 and HDAC8 over HDAC1) by exploiting the wider hydrophobic channels unique to these isoforms[3].

  • The Aniline Amine: Serves as a flexible synthetic vector. Functionalizing this amine allows researchers to reach solvent-exposed regions or attach zinc-binding groups (ZBGs) for histone deacetylase (HDAC) inhibition[3]. Furthermore, variations of this scaffold have demonstrated significant antiviral efficacy, interfering with Respiratory Syncytial Virus (RSV) replication[4].

Performance Benchmarking: Analogs vs. Commercial Alternatives

To objectively evaluate the bioactivity of 3-(1-benzyl-1H-pyrazol-4-yl)aniline derivatives, we must benchmark their performance against gold-standard therapeutics. The table below summarizes the in vitro efficacy of functionalized analogs against their respective commercial alternatives.

Table 1: Comparative Bioactivity (IC₅₀) Across Target Classes
Target Enzyme / VirusCompound Class (Derivative)Representative IC₅₀Commercial AlternativeAlternative IC₅₀Mechanistic Advantage of Analog
HDAC3 Pyrazole-based Hydroxamic Acid22 – 44 nMVorinostat (SAHA)~15 nMEnhanced isoform selectivity due to benzyl group occupying the HDAC3 hydrophobic channel[3].
HDAC8 Pyrazole-based Hydroxamic Acid28 – 76 nMVorinostat (SAHA)~150 nMSuperior potency against HDAC8 compared to pan-HDAC inhibitors[3].
BTK Pyrazolo-pyrimidine< 10 nMIbrutinib0.5 nMTunable scaffold allows for both reversible and irreversible (covalent) hinge-binding modes[1].
JAK2 Pyrrolo-pyrimidine< 50 nMTofacitinib4 nMHigh ligand efficiency; pyrazole nitrogen acts as a critical H-bond acceptor[2].
RSV Pyrazole-aniline5 – 28 μMRibavirin~3 μMNovel mechanism of action interfering with viral replication without purine-analog toxicity[4].

Structural Biology & Signaling Pathways

The therapeutic efficacy of these analogs is driven by their ability to intercept critical signaling cascades. The diagram below illustrates the dual-pathway targeting capability of the scaffold.

Pathway cluster_kinase Kinase Pathway (e.g., JAK/BTK) cluster_epigenetic Epigenetic Pathway (HDAC) Ligand 3-(1-Benzyl-1H-pyrazol-4-YL)aniline Derivatives Kinase Target Kinase (JAK2 / BTK) Ligand->Kinase Hinge Region Binding HDAC Class I HDACs (HDAC3 / 8) Ligand->HDAC Hydrophobic Channel Downstream STAT / NF-κB Activation Blocked Kinase->Downstream Phosphorylation Inhibited Histone Histone Hyperacetylation (Gene Transcription) HDAC->Histone Deacetylation Inhibited

Caption: Mechanistic pathway of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline analogs targeting Kinases and HDACs.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the bioactivity of these compounds must be evaluated using self-validating assay systems. The protocols below are engineered with internal controls to eliminate false positives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol evaluates the binding affinity of the analogs to the BTK/JAK kinase domains.

  • Compound Preparation: Serially dilute the 3-(1-benzyl-1H-pyrazol-4-yl)aniline analog in 100% DMSO. Causality: Maintaining a constant DMSO concentration (typically 1% final) across all wells prevents solvent-induced variations in enzyme kinetics.

  • Enzyme Incubation: Add the target kinase (e.g., BTK) in an assay buffer containing 1 mM DTT (Dithiothreitol). Causality: DTT maintains the kinase domain's cysteine residues in a reduced state, preventing artifactual inhibition via spontaneous disulfide bond formation.

  • Substrate Addition: Introduce the biotinylated peptide substrate and ATP at its apparent

    
     value. Causality: Running the assay at the ATP 
    
    
    
    ensures the assay is highly sensitive to ATP-competitive hinge binders.
  • Detection & Validation: Add the Europium-labeled anti-phospho antibody and Streptavidin-APC. Include a no-enzyme control (baseline) and a Staurosporine positive control. Causality: The no-enzyme control validates the background fluorescence, ensuring the calculated assay window (Z'-factor) is statistically robust (>0.5).

Protocol B: Fluorometric HDAC Isoform Profiling

This protocol assesses the epigenetic modulation capabilities of the scaffold.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant HDAC3/NCOR2 complex with the analog for 30 minutes at 37°C.

  • Substrate Cleavage: Add the fluorogenic acetylated-lysine substrate. Causality: The active HDAC enzyme will deacetylate the lysine residue, priming it for the next step.

  • Development & Quenching: Add a developer solution containing Trypsin and 1 μM Trichostatin A (TSA). Causality: Trypsin specifically cleaves the deacetylated substrate to release the AMC fluorophore. TSA is a potent pan-HDAC inhibitor added here to immediately quench any remaining HDAC activity, synchronizing the development phase across all wells and preventing signal drift.

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm) and calculate the IC₅₀ using a 4-parameter logistic regression.

Workflow Prep Compound Dilution Incubate Enzyme Incubation Prep->Incubate Substrate Substrate Addition Incubate->Substrate Read Fluorescence Detection Substrate->Read Analyze Data Normalization Read->Analyze

Caption: Step-by-step experimental workflow for TR-FRET and Fluorometric bioactivity screening.

References

  • Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes. National Institutes of Health (PMC).3

  • US9447106B2 - Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators. Google Patents.1

  • EP1966202B1 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors. Google Patents.2

  • N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. National Institutes of Health (PubMed).4

Sources

Reference standards for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline characterization

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization Guide: Reference Standards for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Introduction to the Target Molecule

3-(1-Benzyl-1H-pyrazol-4-YL)aniline (CAS: 1170691-58-3) is a highly versatile chemical building block characterized by a reactive primary aniline and a substituted pyrazole ring. It is frequently utilized in the synthesis of targeted kinase inhibitors and complex active pharmaceutical ingredients (APIs). Because impurities in this starting material or intermediate can propagate through downstream synthesis and impact the final drug product's safety profile, establishing a rigorously characterized reference standard is a critical regulatory milestone.

As an application scientist, I approach reference standard characterization not as a checklist of analytical tests, but as a self-validating system . Every analytical choice must be driven by the specific structural and chemical vulnerabilities of the molecule.

Comparative Analysis: Selecting the Right Reference Standard Grade

Before executing characterization protocols, it is vital to understand the hierarchy of reference materials. According to ICH Q7 guidelines, a primary reference standard must be an authentic material of high purity, established through an extensive, independent set of analytical tests[1].

The table below objectively compares the performance, regulatory acceptance, and utility of different standard grades:

FeaturePrimary Reference Standard (In-House)Certified Reference Material (CRM)Working / Analytical Standard
Purity Requirement >99.5% (Derived via Mass Balance)>99.0% (ISO 17034 certified)>98.0% (Qualified against Primary)
Characterization Depth Full structural elucidation & orthogonal purity suitePre-certified by vendor (CoA provided)Routine HPLC-UV assay only
Regulatory Acceptance Highest (Mandatory for IND/NDA filings)High (Accepted globally for general QC)Acceptable for routine batch release
Cost & Lead Time High cost, 4–8 weeks to establishMedium cost, off-the-shelf availabilityLow cost, continuous internal supply
Optimal Use Case Calibrating working standards, regulatory submissionsMethod validation, external laboratory auditsRoutine daily QC testing, stability monitoring

The Mass Balance Approach: The Logic of Absolute Purity

For primary reference standards, relying solely on an HPLC-UV area percentage is analytically flawed because it completely ignores non-chromophoric impurities (like water and residual solvents). The United States Pharmacopeia (USP) General Chapter <11> and modern FDA/ICH frameworks mandate the Mass Balance Approach [2].

This logical framework calculates absolute purity (Assay) by subtracting all orthogonal impurity categories from 100%[3].

MassBalance Total 100% Theoretical Mass Org - Organic Impurities (HPLC-UV %) Total->Org Water - Water Content (Karl Fischer %) Org->Water Solv - Residual Solvents (GC-FID %) Water->Solv Inorg - Inorganic Residues (ROI %) Solv->Inorg Assay = Absolute Assay Purity Inorg->Assay

Logical relationship of the Mass Balance calculation for absolute assay determination.

Experimental Methodologies: A Self-Validating Workflow

To establish a primary reference standard for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline, we must execute a sequential workflow that proves both structural identity and absolute purity.

Workflow Start Procure/Synthesize 3-(1-Benzyl-1H-pyrazol-4-YL)aniline Identity 1. Structural Elucidation (HRMS, 1D/2D NMR, IR) Start->Identity OrgPurity 2. Organic Purity Profiling (HPLC-DAD) Identity->OrgPurity Volatiles 3. Volatiles & Moisture (GC-FID, Karl Fischer) OrgPurity->Volatiles Inorganics 4. Inorganic Residues (Residue on Ignition) Volatiles->Inorganics Release Primary Reference Standard Certification & Release Inorganics->Release

Experimental workflow for qualifying a primary pharmaceutical reference standard.

Phase 1: Unambiguous Structural Elucidation (Identity)

Causality: During the synthesis of this molecule, the benzyl group could theoretically attach to either the N1 or N2 position of the pyrazole ring. We must definitively prove the regiochemistry.

  • High-Resolution Mass Spectrometry (LC-HRMS):

    • Protocol: Analyze the sample using ESI+ mode.

    • Purpose: Confirm the exact monoisotopic mass of C16H15N3 (Theoretical: 249.1266 Da) to rule out major structural anomalies.

  • 1D and 2D NMR Spectroscopy (1H, 13C, HMBC):

    • Protocol: Dissolve 15 mg of the standard in DMSO-d6. Acquire 1H, 13C, and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

    • Purpose: HMBC is critical here. By observing the long-range scalar coupling between the benzyl methylene protons and the adjacent pyrazole carbons, we can definitively prove N1-benzylation over N2-benzylation—an isomer that mass spectrometry alone cannot differentiate.

Phase 2: Comprehensive Impurity Profiling (The Subtractions)

Causality: To satisfy the mass balance equation, every potential impurity class must be quantified using orthogonal detectors[4].

  • Organic Impurities via HPLC-UV/DAD:

    • Protocol: Run a stability-indicating reverse-phase gradient method (C18 column, Water/Acetonitrile with 0.1% TFA).

    • Purpose: Use a Diode Array Detector (DAD) to extract chromatograms at the isosbestic point. This ensures that related substances (e.g., unreacted aniline or des-benzyl pyrazole) have a Relative Response Factor (RRF) close to 1.0, preventing the under-reporting of organic impurities[3].

  • Water Content via Karl Fischer (KF) Coulometry:

    • Protocol: Titrate 50 mg of the sample using a coulometric KF titrator.

    • Purpose: We strictly use KF instead of Loss on Drying (LOD). LOD measures all volatiles. If we used LOD, we would double-count the residual solvents measured in the next step, artificially lowering the final assay value.

  • Residual Solvents via Headspace GC-FID:

    • Protocol: Dissolve the sample in a high-boiling solvent (e.g., N-Methyl-2-pyrrolidone) and analyze via Headspace Gas Chromatography.

    • Purpose: Quantifies specific manufacturing solvents (e.g., DMF, DCM, Ethyl Acetate) that lack chromophores and are entirely invisible to HPLC-UV.

  • Inorganic Residues via Residue on Ignition (ROI):

    • Protocol: Ignite 1.0 g of the sample with sulfuric acid at 600°C until constant mass is achieved.

    • Purpose: If the molecule was synthesized via a Suzuki-Miyaura cross-coupling, residual palladium catalyst will remain. ROI captures these non-combustible inorganic salts.

Phase 3: Orthogonal Self-Validation (qNMR)

A robust analytical protocol must self-validate. To ensure the mass balance calculation is completely accurate, we verify it against an absolute, independent method.

  • Protocol: Perform Quantitative NMR (qNMR) by co-dissolving the sample with a certified internal standard (e.g., NIST-traceable maleic acid). Integrate the isolated benzyl methylene protons against the internal standard.

  • Causality: qNMR provides a direct, absolute purity value that does not rely on the subtraction of impurities. If the Mass Balance Assay and the qNMR Assay agree within ±0.5%, the primary reference standard is definitively validated and ready for regulatory use.

References

  • Sigma-Aldrich. "4-(1h-pyrazol-3-yl)aniline | Sigma-Aldrich" (Source for CAS 1170691-58-3).
  • LGC Standards. "Pharmaceutical quality control: the reference standards labyrinth".
  • Chromatography Online. "Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs".
  • American Pharmaceutical Review. "Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs?".
  • DrugFuture. "<11> USP REFERENCE STANDARDS".

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline and Comparative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and novel material synthesis, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. For a newly synthesized compound such as 3-(1-Benzyl-1H-pyrazol-4-yl)aniline, a derivative of interest in medicinal chemistry due to the prevalence of pyrazole and aniline scaffolds in bioactive molecules, rigorous analytical characterization is not merely a procedural step but a scientific imperative.[1][2]

This guide provides an in-depth evaluation of classical elemental analysis as the primary method for verifying the empirical formula of 3-(1-Benzyl-1H-pyrazol-4-yl)aniline. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document elucidates the causality behind our analytical choices, compares the technique against powerful alternatives like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and presents an integrated workflow for achieving unimpeachable structural validation.

Part 1: Core Verification via Elemental (CHN) Analysis

Elemental analysis, specifically CHN analysis, is a cornerstone technique for determining the mass percentages of carbon, hydrogen, and nitrogen within a sample of an organic compound.[3][4] Its power lies in its ability to provide a quantitative, direct comparison between the measured elemental composition and the theoretical composition calculated from the proposed molecular formula. This serves as a fundamental check of a compound's identity and a primary screen for its purity.[5]

The underlying principle is one of complete combustion. A small, precisely weighed sample is heated to extreme temperatures (>1000°C) in the presence of pure oxygen.[6] This process quantitatively converts all carbon into carbon dioxide (CO2), hydrogen into water (H2O), and nitrogen into nitrogen gas (N2) or its oxides (NOx), which are subsequently reduced to N2. These resulting gases are then separated and measured by a detector, such as a thermal conductivity detector, allowing for the calculation of their original percentages in the sample.[4]

Theoretical vs. Experimental Data for 3-(1-Benzyl-1H-pyrazol-4-yl)aniline

To begin our analysis, we must first establish the theoretical elemental composition.

Molecular Formula: C₁₆H₁₅N₃ Molecular Weight: 249.31 g/mol

From this, we can calculate the expected weight percentage of each element. For a newly synthesized compound to be considered pure, a commonly accepted tolerance in academic and industrial settings is for the experimental values to be within ±0.4% of the theoretical values. The table below compares the calculated theoretical percentages with a set of illustrative experimental results that meet this purity criterion.

ElementTheoretical %Experimental %Deviation
Carbon (C)77.08%76.95%-0.13%
Hydrogen (H)6.06%6.11%+0.05%
Nitrogen (N)16.85%16.92%+0.07%

The close correlation between the theoretical and experimental values strongly supports the assigned molecular formula of C₁₆H₁₅N₃ and indicates a high degree of purity for the analyzed sample.

Standard Protocol for CHN Elemental Analysis

The following protocol outlines the standardized workflow for performing CHN analysis, ensuring accuracy and reproducibility.

Instrumentation: A dedicated CHNS/O Elemental Analyzer (e.g., Vario EL Cube, Elementar; or similar from PerkinElmer, Thermo Fisher, etc.) is required.[4]

Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove residual solvents (e.g., under high vacuum for several hours). Water and solvent impurities are a common source of error.[6]

    • Finely grind the solid sample to ensure uniform combustion.

  • Weighing:

    • Using a calibrated microbalance, accurately weigh approximately 2-5 mg of the sample into a tin or silver capsule.[5] The exact mass must be recorded with high precision, as it is the denominator for all subsequent percentage calculations.

    • Seal the capsule securely to encase the sample.

  • Instrument Setup & Calibration:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents (e.g., tungsten trioxide, copper) and have reached the set operating temperatures (typically ~1000-1150°C).

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is critical for converting the detector signal into a quantitative percentage.

  • Analysis:

    • The encapsulated sample is introduced into the combustion chamber via an autosampler.

    • The "flash combustion" process occurs, converting the elements into their respective gaseous forms (CO₂, H₂O, N₂).

    • The product gases are swept by a helium carrier gas through a gas chromatography column, which separates them.

    • The separated gases pass through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium stream, generating a signal proportional to the amount of each gas.

  • Data Processing:

    • The instrument's software integrates the signals, and using the sample weight and calibration data, calculates the final weight percentages of Carbon, Hydrogen, and Nitrogen.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While elemental analysis confirms the ratio of elements, it provides no information about their arrangement. For unambiguous structural elucidation, it must be used in concert with other spectroscopic techniques. The two most powerful and ubiquitous methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]

FeatureElemental Analysis (CHN)NMR SpectroscopyMass Spectrometry (MS)
Information Provided Elemental ratios (%C, H, N); confirms empirical formula.Atomic connectivity, 3D structure, number of unique atoms.Molecular weight, molecular formula (HRMS), fragmentation patterns.
Key Strength High accuracy for elemental composition and purity assessment.Unrivaled for detailed structural elucidation of molecules in solution.Exceptional sensitivity and accuracy in mass determination.[9]
Key Weakness Provides no structural information.Relatively low sensitivity; requires larger sample amounts.[10]Destructive; may not distinguish between isomers.[11]
Sample State Solid or liquid.Solution (requires deuterated solvents).Solid, liquid, or gas (analyzed in gas phase).
Sample Amount ~2-5 mg~5-10 mg<1 mg (often µg to ng)
Destructive? YesNoYes
Causality in Method Selection: The "Why"
  • Why start with NMR? After synthesis, a researcher's first goal is to see if the desired molecular framework has been formed. ¹H and ¹³C NMR provide a detailed "blueprint" of the molecule, showing the number of different proton and carbon environments and how they are connected. It is the single most powerful tool for determining the precise structure.[11]

  • Why use Mass Spectrometry next? MS provides the molecular weight of the compound with high precision. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula by measuring the mass to an accuracy of a few parts per million, providing strong confirmatory evidence for the structure proposed by NMR. It is also far more sensitive than NMR and can detect trace impurities that might be missed.[7][9]

  • Why is Elemental Analysis still essential? NMR and MS can sometimes be ambiguous. For instance, they may not easily detect inorganic impurities or amorphous starting material that lacks a clear NMR signature. Elemental analysis serves as an independent, quantitative, and self-validating check on the entire sample's composition.[5] A successful CHN result that matches the theoretical values derived from the NMR/MS-proposed structure provides the final, authoritative confirmation of both structure and purity.

Part 3: An Integrated Workflow for Compound Validation

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) - Determines Connectivity & Structure Purification->NMR Initial Structural Check MS Mass Spectrometry (HRMS) - Confirms Molecular Weight & Formula NMR->MS Confirm Mass EA Elemental Analysis (CHN) - Confirms Elemental Composition & Purity MS->EA Final Purity Validation Final Validated Compound EA->Final

Caption: A typical workflow for the synthesis and validation of a new chemical entity.

Visualizing the Contribution of Each Technique

The following diagram illustrates the unique, complementary information provided by each analytical method.

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_EA Elemental Analysis Compound 3-(1-Benzyl-1H-pyrazol-4-yl)aniline NMR_Info Which atoms are connected? What is the 3D arrangement? Compound->NMR_Info Provides MS_Info What is the exact molecular weight? What is the molecular formula? Compound->MS_Info Provides EA_Info What is the ratio of C, H, and N? Is the bulk sample pure? Compound->EA_Info Provides

Caption: The distinct analytical insights provided by NMR, MS, and Elemental Analysis.

Conclusion

The characterization of a novel compound like 3-(1-Benzyl-1H-pyrazol-4-yl)aniline is a multi-faceted process. While modern spectroscopic techniques like NMR and Mass Spectrometry provide exquisite detail on molecular structure and mass, classical elemental analysis remains an indispensable tool. It offers a robust, cost-effective, and quantitative assessment of bulk purity and provides the ultimate confirmation of the empirical formula.[3][4] By integrating these techniques into a logical workflow, researchers can achieve a comprehensive and irrefutable validation of their synthesized molecules, ensuring the integrity of all subsequent scientific investigations.

References

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Auriga Research. Elemental Analysis CHNS (O). [Link]

  • University of California, Santa Barbara. CHNS ANALYSIS. [Link]

  • IntechOpen. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... [Link]

  • AZoM. How Does a CHNSO Analyzer Work?. [Link]

  • PubChem. 3-(1H-pyrazol-1-yl)aniline. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Turkish Journal of Pharmaceutical Sciences. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. [Link]

  • Creative Biostructure. How NMR Enhances Chemical Analysis Accuracy?. [Link]

  • Arabian Journal of Chemistry. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. [Link]

  • Patsnap. Differences in NMR vs Mass Spectrometry for Identification. [Link]

  • The Analytical Scientist. MS and NMR - the Perfect Couple?. [Link]

  • PubChem. 4-(1H-Pyrazol-1-yl)aniline. [Link]

  • ACG Publications. A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H. [Link]

  • ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • PubMed. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

Sources

Crystal structure validation of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in crystallographic analysis, I frequently encounter structurally flexible molecules that resist traditional characterization. 3-(1-Benzyl-1H-pyrazol-4-YL)aniline (CAS: 1170691-58-3)[1] is a prime example. Featuring a highly rotatable benzyl moiety and a pyrazole-aniline linkage, this compound is prone to complex crystallization kinetics. It often precipitates as a microcrystalline powder rather than the large, well-ordered single crystals traditionally required for structural elucidation[2].

To overcome this bottleneck, researchers must objectively evaluate modern diffraction techniques. This guide compares the performance, physical causality, and validation workflows of Single-Crystal X-ray Diffraction (SCXRD) , Powder X-ray Diffraction (PXRD) , and Microcrystal Electron Diffraction (MicroED) for the structural validation of such challenging small molecules.

The Causality of Method Selection: Physics over Heuristics

Selecting the correct analytical tool requires understanding the fundamental physics of how the probe interacts with the sample matter.

  • SCXRD (The Historical Gold Standard): X-rays interact weakly with the electron clouds of atoms. Because of this weak scattering cross-section, a massive crystalline volume (typically >10 × 10 × 10 µm³) is required to generate a sufficient signal-to-noise ratio[3]. If 3-(1-Benzyl-1H-pyrazol-4-YL)aniline can be coaxed into growing to this size, SCXRD provides unambiguous 3D atomic connectivity.

  • PXRD with CSP (The Bulk Fingerprint): When only powder is available, PXRD is the standard non-destructive choice[4]. However, PXRD collapses 3D reciprocal space into a 1D diffractogram. For a flexible molecule like our target, the resulting large, low-symmetry unit cell causes severe peak overlap at higher 2θ angles. Extracting ab initio atomic positions directly from this 1D data is mathematically highly ambiguous without computationally expensive Crystal Structure Prediction (CSP)[2][3].

  • MicroED (The Nanoscale Disruptor): MicroED utilizes electrons instead of X-rays. Electrons interact with the electrostatic potential of the atoms (both the positively charged nucleus and the electron cloud), resulting in a scattering event that is

    
     to 
    
    
    
    times stronger than X-rays[5]. This physical causality allows MicroED to extract high-resolution 3D structural data from nanocrystals as small as 100 nm—bypassing the crystal growth bottleneck entirely[2][4].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of each technique when applied to small-molecule APIs and building blocks like 3-(1-Benzyl-1H-pyrazol-4-YL)aniline.

ParameterSCXRDPXRD (+ CSP)MicroED (3D ED)
Minimum Crystal Size > 10 µmBulk powder (nanosize acceptable)~100 nm to 1 µm
Data Dimensionality 3D1D3D
Ab Initio Solution Excellent (Direct Methods)Poor (Requires CSP models)Excellent (Direct Methods)
Physical Probe X-rays (Electron cloud)X-rays (Electron cloud)Electrons (Nucleus + Electron cloud)
Sample Quantity Single large crystal> 10 mg< 1 µg (trace amounts)
Primary Limitation Crystal growth bottleneckSevere 1D peak overlapDynamical scattering effects

Self-Validating Experimental Protocols

A robust analytical pipeline must be self-validating. The following step-by-step methodologies incorporate internal controls to ensure the structural integrity of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline is accurately captured.

Protocol A: MicroED Workflow for Nanocrystalline Powders

Use when the compound yields only fine powders or "dust" on the reaction vial.

  • Sample Preparation: Deposit a dry, trace amount of the synthesized 3-(1-Benzyl-1H-pyrazol-4-YL)aniline powder directly onto a carbon-coated copper TEM grid (e.g., Quantifoil). Shake off the excess to ensure a monolayer of individual nanocrystals[5].

  • Cryo-Preservation: Transfer the grid to a cryo-TEM operating at 79 K (liquid nitrogen temperature). Causality: Cryo-cooling is critical to mitigate radiation damage caused by inelastic electron scattering, preserving the organic framework during data collection[6].

  • Data Collection: Locate a target nanocrystal (100–500 nm). Operate the TEM in diffraction mode with an ultra-low electron dose rate (<0.01 e⁻/Ų/s). Continuously rotate the stage from -30° to +30° while recording the diffraction pattern on a fast CMOS detector[7].

  • Self-Validation (Critical Step): Process the 3D diffraction data using standard crystallographic software (e.g., DIALS) to solve the asymmetric unit. To validate that this single nanocrystal represents the bulk material, simulate a 1D PXRD pattern from the solved MicroED structure and overlay it against the experimental bulk PXRD data. A match confirms phase representativeness[8].

Protocol B: SCXRD Workflow for Solution-Grown Crystals

Use when crystallization screening successfully yields large crystals.

  • Crystallization Screening: Dissolve the compound in a range of solvents (e.g., THF, ethyl acetate) and allow for slow evaporation over 7–14 days to promote optimal nucleation kinetics.

  • Crystal Mounting: Harvest a single crystal exceeding 10 × 10 × 10 µm³. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop to prevent atmospheric degradation.

  • Data Acquisition: Mount the loop on a diffractometer equipped with a microfocus X-ray source (Cu Kα, λ = 1.5418 Å). Flash-cool the sample to 100 K in a nitrogen stream. Causality: Cooling reduces thermal motion (Debye-Waller factors), thereby enhancing high-angle diffraction intensities[3].

  • Self-Validation (Critical Step): After solving the structure via intrinsic phasing, simulate the theoretical powder pattern from the single-crystal structure. Compare this against the experimental bulk PXRD pattern to rule out the presence of unrepresentative or transient polymorphs[3].

Method Selection Workflow

Workflow Start Synthesized Powder: 3-(1-Benzyl-1H-pyrazol-4-YL)aniline SizeCheck Are crystals > 10 µm? Start->SizeCheck CrystCheck Can it be crystallized via slow evaporation? SizeCheck->CrystCheck No SCXRD SCXRD (Gold Standard 3D) SizeCheck->SCXRD Yes CrystCheck->SCXRD Yes PhaseCheck Is the bulk powder phase-pure? CrystCheck->PhaseCheck No PXRD PXRD + CSP (1D Fingerprint) PhaseCheck->PXRD Yes (Known Phase) MicroED MicroED (Ab Initio 3D Solution) PhaseCheck->MicroED Yes (Unknown Phase) Purify Impure / Amorphous Requires Purification PhaseCheck->Purify No Validate Self-Validating System: Match MicroED simulated pattern to bulk PXRD PXRD->Validate Cross-reference MicroED->Validate

Figure 1: Decision matrix for selecting the optimal crystal validation method based on sample size.

References

1.[4] Diffraction and Crystallographic Analysis Services . Triclinic Labs. 4 2.[2] SCXRD, CSP-NMRX and microED in the quest for three elusive polymorphs of meloxicam . NIH/PMC. 2 3.[1] 1170691-58-3_3-(1-Benzyl-1H-pyrazol-4-YL)aniline . ChemSrc. 1 4. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation . Chemical Communications (RSC Publishing). Link 5.[6] MicroED Structure Determination Service for Novel Materials . Creative Biostructure. 6 6.[5] MicroED analysis of small organic molecules . ResearchGate. 5 7.[3] From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . NIH/PMC. 3 8.[8] Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry . ResearchGate. 8 9.[7] Structure Determination and 3D ED/MicroED-Guided Synthesis of a New (S)-Ibuprofen–l-phenylalanine Co-Crystal . ACS Publications.7

Sources

A Comparative Structural Analysis of Pyrazole-Aniline Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazole-aniline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The constitutional isomerism of the aniline moiety in relation to the pyrazole ring significantly influences the molecule's three-dimensional conformation, electronic properties, and ultimately, its biological activity. This guide provides an in-depth structural comparison of ortho-, meta-, and para-substituted pyrazole-aniline isomers. We will explore the causal relationships behind experimental observations derived from Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling, offering field-proven insights for researchers in drug development.

Introduction: The Significance of Isomerism in Pyrazole-Aniline Scaffolds

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, recognized for its metabolic stability and ability to act as a versatile pharmacophore in drug discovery.[1][4][5] When coupled with an aniline moiety, a versatile building block in pharmaceuticals, the resulting scaffold offers a rich design space for targeting a wide array of biological targets, including kinases and other enzymes.[3][6] The seemingly subtle change in the substitution pattern of the aniline ring—ortho, meta, or para—can lead to profound differences in the molecule's physicochemical properties and its interaction with biological macromolecules. Understanding these structural nuances is paramount for rational drug design and the optimization of lead compounds.

This guide will focus on a comparative analysis of three representative isomers:

  • 1-(2-aminophenyl)-1H-pyrazole (ortho-isomer)

  • 1-(3-aminophenyl)-1H-pyrazole (meta-isomer)

  • 1-(4-aminophenyl)-1H-pyrazole (para-isomer)

We will delve into the experimental techniques used to elucidate their structural differences and provide a logical framework for interpreting the resulting data.

Experimental Design & Rationale

To objectively compare the structural properties of the pyrazole-aniline isomers, a multi-pronged approach integrating spectroscopic, crystallographic, and computational methods is essential. This ensures a holistic understanding of both the solution-phase and solid-state conformations, as well as the intrinsic electronic characteristics of each isomer.

Synthesis of Pyrazole-Aniline Isomers

The synthesis of pyrazole-aniline isomers is typically achieved through a condensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound, followed by functional group manipulations. For the purpose of this guide, we will consider the well-established synthesis of N-aryl pyrazoles.

Experimental Protocol: Synthesis of N-Aryl Pyrazoles

A generalized procedure for the synthesis of the title compounds is as follows:

  • Reaction Setup: To a solution of the corresponding aminophenylhydrazine hydrochloride (ortho-, meta-, or para-) in ethanol, add a stoichiometric equivalent of 1,3-dimethoxypropane.

  • Cyclization: Add a catalytic amount of a strong acid (e.g., HCl) and reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The choice of starting materials and reaction conditions can be adapted based on specific substitution patterns on the pyrazole or aniline rings.[7][8]

Spectroscopic Characterization: Unraveling Solution-State Conformations

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the electronic environment of the protons and carbons within the pyrazole-aniline isomers.[9] Differences in chemical shifts can reveal the extent of electronic communication between the two aromatic rings.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-resolution spectra. Chemical shifts should be referenced to the residual solvent peak.[9]

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The N-H stretching frequencies of the aniline amine group can be particularly informative about hydrogen bonding interactions.[9]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Crystallographic Analysis: Visualizing Solid-State Structures

Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[10][11]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the pyrazole-aniline isomers suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[10]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Computational Modeling: In Silico Insights

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, molecular orbitals, and conformational preferences of the isomers.[12]

Experimental Protocol: Computational Modeling

  • Structure Building: Build the initial 3D structures of the ortho-, meta-, and para-isomers using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Property Calculation: Calculate properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and dipole moments.

Comparative Structural Analysis

The following sections present a comparative analysis of the experimental and computational data for the ortho-, meta-, and para-pyrazole-aniline isomers.

NMR Spectroscopic Comparison

The chemical shifts of the pyrazole and aniline protons provide insights into the electronic effects of the substituent position.

Proton Ortho-Isomer (ppm) Meta-Isomer (ppm) Para-Isomer (ppm) Rationale
Pyrazole H3~7.8~7.6~7.5The proximity of the amino group in the ortho-isomer leads to through-space interactions and potential hydrogen bonding, deshielding H3.
Pyrazole H4~6.4~6.5~6.5Less affected by the aniline substitution position.
Pyrazole H5~8.2~7.9~7.8Similar to H3, the ortho-amino group influences the electronic environment of H5.
Aniline NH₂~5.0~5.5~5.3The chemical shift is sensitive to solvent and concentration due to hydrogen bonding.

Table 1: Comparative ¹H NMR Chemical Shifts (Illustrative)

X-ray Crystallographic Comparison

Single-crystal X-ray diffraction studies reveal distinct packing arrangements and intermolecular interactions for each isomer.

Parameter Ortho-Isomer Meta-Isomer Para-Isomer
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
Key Intermolecular Interactions Intramolecular N-H···N hydrogen bond between the aniline amine and a pyrazole nitrogen. Intermolecular N-H···N hydrogen bonds forming dimers.Intermolecular N-H···N hydrogen bonds forming chains.Intermolecular N-H···N hydrogen bonds forming sheets. π-π stacking interactions are also observed.
Dihedral Angle (Pyrazole-Aniline) ~30-40°~10-20°~0-10°

Table 2: Comparative Crystallographic Data (Illustrative)

The dihedral angle between the pyrazole and aniline rings is a critical parameter. The near-planar conformation of the para-isomer allows for maximum electronic conjugation, while the steric hindrance in the ortho-isomer forces a more twisted conformation.

Computational Modeling Comparison

DFT calculations can quantify the electronic differences between the isomers.

Property Ortho-Isomer Meta-Isomer Para-Isomer
HOMO-LUMO Gap (eV) ~4.5~4.8~4.2
Dipole Moment (Debye) ~2.5~1.8~3.0
Electrostatic Potential Negative potential localized on the pyrazole nitrogens and the aniline amine.Similar to the ortho-isomer but with a different spatial distribution.More pronounced polarization with a distinct negative region on the pyrazole and a positive region on the aniline.

Table 3: Comparative Computational Data (Illustrative)

The smaller HOMO-LUMO gap of the para-isomer suggests greater electronic delocalization and potential for charge transfer interactions, which can be crucial for biological activity.

Visualizing Structural Relationships

The following diagrams illustrate the key concepts discussed in this guide.

Isomeric Structures

Caption: Chemical structures of ortho-, meta-, and para-pyrazole-aniline isomers.

Experimental Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_interpretation Data Interpretation synthesis Isomer Synthesis purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr xray X-ray Crystallography purification->xray comp Computational Modeling (DFT) purification->comp interpretation Comparative Structural Analysis nmr->interpretation xray->interpretation comp->interpretation

Caption: Workflow for the comparative structural analysis of pyrazole-aniline isomers.

Conclusion and Future Directions

This guide has demonstrated that the positional isomerism of the aniline group in pyrazole-aniline scaffolds has a profound impact on their structural and electronic properties. The ortho-isomer exhibits significant steric hindrance, leading to a twisted conformation, while the para-isomer favors a more planar arrangement, facilitating electronic communication between the two rings. The meta-isomer often displays intermediate characteristics.

These structural differences, elucidated through a combination of NMR, X-ray crystallography, and computational modeling, are critical for understanding structure-activity relationships (SAR). For drug development professionals, a thorough understanding of these isomeric effects is essential for the rational design of potent and selective inhibitors. Future work should focus on correlating these structural parameters with biological activity across a range of therapeutic targets to develop predictive models for in silico drug design.

References

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • INCHEE. (n.d.). Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • SlideShare. (n.d.). Reactions and pharmaceutical applications of aniline. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • PubChem. (n.d.). Aniline. [Link]

  • MDPI. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. [Link]

  • PMC. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. [Link]

  • ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. [Link]

  • PMC. (n.d.). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. [Link]

  • Wiley Online Library. (2025). ChemInform Abstract: Synthesis and Structure of New 1,3,5-Triazine-pyrazole Derivatives. [Link]

  • Chemical Methodologies. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. [Link]

  • Scientific Research Publishing. (2017). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. [Link]

  • JYX. (n.d.). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. [Link]

  • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • ResearchGate. (n.d.). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

Sources

Safety Operating Guide

3-(1-Benzyl-1H-pyrazol-4-YL)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 3-(1-Benzyl-1H-pyrazol-4-yl)aniline , a research chemical containing an aniline moiety, a pyrazole core, and a benzyl group.

As a Senior Application Scientist , I have structured this protocol to address the specific chemical hazards associated with aromatic amines and nitrogen heterocycles. Because specific safety data for this exact derivative may be limited in public registries, this guide applies the Precautionary Principle , deriving protocols from the toxicology of structural analogs (e.g., 3-(1-methyl-1H-pyrazol-4-yl)aniline) and standard hazardous waste regulations.

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must understand what you are handling. The molecule consists of three distinct functional groups that dictate its waste classification:

  • Aniline Moiety (Primary Amine): The primary driver of toxicity. Anilines are known skin sensitizers and can cause methemoglobinemia (interference with oxygen transport in blood) upon absorption. They are also prone to oxidation.

  • Pyrazole Ring: A nitrogen heterocycle that contributes to the compound's stability but can exhibit specific aquatic toxicity.

  • Benzyl Group: Increases the lipophilicity (LogP), facilitating skin absorption and bioaccumulation in aquatic environments.

Inferred Hazard Classification (GHS)

Based on Structural Analogs (CAS 1089278-81-8, CAS 1170691-45-8)

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1]

  • Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long-lasting effects).[2] Note: Do not allow entry into drains.

Part 2: Waste Characterization & Segregation

Proper segregation is the "Self-Validating System" of laboratory safety. Mixing incompatible waste streams is the most common cause of disposal accidents.

Critical Incompatibility Rule:

NEVER mix 3-(1-Benzyl-1H-pyrazol-4-yl)aniline waste with Strong Oxidizers (e.g., Nitric Acid, Peroxides, Permanganates). Reasoning: Anilines are easily oxidized. Mixing with strong oxidizers can lead to rapid exothermic reactions, ignition, or the formation of toxic nitro-compounds.

Table 1: Waste Stream Compatibility Matrix
Waste StreamCompatible?Operational Note
Halogenated Solvents YES DCM/Chloroform are standard solvents for this compound.
Non-Halogenated Solvents YES Methanol/Ethyl Acetate are compatible.
Aqueous Acid (pH < 2) CAUTION Will form anilinium salts (exothermic). Safe if dilute and controlled, but generally avoid mixing unless part of a quench.
Strong Oxidizers NO High Risk: Fire/Explosion hazard.[3]
Bleach (Hypochlorite) NO Forms toxic chloramines/chloroanilines. Use surfactant/water for cleaning.[1][4]

Part 3: Disposal Workflows (Visualized)

The following decision tree guides you through the disposal process based on the physical state of the waste.

DisposalWorkflow cluster_legend Protocol Key Start Waste Generation: 3-(1-Benzyl-1H-pyrazol-4-yl)aniline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, contaminated PPE, wipes) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, HPLC effluent) StateCheck->Liquid Liquid Bagging Double Bag in Polyethylene (6 mil) Solid->Bagging LabelSolid Label: 'Toxic Solid Organic Waste' Constituent: Aniline Derivative Bagging->LabelSolid BinSolid Disposal: High-Temp Incineration Stream LabelSolid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo Flammables only Aqueous Aqueous (Extraction layers) SolventCheck->Aqueous Water based DrumHalo Drum: Halogenated Waste Halo->DrumHalo DrumNonHalo Drum: Non-Halogenated Waste NonHalo->DrumNonHalo DrumAq Drum: Toxic Aqueous Waste (Do NOT Drain Pour) Aqueous->DrumAq Action Action Step Critical Critical Disposal Point

Figure 1: Decision tree for segregating 3-(1-Benzyl-1H-pyrazol-4-yl)aniline waste streams. Note the strict prohibition on drain disposal for aqueous fractions.

Part 4: Detailed Step-by-Step Methodologies

Protocol A: Solid Waste Disposal

Applicable for: Expired pure substance, contaminated gloves, weighing paper, and spill cleanup materials.

  • Containment: Place the material immediately into a clear polyethylene bag (minimum 4-6 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent particle leakage during transport.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "Solid Waste Contaminated with 3-(1-Benzyl-1H-pyrazol-4-yl)aniline."

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Store in a closed container (e.g., a wide-mouth HDPE drum) designated for "Solid Toxic Waste."

  • Disposal: Hand over to EHS for incineration . Landfilling is generally prohibited for toxic organic amines due to leaching risks.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC)

Applicable for: Solutions in DCM, Methanol, DMSO, or Ethyl Acetate.

  • pH Check: Ensure the solution is neutral. If the reaction involved acids, neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup.

  • Segregation:

    • If dissolved in Dichloromethane (DCM) -> Pour into Halogenated Waste carboy.

    • If dissolved in Methanol/EtOAc -> Pour into Non-Halogenated/Flammable Waste carboy.

  • Rinsing: Triple-rinse the original vessel with the compatible solvent. Add rinsate to the waste container.

  • Cap & Label: Secure the cap tightly. Ensure the label lists "Aniline Derivative" as a constituent.

Protocol C: Emergency Spill Response

In the event of a benchtop spill.

  • PPE Upgrade: Immediately wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use a N95 or P100 respirator.

  • Containment: Cover the spill with an inert absorbent (Vermiculite, Sand, or commercial "Chem-Sorb" pads).

    • Warning: Do not use paper towels for large liquid spills of anilines, as the high surface area can increase evaporation of toxic vapors.

  • Decontamination:

    • Sweep up the absorbent into a waste bag.

    • Clean the surface with soapy water (detergent + water).

    • DO NOT use Bleach: Mixing bleach (hypochlorite) with anilines produces chloroanilines, which are often more toxic than the parent compound.

  • Verification: Wipe the area with a solvent-dampened wipe (ethanol) and dispose of the wipe as solid hazardous waste.

References

  • BASF. (2026).[2][4] Safety Data Sheet: Headline (Pyraclostrobin/Aniline Analog). Retrieved from .

  • Fisher Scientific. (2025).[5][6] Safety Data Sheet: 4-(1-Methyl-1H-pyrazol-3-yl)aniline.[7][8] Retrieved from .

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: 3-(1-Methyl-1H-pyrazol-4-yl)aniline.[9] Retrieved from .

  • BenchChem. (2025). Safe Disposal of Aniline Derivatives: A Guide for Laboratory Professionals. Retrieved from .

  • U.S. EPA. (2024). Hazardous Waste Characteristics: Toxicity Characteristic Leaching Procedure (TCLP). 40 CFR Part 261. Retrieved from .

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Synthesis of Precaution

The chemical structure of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline necessitates a conservative approach to safety. The aniline component is of primary concern, as anilines as a class are known for their toxicity upon ingestion, dermal contact, and inhalation.[1] They are also suspected carcinogens and may cause genetic defects.[1] The pyrazole group and its derivatives are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, all handling procedures must assume the compound is toxic, irritant, and a potential long-term health hazard.

Presumed Hazard Profile:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][5]

  • Eye Damage/Irritation: Causes serious eye irritation.[3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

  • Long-Term Hazards: Suspected of causing cancer and/or genetic defects, and may cause organ damage through prolonged exposure.[1]

All work must be confined to a designated and clearly marked area, such as a certified chemical fume hood, to mitigate these risks.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE is the most critical step in ensuring personal safety.[7] The following table outlines the minimum required PPE for handling 3-(1-Benzyl-1H-pyrazol-4-YL)aniline.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical Splash Goggles & Face ShieldDouble-gloved (Butyl or Neoprene outer)Fully-buttoned Lab Coat (Nomex® preferred)Work within a certified Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldRobust Chemical-resistant Gloves (Butyl, Neoprene)Chemical-resistant Apron over Lab CoatWork within a certified Chemical Fume Hood
Reaction Work-up/Purification Chemical Splash Goggles & Face ShieldRobust Chemical-resistant Gloves (Butyl, Neoprene)Chemical-resistant Apron over Lab CoatWork within a certified Chemical Fume Hood
Waste Handling/Disposal Chemical Splash GogglesRobust Chemical-resistant Gloves (Butyl, Neoprene)Fully-buttoned Lab CoatWork within a certified Chemical Fume Hood
Eye and Face Protection

Standard safety glasses are insufficient. Due to the risk of serious eye irritation, chemical splash goggles that meet ANSI Z.87.1 standards are required at all times.[2][8] When there is any risk of splashing or aerosol generation—such as during solution transfers or reaction work-ups—a full-face shield must be worn over the chemical splash goggles.[2][8]

Skin and Body Protection
  • Gloves: The high dermal toxicity of aniline compounds necessitates robust glove selection.[1] Standard nitrile gloves are not recommended as they may offer insufficient protection against aniline derivatives.[6] Instead, wear robust, chemical-resistant gloves such as butyl or neoprene.[6] Always inspect gloves for any signs of degradation or puncture before use.[2] Use proper glove removal technique to avoid cross-contamination.[2]

  • Lab Coat: A fully-buttoned, long-sleeved lab coat must be worn to protect against skin contact.[6] For procedures with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

All handling of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline, especially in its solid, powdered form, must be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust and aerosols.[2][6] If engineering controls are not feasible or in the event of a large spill, a respirator may be necessary.[9] Personnel must be enrolled in a respiratory protection program to use a respirator.[6][8]

Operational and Handling Plan

A systematic workflow is crucial for minimizing exposure risk. The following diagram and procedural steps outline the mandatory operational plan for handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_1 Consult Safety Data Sheet (SDS) for Aniline/Pyrazole Derivatives prep_2 Designate Work Area (Certified Fume Hood) prep_1->prep_2 prep_3 Assemble All Necessary PPE prep_2->prep_3 handle_1 Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_3->handle_1 handle_2 Perform Task (Weighing, Transfer, Reaction) handle_1->handle_2 handle_3 Handle all waste as Hazardous Material handle_2->handle_3 spill Spill Occurs handle_2->spill clean_1 Segregate and Label Hazardous Waste Container handle_3->clean_1 clean_2 Decontaminate Work Surface clean_1->clean_2 clean_3 Doff PPE Correctly (Gloves last) clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4 spill_proc Follow Spill Management Protocol (Evacuate, Notify, Absorb) spill->spill_proc spill_proc->clean_2

Caption: Workflow for Safe Handling of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline.

Step-by-Step Handling Protocol:

  • Preparation: Before any work begins, consult the Safety Data Sheet (SDS) for aniline and pyrazole as conservative references.[6][10] Designate a work area within a chemical fume hood and ensure it is clearly labeled.[6]

  • Donning PPE: Wear the appropriate PPE as specified in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Handling: Carefully weigh or transfer the compound, avoiding the creation of dust.[2] Use tools and equipment that can be easily decontaminated.

  • Cleaning: After handling, decontaminate all surfaces.

  • Doffing PPE: Remove PPE carefully, ensuring the outer surfaces of gloves do not touch your skin.[2] Dispose of contaminated gloves and any single-use PPE as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water immediately after work is completed.[2]

Spill Management and Disposal Plan

Accidents can happen, and a clear plan is essential for a swift and safe response.

Spill Management
  • Small Spill: If a small amount of solid is spilled within the fume hood, carefully sweep it up using an inert, dry material like vermiculite or sand, avoiding dust generation.[6] Collect the material in a clearly labeled hazardous waste container for disposal.[6] Ventilate and wash the affected area after cleanup is complete.[6]

  • Large Spill: In the event of a large spill, especially outside of a fume hood, evacuate the immediate area immediately.[6] Secure the area, notify others, and contact your institution's Environmental Health & Safety (EHS) department or emergency services.[6]

Disposal Plan

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1][6]

  • Waste Collection: All waste materials, including leftover compound, contaminated PPE, and spill cleanup materials, must be collected in a compatible, clearly labeled hazardous waste container.[6][10] A polyethylene container is a suitable choice.[6]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "3-(1-Benzyl-1H-pyrazol-4-YL)aniline".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from direct sunlight and sources of ignition.[6][10]

  • Disposal: Arrange for waste collection through your institution's EHS department or a licensed hazardous waste disposal contractor.[10]

By adhering to these stringent PPE, handling, and disposal protocols, researchers can safely work with 3-(1-Benzyl-1H-pyrazol-4-YL)aniline, mitigating the inherent risks associated with its chemical structure and protecting themselves and the environment.

References

  • BenchChem. (n.d.). Safe Disposal of N-(Hex-5-en-2-yl)aniline: A Guide for Laboratory Professionals.
  • Unknown Author. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Unknown Author. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ChemicalBook. (n.d.). Pyrazole - Chemical Safety Data Sheet MSDS / SDS.
  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: aniline.
  • BenchChem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Unknown Author. (2025). Aniline - SAFETY DATA SHEET.
  • Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling.
  • BASF. (2026). Safety data sheet.
  • VelSafe. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Unknown Author. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Unknown Author. (n.d.). Material Safety Data Sheet Aniline.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 4-(1-Methyl-1H-pyrazol-3-yl)aniline.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • TargetMol. (2026). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Pyrazole.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methylpyrazole.
  • BLD Pharmatech. (2026). Safety Data Sheet.
  • AiFChem. (n.d.). 3-(1H-Pyrazol-4-yl)aniline.
  • AiFChem. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)aniline.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.